Garcinoic acid
Description
GarcinoicAcid is a natural product found in Garcinia kola with data available.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C27H38O4 |
|---|---|
Molecular Weight |
426.6 g/mol |
IUPAC Name |
(2E,6E,10E)-13-[(2R)-6-hydroxy-2,8-dimethyl-3,4-dihydrochromen-2-yl]-2,6,10-trimethyltrideca-2,6,10-trienoic acid |
InChI |
InChI=1S/C27H38O4/c1-19(11-7-13-21(3)26(29)30)9-6-10-20(2)12-8-15-27(5)16-14-23-18-24(28)17-22(4)25(23)31-27/h9,12-13,17-18,28H,6-8,10-11,14-16H2,1-5H3,(H,29,30)/b19-9+,20-12+,21-13+/t27-/m1/s1 |
InChI Key |
QOFWRHWADNWKSU-LRXIOGKNSA-N |
Isomeric SMILES |
CC1=CC(=CC2=C1O[C@](CC2)(C)CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/C(=O)O)O |
Canonical SMILES |
CC1=CC(=CC2=C1OC(CC2)(C)CCC=C(C)CCC=C(C)CCC=C(C)C(=O)O)O |
Origin of Product |
United States |
Foundational & Exploratory
Garcinoic Acid: A Comprehensive Technical Guide on its Natural Sources, Discovery, and Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Introduction
Garcinoic acid, a naturally occurring δ-tocotrienol derivative, has emerged as a molecule of significant interest in the scientific community.[1] Its discovery is rooted in the traditional use of its primary natural source, the seeds of the West and Central African tree Garcinia kola, in African ethnomedicine for treating a variety of ailments, including inflammatory and oxidative stress-related diseases.[1][2][3] this compound has also been isolated from the bark of Garcinia amplexicaulis and, more uniquely, from a Colombian propolis sample.[1]
Structurally, this compound is characterized as trans-13′-carboxy-δ-tocotrienol, possessing a carboxylic group at the terminus of its aliphatic side chain.[1] This feature makes it a structural analog of long-chain metabolites of vitamin E, such as α-13′-carboxychromanol, and has spurred research into its potential as a lead compound for novel therapeutics.[1] This technical guide provides an in-depth overview of the natural sources, discovery, and multifaceted biological activities of this compound, with a focus on its quantitative data, experimental methodologies, and relevant signaling pathways.
Natural Sources and Isolation
The principal and most studied natural source of this compound is the seeds of Garcinia kola, commonly known as bitter kola.[1][2] Optimized extraction and purification protocols have been developed to isolate this compound with high yield and purity from this source.[2][3]
Experimental Protocols
Isolation and Purification of this compound from Garcinia kola Seeds
This protocol is an optimized procedure for the extraction and purification of this compound, yielding a purity of >99%.[2][3]
Materials:
-
Dried seeds of Garcinia kola
-
Methanol (MeOH)
-
Dichloromethane (CH2Cl2)
-
Silica gel for flash chromatography
-
Rotary evaporator
-
Chromatography columns and accessories
Procedure:
-
Grind the dried Garcinia kola seeds into a fine powder.
-
Suspend the powdered seeds in methanol.
-
Stir the suspension at room temperature for several hours.
-
Filter the mixture to separate the methanol extract from the solid residue.
-
Concentrate the methanol extract under reduced pressure using a rotary evaporator to obtain a crude extract.
-
Subject the crude extract to silica gel flash chromatography.
-
Elute the column with a gradient of dichloromethane and methanol.
-
Collect the fractions and monitor for the presence of this compound using an appropriate analytical technique (e.g., TLC, HPLC).
-
Combine the fractions containing pure this compound and evaporate the solvent to yield the purified compound.
Biological Activities and Quantitative Data
This compound exhibits a broad spectrum of biological activities, including anti-inflammatory, antioxidant, antimicrobial, and antiproliferative effects. Two of its most well-characterized activities are its selective agonism of the Pregnane X Receptor (PXR) and its inhibition of histone acetyltransferases (HATs).
Data Presentation
| Biological Target/Activity | Test System | Key Parameter | Value | Reference |
| Pregnane X Receptor (PXR) Agonism | AlphaScreen Assay | EC50 | 1.3 µM | [4] |
| Human DNA Polymerase β Inhibition | In vitro enzyme assay | IC50 | 7.8 µM | |
| Anti-inflammatory Activity | LPS-activated RAW264.7 macrophages | Inhibition of iNos expression | Significant at 5 µM | [2] |
| Anti-inflammatory Activity | LPS-activated RAW264.7 macrophages | Inhibition of Cox2 expression | Significant at 5 µM | [2] |
Signaling Pathways and Mechanisms of Action
Pregnane X Receptor (PXR) Agonism
This compound has been identified as a selective and efficient agonist of the Pregnane X Receptor (PXR), a nuclear receptor that plays a crucial role in xenobiotic metabolism and inflammation.[7][8][9] Upon activation by ligands such as this compound, PXR translocates to the nucleus, heterodimerizes with the retinoid X receptor (RXR), and binds to specific DNA response elements to regulate the transcription of target genes.
Caption: this compound Activation of the PXR Signaling Pathway.
Histone Acetyltransferase (HAT) Inhibition
This compound's anti-inflammatory and anti-cancer properties may also be attributed to its ability to inhibit histone acetyltransferases (HATs), such as p300 and PCAF. HATs are enzymes that catalyze the transfer of an acetyl group from acetyl-CoA to lysine residues on histone and non-histone proteins. This acetylation is a key epigenetic modification that generally leads to a more open chromatin structure and increased gene transcription. By inhibiting HATs, this compound can modulate gene expression patterns.
Caption: Mechanism of Histone Acetyltransferase (HAT) Inhibition by this compound.
Experimental Workflows
Experimental Workflow for Investigating the Biological Activity of this compound
The following diagram outlines a general workflow for the isolation, characterization, and biological evaluation of this compound.
Caption: General Experimental Workflow for this compound Research.
Detailed Methodologies for Key Experiments
PXR Activation Assay (AlphaScreen)
This is a representative protocol for assessing the PXR agonist activity of this compound.
Principle: The AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) technology is a bead-based assay that measures the interaction between the PXR ligand-binding domain (LBD) and a coactivator peptide.
Materials:
-
Recombinant human PXR-LBD (tagged with a donor bead-binding moiety, e.g., GST)
-
Biotinylated coactivator peptide (e.g., SRC-1)
-
Streptavidin-coated acceptor beads
-
Glutathione-coated donor beads
-
This compound (and other test compounds)
-
Assay buffer
-
Microplate reader capable of AlphaScreen detection
Procedure:
-
Prepare a dilution series of this compound in assay buffer.
-
In a microplate, add the PXR-LBD, biotinylated coactivator peptide, and the test compound dilutions.
-
Incubate the mixture to allow for ligand binding and protein-peptide interaction.
-
Add the streptavidin-coated acceptor beads and incubate.
-
Add the glutathione-coated donor beads and incubate in the dark.
-
Read the plate on an AlphaScreen-capable microplate reader. The signal generated is proportional to the extent of PXR-coactivator interaction.
-
Calculate EC50 values from the dose-response curves.
Histone Acetyltransferase (HAT) Inhibition Assay (Fluorometric)
The following is a general protocol that can be adapted to measure the inhibition of p300/PCAF by this compound.
Principle: This assay measures the activity of HAT enzymes by detecting the co-product of the acetylation reaction, Coenzyme A (CoA-SH), using a fluorescent probe.
Materials:
-
Recombinant human p300 or PCAF enzyme
-
Histone H3 or H4 peptide substrate
-
Acetyl-CoA
-
This compound (and other test compounds)
-
HAT assay buffer
-
Fluorescent probe that reacts with free thiol groups (e.g., ThioGlo™)
-
Fluorescence microplate reader
Procedure:
-
Prepare a dilution series of this compound in assay buffer.
-
In a microplate, add the HAT enzyme, histone peptide substrate, and the test compound dilutions.
-
Initiate the reaction by adding Acetyl-CoA.
-
Incubate the reaction at the optimal temperature for the enzyme.
-
Stop the reaction.
-
Add the fluorescent probe to detect the amount of CoA-SH produced.
-
Measure the fluorescence intensity using a microplate reader.
-
Calculate the percent inhibition and determine the IC50 value from the dose-response curves.
Anti-inflammatory Assay in LPS-activated Macrophages
This protocol describes a common method to evaluate the anti-inflammatory effects of this compound.
Principle: Lipopolysaccharide (LPS), a component of gram-negative bacteria, is a potent activator of macrophages, leading to the production of pro-inflammatory mediators. The inhibitory effect of this compound on this process is quantified.
Materials:
-
RAW264.7 murine macrophage cell line
-
Cell culture medium and supplements
-
Lipopolysaccharide (LPS)
-
This compound
-
Reagents for measuring nitric oxide (Griess reagent), prostaglandins (ELISA), and cytokine levels (ELISA or qPCR)
-
Reagents for Western blotting to measure protein expression (e.g., iNOS, COX-2)
Procedure:
-
Culture RAW264.7 cells to the desired confluency.
-
Pre-treat the cells with various concentrations of this compound for a specified time.
-
Stimulate the cells with LPS.
-
After the incubation period, collect the cell culture supernatant and cell lysates.
-
Analyze the supernatant for the levels of nitric oxide, prostaglandins (e.g., PGE2), and pro-inflammatory cytokines (e.g., TNF-α, IL-6).
-
Analyze the cell lysates for the protein expression of iNOS and COX-2 using Western blotting.
-
Quantify the reduction in inflammatory markers in the presence of this compound compared to the LPS-only control.
Conclusion
This compound, a natural product derived primarily from Garcinia kola, presents a compelling profile of biological activities with significant therapeutic potential. Its roles as a selective PXR agonist and a putative HAT inhibitor underscore its potential for development as a multi-target agent for inflammatory diseases and cancer. The availability of robust isolation and experimental protocols facilitates further investigation into its mechanisms of action and preclinical evaluation. Future research should focus on elucidating the precise molecular targets of this compound, particularly in the context of HAT inhibition, and on conducting in vivo studies to validate its therapeutic efficacy and safety. This comprehensive guide provides a solid foundation for researchers and drug development professionals to explore the promising therapeutic applications of this intriguing natural compound.
References
- 1. Garcinol Is an HDAC11 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The vitamin E derivative this compound from Garcinia kola nut seeds attenuates the inflammatory response - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Garcinol Is an HDAC11 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. This compound Is a Natural and Selective Agonist of Pregnane X Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Physical and chemical properties of garcinoic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the physical and chemical properties of garcinoic acid, a significant bioactive compound. The information is curated for researchers, scientists, and professionals in the field of drug development. This document summarizes key quantitative data, outlines detailed experimental protocols, and provides visual representations of relevant biological pathways and experimental workflows.
Physical and Chemical Properties
This compound, a derivative of vitamin E, is a naturally occurring compound that has garnered interest for its potential therapeutic applications.[1] A summary of its key physical and chemical properties is presented below.
| Property | Value | Source |
| Molecular Formula | C27H38O4 | [2] |
| Molecular Weight | 426.6 g/mol | |
| IUPAC Name | (2E,6E,10E)-13-[(2R)-6-hydroxy-2,8-dimethyl-3,4-dihydrochromen-2-yl]-2,6,10-trimethyltrideca-2,6,10-trienoic acid | [2] |
| Synonyms | δ-Garcinoic Acid, δ-trans-Tocotrienoloic Acid | |
| CAS Number | 91893-83-3 | [1] |
| Appearance | A film; Yellow-green oil | [1][3] |
| Solubility | DMF: 30 mg/ml; DMSO: 30 mg/ml; Ethanol: 30 mg/ml; DMSO:PBS (pH 7.2) (1:3): 0.25 mg/ml | [1][4] |
| Boiling Point | 602.6±55.0 °C at 760 mmHg | [5] |
| Flash Point | 195.8±25.0 °C | [5] |
| LogP | 8.34 | [5] |
| Stability | Stable for at least one year when stored at -20°C. | [1][4] |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR (400 MHz, CDCl₃): δ 1.27 (3H, s), 1.53–1.61 (1H, m), 1.63 (6H, m), 1.75–1.79 (2H, m), 1.84 (3H, s), 1.99–2.01 (2H, m), 2.06–2.13 (9H, m), 2.20 (3H, s), 2.29–2.30 (2H, m), 2.70 (2H, t, J = 6.49 Hz), 5.13–5.14 (2H, m), 6.41 (1H, d, J = 2.51 Hz), 6.50 (1H, d, J =2.52 Hz), 6.88–6.92 (1H, m).[3][6]
-
¹³C NMR (100.6 MHz, CDCl₃): δ 12.0, 15.8, 15.9, 16.0, 22.1, 22.4, 24.0, 26.4, 27.5, 31.3, 38.0, 39.5, 42.0, 77.3, 112.6, 115.7, 121.2, 124.4, 125.1, 126.9, 127.3, 133.7, 134.8, 145.0, 145.9, 147.7, 173.3.[3][6]
Experimental Protocols
Isolation of this compound from Garcinia kola Seeds
The following protocol outlines the optimized procedure for the extraction and purification of this compound from the seeds of Garcinia kola.[3][6]
Materials and Equipment:
-
Finely ground seeds of Garcinia kola
-
Methanol (MeOH)
-
Dichloromethane (CH₂Cl₂)
-
Silica gel for flash chromatography
-
Rotary evaporator
-
Stirring apparatus
-
Filtration apparatus (vacuum)
Procedure:
-
Suspend 1.2 kg of finely ground Garcinia kola seeds in 1.2 L of methanol.
-
Stir the suspension at 25 °C for 6.5 hours.
-
Filter the suspension under vacuum to separate the solid residue from the methanol extract.
-
Resuspend the solid residue in 1.2 L of fresh methanol and stir at 25 °C for an additional 17.5 hours.
-
Filter the suspension again under vacuum and combine the methanol extracts.
-
Concentrate the combined methanol extracts to yield a crude brownish oil (approximately 56 g).
-
Purify the crude oil using silica gel flash chromatography.
-
Elute the column with a gradient of dichloromethane to a 90:10 mixture of dichloromethane and methanol.
-
Collect the fractions containing this compound and concentrate them to yield approximately 9.4 g of ≥95% pure this compound as a yellow-green oil.
General Protocol for NMR Analysis
Sample Preparation:
-
Dissolve approximately 10 mg of the purified this compound in a suitable deuterated solvent, such as chloroform-d (CDCl₃).
-
Transfer the solution to an NMR tube.
Data Acquisition:
-
Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher NMR spectrometer.
-
Utilize standard pulse programs for data acquisition.
-
For more detailed structural elucidation, 2D NMR experiments such as COSY, HMQC, and HMBC can be performed.
Biological Activity and Signaling Pathways
This compound has been identified as a selective and efficient agonist of the Pregnane X Receptor (PXR), a key regulator of xenobiotic and drug metabolism genes.[3][6][7] Its activation of PXR leads to the upregulation of genes such as cytochrome P450 3A4 (CYP3A4) and multidrug resistance protein 1 (MDR1).[3] Additionally, this compound has demonstrated anti-inflammatory properties by inhibiting microsomal prostaglandin E2 synthase-1 (mPGES-1) activity and has shown higher antioxidant activity compared to (±)-α-tocopherol in cell-free assays.[1][4]
Caption: this compound Activation of the PXR Signaling Pathway.
Experimental Workflow Visualization
The following diagram illustrates the workflow for the isolation and purification of this compound.
Caption: Workflow for Isolation and Purification of this compound.
References
- 1. caymanchem.com [caymanchem.com]
- 2. This compound | C27H38O4 | CID 10455173 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound Is a Natural and Selective Agonist of Pregnane X Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. glpbio.com [glpbio.com]
- 5. This compound I CAS#: 91893-83-3 I vitamin E analogue I InvivoChem [invivochem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. chemrxiv.org [chemrxiv.org]
Garcinoic Acid: An In-Depth Technical Guide to its In Vitro Mechanism of Action
Executive Summary
Garcinoic acid (GA), a vitamin E analogue isolated from the seeds of Garcinia kola, is a bioactive phytochemical with demonstrated anti-inflammatory, anti-cancer, and antioxidant properties in numerous in vitro studies[1][2][3]. Its therapeutic potential stems from its ability to modulate multiple critical cellular signaling pathways. This technical guide provides a comprehensive overview of the in vitro mechanisms of action of this compound, presenting quantitative data, detailed experimental protocols, and visual representations of its effects on key molecular targets. The core mechanisms discussed herein include the inhibition of histone acetyltransferases (HATs), suppression of the STAT3 and NF-κB signaling cascades, modulation of the NLRP3 inflammasome, and its role as a selective agonist of the Pregnane X Receptor (PXR).
Core Mechanisms of Action
This compound exerts its biological effects through interaction with several key intracellular targets. The following sections detail its primary mechanisms of action as elucidated by in vitro experimental models.
Inhibition of Histone Acetyltransferases (HATs)
A primary and extensively studied mechanism of this compound is its potent inhibition of histone acetyltransferases (HATs), particularly the p300/CBP and p300/CBP-associating factor (PCAF) enzymes[4][5][6]. Histone acetylation is a critical epigenetic modification that regulates gene expression; its dysregulation is implicated in various diseases, including cancer[7].
This compound acts as a competitive inhibitor, likely competing with histone substrates for the enzyme's active site[5][8]. This inhibition leads to a global decrease in histone acetylation[5]. For instance, studies have shown that garcinol, a closely related compound, inhibits p300-driven histone H4 acetylation more rapidly and effectively than histone H3 acetylation[5][8]. By preventing the acetylation of histones and other protein targets like PGC-1α and FOXO1, this compound can modulate the transcription of genes involved in cell cycle progression, apoptosis, and metabolism[5][9]. This mechanism is fundamental to its anti-cancer effects, where it can induce cell cycle arrest and apoptosis[4][10].
Caption: this compound competitively inhibits HAT enzymes like p300 and PCAF.
Suppression of STAT3 Signaling Pathway
Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is constitutively activated in many cancers, promoting proliferation, survival, and angiogenesis[11][12]. This compound has been shown to be a potent inhibitor of both constitutive and IL-6-inducible STAT3 activation in various cancer cell lines, including hepatocellular carcinoma, breast, and prostate cancer[11][12].
The inhibitory mechanism involves several steps. Computational modeling suggests that this compound can bind directly to the SH2 domain of STAT3, which is critical for its dimerization[11]. This binding prevents the phosphorylation of STAT3 at tyrosine 705 (Tyr705), a key step for its activation, without significantly affecting serine 727 phosphorylation[11]. By inhibiting both phosphorylation and dimerization, this compound effectively blocks STAT3's translocation to the nucleus and its ability to bind DNA[11]. This leads to the downregulation of STAT3 target genes involved in cell survival (e.g., Bcl-2, Bcl-xL, survivin) and proliferation (e.g., cyclin D1), ultimately suppressing cancer cell growth and inducing apoptosis[11][13].
Caption: this compound inhibits STAT3 phosphorylation, dimerization, and nuclear translocation.
Modulation of NF-κB and NLRP3 Inflammasome Signaling
This compound is a significant modulator of inflammatory pathways, primarily through its inhibition of the Nuclear Factor kappa B (NF-κB) signaling cascade[14][15][16]. In models using LPS-activated macrophages, this compound treatment leads to the downregulation of phosphorylated IKKα/β and IκBα, which prevents the release and nuclear translocation of the active p65 NF-κB subunit[15]. This action suppresses the expression of numerous pro-inflammatory genes, including TNF-α, IL-6, IL-1β, inducible nitric oxide synthase (iNos), and cyclooxygenase-2 (Cox2)[1][15][17].
Furthermore, this compound directly impacts the NLRP3 inflammasome, a key multiprotein complex involved in the inflammatory response and pyroptotic cell death[14]. Its anti-inflammatory action occurs via a two-step inhibition. First, by blocking the NF-κB pathway (Signal 1), it reduces the expression of core inflammasome components like Nlrp3 itself[14]. Second, it inhibits the autoproteolytic cleavage and activation of caspase-1, which in turn prevents the maturation and secretion of pro-inflammatory cytokines IL-1β and IL-18. This dual action effectively suppresses inflammasome activation and subsequent pyroptosis[3][14].
Caption: this compound inhibits NF-κB activation and NLRP3 inflammasome-mediated pyroptosis.
Pregnane X Receptor (PXR) Agonism
Distinct from its inhibitory roles, this compound has been identified as a selective and efficient natural agonist of the Pregnane X Receptor (PXR)[18][19]. PXR is a nuclear receptor that functions as a master regulator of xenobiotic and drug-metabolizing genes, such as cytochrome P450 3A4 (CYP3A4) and multidrug resistance protein 1 (MDR1)[18]. In human hepatocarcinoma (HepG2) cells, this compound dose-dependently increases the expression of PXR protein and subsequently upregulates its target genes, including CYP3A4 and MDR1[18][19]. This agonistic activity highlights a different facet of this compound's bioactivity, implicating it in the regulation of drug metabolism and detoxification pathways.
Quantitative Data Summary
The following tables summarize the quantitative data from in vitro studies, providing key metrics for the biological activity of this compound.
Table 1: Enzyme Inhibition and Receptor Activation
| Target | Assay Type | Metric | Value | Cell/System | Reference |
|---|---|---|---|---|---|
| p300/PCAF | HAT Activity Assay | IC₅₀ | ~7 µM | HeLa Nuclear Extract | [20] |
| Pregnane X Receptor (PXR) | Reporter Gene Assay | EC₅₀ | 1.3 µM | - |[18] |
Table 2: Inhibition of Cellular Proliferation (Anti-Cancer Effects)
| Cell Line | Cancer Type | Metric | Value | Reference |
|---|---|---|---|---|
| HL-60 | Human Leukemia | IC₅₀ | 9.42 µM | [21] |
| Rhabdomyosarcoma (RMS) | Soft Tissue Sarcoma | IC₅₀ | ~15 µM | [4] |
| BxPC-3 | Pancreatic Cancer | % Inhibition | ~80% at 20 µM | [22] |
| KYSE150 / KYSE450 | Esophageal Cancer | Effective Conc. | 5-15 µM |[10] |
Table 3: Modulation of Inflammatory Responses
| Cell Line | Stimulant | Measured Effect | Effective Concentration | Reference |
|---|---|---|---|---|
| RAW264.7 | LPS | ↓ Il6, Il1β, Cox2, iNos mRNA | 1-5 µM | [17] |
| J774A.1 | LPS | ↓ NF-κB p65 binding activity | 5 µM | [14] |
| J774A.1 | LPS | ↓ Nlrp3, Casp-1, Il-1β mRNA | 5 µM | [14] |
| THP-1 / RAW264.7 | LPS | ↓ TNF-α, IL-6, IL-1β, PGE₂, NO secretion | 10-30 µM |[15] |
Key Experimental Protocols
This section provides detailed methodologies for key in vitro experiments used to characterize the mechanism of action of this compound.
Histone Acetyltransferase (HAT) Activity Assay
This assay measures the ability of this compound to inhibit the enzymatic activity of HATs like p300 and PCAF.
-
Principle: The assay quantifies the transfer of an acetyl group from a donor, typically radiolabeled ([³H]) or unlabeled Acetyl-Coenzyme A (Acetyl-CoA), to a histone substrate. Inhibition is measured by a decrease in substrate acetylation.
-
Methodology (Filter-Binding Assay):
-
Reaction Setup: In a microcentrifuge tube, combine purified HAT enzyme (e.g., p300 or PCAF), core histones (e.g., from HeLa cells, ~10 µM), and HAT assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10% glycerol, 1 mM DTT)[23]. Add varying concentrations of this compound or vehicle control (DMSO).
-
Initiation: Start the reaction by adding [³H]acetyl-CoA (e.g., 0.5 µCi) to a final volume of 50 µL[23].
-
Incubation: Incubate the reaction mixture at 30°C for 30 minutes[23].
-
Detection: Spot the reaction mixture onto P81 phosphocellulose filter paper. Wash the filters extensively with carbonate-bicarbonate buffer to remove unincorporated [³H]acetyl-CoA.
-
Quantification: Measure the radioactivity retained on the filters, which corresponds to the acetylated histones, using a scintillation counter. Calculate the percentage of inhibition relative to the vehicle control.
-
-
Alternative Methods: Commercially available colorimetric or fluorometric kits can also be used. These kits often rely on detecting the other reaction product, Coenzyme A (CoA-SH), which reacts with a developer to produce a measurable signal[24][25].
Western Blot Analysis for Protein Phosphorylation and Expression
Western blotting is used to detect changes in the expression levels or phosphorylation status of specific proteins within key signaling pathways (e.g., STAT3, p-STAT3, NF-κB pathway components).
-
Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and detected using specific primary and secondary antibodies.
-
Methodology:
-
Cell Treatment & Lysis: Culture cells (e.g., C3A hepatocellular carcinoma cells) to ~80% confluency. Treat with various concentrations of this compound for a specified time (e.g., 6 hours)[11]. If studying inducible pathways, stimulate with an appropriate agent (e.g., IL-6)[11].
-
Lysate Preparation: Wash cells with cold PBS and lyse them using a lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 30-50 µg) on a polyacrylamide gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane (e.g., with 5% non-fat milk or BSA) to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-p-STAT3 Tyr705, anti-STAT3, anti-p-IκBα) overnight at 4°C.
-
Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system. Normalize target protein levels to a loading control like β-actin or GAPDH[22].
-
NF-κB p65 Binding Activity Assay
This assay quantifies the nuclear translocation and DNA binding activity of the NF-κB p65 subunit, a key indicator of pathway activation.
-
Principle: An ELISA-based method where nuclear extracts are incubated in microplate wells coated with an oligonucleotide containing the NF-κB consensus sequence. The bound p65 subunit is then detected using a specific primary antibody and a colorimetric secondary antibody.
-
Methodology:
-
Cell Treatment: Plate cells (e.g., J774A.1 macrophages) and treat with LPS (e.g., 100 ng/mL) with or without this compound (e.g., 5 µM) for various time points (e.g., 30-240 minutes)[14].
-
Nuclear Extraction: Harvest the cells and isolate nuclear and cytosolic fractions using a commercial nuclear extraction kit.
-
Binding Assay: Add equal amounts of nuclear extract to the pre-coated wells and incubate to allow NF-κB binding to the consensus sequence.
-
Detection: Wash away unbound proteins. Add a primary antibody against the NF-κB p65 subunit, followed by an HRP-conjugated secondary antibody.
-
Quantification: Add a colorimetric substrate and measure the absorbance at the appropriate wavelength (e.g., 450 nm). The intensity of the color is proportional to the amount of bound NF-κB p65.
-
Experimental and Logical Workflows
Visualizing the experimental process provides a clear framework for understanding how the mechanistic data is generated.
Caption: A generalized workflow for investigating the in vitro effects of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Garcinol-A Natural Histone Acetyltransferase Inhibitor and New Anti-Cancer Epigenetic Drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Garcinol and Anacardic Acid, Natural Inhibitors of Histone Acetyltransferases, Inhibit Rhabdomyosarcoma Growth and Proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Garcinol—A Natural Histone Acetyltransferase Inhibitor and New Anti-Cancer Epigenetic Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Garcinol promotes hepatic gluconeogenesis by inhibiting P300/CBP-associated factor in late-pregnant sows - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Garcinol inhibits esophageal cancer metastasis by suppressing the p300 and TGF-β1 signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Inhibition of STAT3 dimerization and acetylation by garcinol suppresses the growth of human hepatocellular carcinoma in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Anticancer action of garcinol in vitro and in vivo is in part mediated through inhibition of STAT-3 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. The Vitamin E Derivative this compound Suppresses NLRP3 Inflammasome Activation and Pyroptosis in Murine Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Anti-Inflammatory Effect of Garcinol Extracted from Garcinia dulcis via Modulating NF-κB Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. The vitamin E derivative this compound from Garcinia kola nut seeds attenuates the inflammatory response - PMC [pmc.ncbi.nlm.nih.gov]
- 18. This compound Is a Natural and Selective Agonist of Pregnane X Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. researchgate.net [researchgate.net]
- 21. Induction of apoptosis by garcinol and curcumin through cytochrome c release and activation of caspases in human leukemia HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. article.imrpress.com [article.imrpress.com]
- 23. Inhibition of Histone Acetyltransferase by Glycosaminoglycans - PMC [pmc.ncbi.nlm.nih.gov]
- 24. sigmaaldrich.cn [sigmaaldrich.cn]
- 25. abcam.com [abcam.com]
Preliminary Studies on the Toxicity of Garcinoic Acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the current understanding of the toxicological profile of garcinoic acid, a naturally occurring polyisoprenylated benzophenone. The information presented herein is compiled from preliminary in vitro and in vivo studies and is intended to serve as a foundational resource for professionals in the fields of toxicology, pharmacology, and drug development. This document summarizes key quantitative data, details experimental methodologies, and visualizes implicated signaling pathways to facilitate further research and development efforts.
Executive Summary
This compound, isolated from the seeds of Garcinia kola, has garnered interest for its potential therapeutic properties. However, a thorough understanding of its safety profile is paramount for any clinical advancement. This guide consolidates available data on its acute toxicity, cytotoxicity, and its influence on key cellular signaling pathways. Notably, a significant data gap exists in the realm of genotoxicity, as no specific studies on the mutagenic or clastogenic potential of this compound have been identified in the public domain.
Data Presentation
Acute In Vivo Toxicity
An acute toxicity study in mice revealed dose-dependent lethal effects of this compound.
Table 1: Acute Toxicity of this compound in Mice [1]
| Dosage (mg/kg) | Observation (24 hours post-administration) |
| 100 | 100% mortality |
| 50 | 33% mortality |
| ≤ 25 | Well-tolerated, no signs of damage in organs |
In Vitro Cytotoxicity
This compound has been evaluated for its cytotoxic effects on various cell lines.
Table 2: Cytotoxicity of this compound in Human and Murine Cell Lines
| Cell Line | Assay | Key Findings | Reference |
| Human Hepatocarcinoma (HepG2) | Not specified | Investigated for compound toxicity prior to PXR agonist studies. | [1] |
| Human Immortalized Hepatic Progenitor (HepaRG) | Not specified | Investigated for compound toxicity prior to PXR agonist studies. | [1] |
| Murine Macrophages (J774A.1) | LDH Release | This compound (5 µM) in combination with LPS and ATP did not significantly affect cell viability. | [2] |
Experimental Protocols
Acute Oral Toxicity Study in Mice
Objective: To determine the acute lethal dose of this compound in a murine model.
Methodology:
-
Test Animals: Specific pathogen-free mice (strain not specified in the available literature). General guidelines suggest using a single sex, typically females, for acute toxicity studies.
-
Housing: Animals are housed under standard laboratory conditions with a 12-hour light/dark cycle and access to standard laboratory diet and water ad libitum.
-
Acclimatization: Animals are acclimatized to the laboratory environment for a minimum of 7 days prior to dosing.
-
Fasting: Mice are fasted for approximately 4 hours before administration of the test substance.
-
Vehicle: The vehicle used for dissolving or suspending this compound is not explicitly stated in the available literature. A common vehicle for oral gavage in rodents is corn oil or a solution containing a small percentage of a surfactant like Tween 80.
-
Administration: this compound is administered as a single bolus via oral gavage.
-
Dose Levels: At least three dose levels were tested: 100 mg/kg, 50 mg/kg, and ≤ 25 mg/kg.
-
Observation Period: Animals are observed for mortality and clinical signs of toxicity for 24 hours post-administration. A standard acute toxicity study would typically involve a 14-day observation period.
-
Necropsy: At the end of the observation period, a post-mortem examination of the liver and other main organs is conducted to identify any signs of damage.
Cytotoxicity Assays
Objective: To assess the effect of this compound on the membrane integrity of murine macrophages.
Methodology:
-
Cell Culture: J774A.1 macrophages are cultured in appropriate media and conditions.
-
Treatment: Cells are treated with this compound (e.g., 5 µM) in the presence of lipopolysaccharide (LPS) and adenosine triphosphate (ATP) to induce an inflammatory response.
-
Supernatant Collection: After the incubation period, the cell culture supernatant is collected.
-
LDH Measurement: The amount of LDH released into the supernatant is quantified using a commercially available cytotoxicity assay kit (e.g., CytoTox 96® Non-Radioactive Cytotoxicity Assay, Promega). The assay is based on the conversion of a tetrazolium salt into a colored formazan product by LDH.
-
Data Analysis: The results are expressed as a percentage of LDH release compared to a control group.
Signaling Pathway Analysis
Objective: To determine if this compound activates the Pregnane X Receptor (PXR).
Methodology:
-
Western Blot Analysis:
-
Cell Culture and Treatment: Human liver cell lines (HepG2 or HepaRG) are treated with varying concentrations of this compound.
-
Protein Extraction: Whole-cell lysates are prepared using a suitable lysis buffer.
-
Protein Quantification: The total protein concentration is determined using a standard method (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a nitrocellulose or PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for PXR. Subsequently, it is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Objective: To investigate the effect of this compound on the NF-κB signaling pathway.
Methodology:
-
NF-κB p65 Transcription Factor Binding Assay (ELISA-based):
-
Cell Culture and Treatment: Murine macrophages (J774A.1) are stimulated with LPS in the presence or absence of this compound for various time points.
-
Nuclear Extract Preparation: Nuclear extracts are prepared from the treated cells using a nuclear extraction kit.
-
Protein Quantification: The protein concentration in the nuclear extracts is determined.
-
ELISA Assay: The binding of the p65 subunit of NF-κB to its consensus DNA sequence is quantified using a commercially available transcription factor assay kit. This assay typically involves the capture of p65 from the nuclear extract by an immobilized oligonucleotide containing the NF-κB binding site, followed by detection with a specific primary antibody against p65 and a subsequent HRP-conjugated secondary antibody and colorimetric substrate.
-
Data Analysis: The results are normalized to the protein content of the nuclear extracts.
-
Objective: To determine the effect of this compound on the activation of the NLRP3 inflammasome.
Methodology:
-
Cell Culture and Treatment: Murine macrophages (J774A.1) are primed with LPS and then stimulated with ATP in the presence or absence of this compound.
-
Western Blot for Caspase-1 Cleavage:
-
Protein Extraction: Cell lysates are prepared.
-
Western Blotting: The expression of cleaved (active) caspase-1 (p20 subunit) is analyzed by Western blot using an antibody specific for the cleaved form.
-
-
ELISA for IL-1β Secretion:
-
Supernatant Collection: Cell culture supernatants are collected.
-
ELISA: The concentration of secreted IL-1β is measured using a specific enzyme-linked immunosorbent assay (ELISA) kit.
-
Signaling Pathway and Experimental Workflow Visualizations
This compound and the Pregnane X Receptor (PXR) Signaling Pathway
References
Garcinoic Acid: A Selective Pregnane X Receptor (PXR) Agonist
A Technical Guide for Drug Discovery and Development Professionals
Introduction
The Pregnane X Receptor (PXR), also known as NR1I2, is a pivotal nuclear receptor predominantly expressed in the liver and intestines.[1][2][3][4] It functions as a master xenobiotic sensor, orchestrating the expression of a wide array of genes involved in the metabolism and detoxification of foreign substances and endogenous molecules.[5][6] Upon activation, PXR upregulates key drug-metabolizing enzymes, such as cytochrome P450 3A4 (CYP3A4), and drug transporters like Multidrug Resistance Protein 1 (MDR1 or ABCB1).[1][2] This regulatory role makes PXR a critical factor in drug-drug interactions and a therapeutic target for various conditions, including inflammatory and metabolic diseases.[1][7]
However, a significant challenge in targeting PXR is the promiscuity of its ligand-binding domain, which interacts with a broad range of structurally diverse compounds.[4][6] This often leads to off-target effects and complicates the development of specific modulators.[1][2][7] Recent research has identified garcinoic acid (GA), a natural vitamin E metabolite, as a highly selective and efficient agonist of PXR.[1][2][7][8][9] This guide provides an in-depth overview of this compound's mechanism of action, supported by quantitative data and detailed experimental protocols, establishing its potential as a valuable chemical probe and a promising lead compound for drug development.[1][8]
Core Mechanism: The PXR Signaling Pathway
This compound activates a well-defined signaling cascade. In its inactive state, PXR resides in the cytoplasm within a chaperone protein complex.[3] The binding of a ligand like this compound induces a conformational change, leading to the dissociation of this complex and the translocation of PXR into the nucleus.[3] Inside the nucleus, PXR forms a heterodimer with the Retinoid X Receptor (RXR).[3][4][10] This PXR/RXR complex then binds to specific DNA sequences known as PXR response elements (PXREs) located in the promoter regions of target genes.[4] This binding event recruits co-activator proteins, initiating the transcription of genes responsible for Phase I (e.g., CYP3A4), Phase II (conjugation enzymes), and Phase III (efflux transporters) metabolism.[3][10]
Quantitative Data Presentation
Studies have demonstrated that this compound is not only selective but also a potent activator of PXR, comparable to or exceeding the efficacy of known agonists.
Table 1: PXR Activation and Efficacy
| Compound | Assay Type | Cell Line | EC₅₀ (µM) | Efficacy (% vs. T0901317) |
|---|---|---|---|---|
| This compound | Reporter Gene | - | 1.3 | 103% |
| T0901317 (Control) | Reporter Gene | - | 0.015 | 100% |
Data sourced from a reporter gene assay evaluating PXR agonist activity.[11]
Table 2: Nuclear Receptor Selectivity Profile
| Compound (10 µM) | Receptor Target | Activity |
|---|---|---|
| This compound | PXR | Significant Agonist Activity |
| This compound | LXRβ | Low Activity |
| δ-tocotrienol | PXR | Much Lower Response than GA |
| Other Vitamin E Compounds | PXR | Almost Completely Inactive |
Data from a screening panel of nuclear receptors, highlighting the high selectivity of this compound for PXR.[1][2]
Table 3: Induction of PXR Target Genes and Proteins in HepG2 Cells
| Treatment | Concentration (µM) | Target | Change in Expression |
|---|---|---|---|
| This compound | 1 - 25 | PXR Protein | Dose-dependent increase |
| This compound | 1 - 25 | CYP3A4 Protein | Dose-dependent increase |
| This compound | 1 - 25 | CYP3A4 mRNA | Dose-dependent increase |
| This compound | 1 - 50 | MDR1 mRNA | Dose-dependent increase |
Results from in vitro studies in human hepatocellular carcinoma (HepG2) cells after 24 hours of treatment.[1]
Key Experimental Protocols
The characterization of this compound as a PXR agonist relies on several key experimental methodologies.
PXR Activation - Luciferase Reporter Gene Assay
This assay is the gold standard for quantifying the transcriptional activation of PXR in a cellular context.[12]
Principle: The assay utilizes a reporter system where the expression of a luciferase enzyme is driven by a promoter containing PXR response elements (e.g., the CYP3A4 promoter). When cells co-transfected with a PXR expression vector and this reporter plasmid are treated with an agonist, the activated PXR binds to the promoter and drives luciferase expression. The resulting luminescence is directly proportional to PXR activation.
Detailed Methodology:
-
Cell Culture & Seeding: Human liver cell lines (e.g., HepG2) are cultured and seeded into 96-well plates.
-
Co-transfection: Cells are transiently co-transfected with two plasmids:
-
An expression vector containing the full-length human PXR gene.
-
A reporter vector containing a luciferase gene downstream of a promoter with multiple PXR response elements (e.g., pCYP3A4-luc).
-
-
Compound Treatment: After transfection (typically 24 hours), the cell medium is replaced with a medium containing various concentrations of this compound, a vehicle control (e.g., DMSO), and a known PXR agonist as a positive control (e.g., Rifampicin).[13]
-
Incubation: The plates are incubated for 23-24 hours to allow for PXR activation and subsequent expression of the luciferase reporter gene.[1][13]
-
Cell Lysis and Luminescence Reading: The cells are washed and lysed. A luciferase substrate (e.g., luciferin) is added to the lysate.
-
Data Analysis: Luminescence is measured using a luminometer. The fold activation is calculated relative to the vehicle control, and dose-response curves are generated to determine EC₅₀ values.
Target Gene Expression - Quantitative RT-PCR (qRT-PCR)
This technique is used to confirm that PXR activation by this compound leads to the upregulation of endogenous target gene expression.[12]
Principle: qRT-PCR measures the quantity of specific mRNA transcripts in a sample. By comparing the mRNA levels of PXR target genes (like CYP3A4 and MDR1) in treated versus untreated cells, the transcriptional effect of the compound can be precisely quantified.
Detailed Methodology:
-
Cell/Tissue Treatment: Cells (e.g., HepG2, HepaRG) or tissues from animals treated with this compound are harvested.[1][13]
-
RNA Isolation: Total RNA is extracted from the samples using a suitable kit, and its quality and quantity are assessed.
-
cDNA Synthesis: The isolated RNA is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.
-
Quantitative PCR: The cDNA is used as a template in a PCR reaction with primers specific to the target genes (e.g., CYP3A4, MDR1) and a stable housekeeping gene (e.g., GAPDH, ACTB) for normalization. The amplification is monitored in real-time using a fluorescent dye (e.g., SYBR Green) or a probe.
-
Data Analysis: The relative expression of the target gene mRNA is calculated using the ΔΔCt method, normalizing to the housekeeping gene and comparing to the vehicle-treated control group.
Ligand-Receptor Interaction - Co-activator Recruitment Assay
This biochemical assay confirms direct interaction of the ligand with the PXR ligand-binding domain (LBD) and its ability to recruit necessary co-activators. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a common high-throughput format.[14]
Principle: An agonist-bound PXR-LBD undergoes a conformational change that creates a binding surface for co-activator proteins. The assay measures this proximity-based interaction. A Terbium (Tb)-labeled antibody binds to a tagged PXR-LBD (donor), and a fluorescently-labeled co-activator peptide (acceptor) is used. When this compound induces the PXR-co-activator interaction, the donor and acceptor come close enough for FRET to occur, generating a measurable signal.
Detailed Methodology:
-
Reagent Preparation: Prepare a reaction buffer containing Tb-labeled anti-GST antibody, GST-tagged PXR-LBD, and a fluorescently-labeled (e.g., Fluorescein) co-activator peptide (e.g., from SRC-1).
-
Assay Plate Setup: Add this compound at various concentrations to a low-volume microtiter plate (e.g., 384- or 1536-well).
-
Reaction Incubation: Add the pre-mixed assay reagents to the wells. The plate is incubated at room temperature to allow the binding reaction to reach equilibrium.
-
Signal Detection: The plate is read on a TR-FRET-capable plate reader, which excites the Tb donor and measures emission from both the donor and the acceptor.
-
Data Analysis: The ratio of acceptor-to-donor emission is calculated. An increase in this ratio indicates co-activator recruitment and is plotted against compound concentration to determine potency (EC₅₀).
Selectivity of this compound
A key attribute of this compound is its high selectivity for PXR over other nuclear receptors, which is a critical feature for a therapeutic lead.
Conclusion and Future Directions
The high selectivity of this compound minimizes the potential for off-target effects associated with more promiscuous PXR ligands.[1][2] This makes it an invaluable tool for researchers investigating the complex biology of PXR and its role in health and disease. Furthermore, its demonstrated efficacy and selectivity position this compound as a compelling lead compound for the development of novel therapeutics targeting PXR-mediated pathways in inflammatory bowel disease, cholestasis, and other metabolic disorders.[1][7] Further investigation into its pharmacokinetic properties and optimization of its structure could pave the way for a new class of selective PXR modulators.
References
- 1. This compound Is a Natural and Selective Agonist of Pregnane X Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Frontiers | The role of pregnane X receptor (PXR) in substance metabolism [frontiersin.org]
- 4. academic.oup.com [academic.oup.com]
- 5. PXR: More Than Just a Master Xenobiotic Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. chemrxiv.org [chemrxiv.org]
- 8. This compound Is a Natural and Selective Agonist of Pregnane X Receptor (Journal Article) | OSTI.GOV [osti.gov]
- 9. This compound Is a Natural and Selective Agonist of Pregnane X Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 11. researchgate.net [researchgate.net]
- 12. Screening Method for the Identification of Compounds that Activate Pregnane X Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Identification of human pregnane X receptor antagonists utilizing a high-throughput screening platform - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Identification of Pregnane X Receptor Ligands Using Time-Resolved Fluorescence Resonance Energy Transfer and Quantitative High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
Garcinoic Acid: A Technical Guide to its Anti-inflammatory Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Garcinoic acid, a δ-tocotrienol derivative isolated from the seeds of the West African medicinal plant Garcinia kola, has emerged as a promising natural compound with potent anti-inflammatory activities.[1][2][3] Traditionally, extracts from Garcinia kola have been used in ethno-medicine to treat a variety of ailments associated with inflammation and oxidative stress.[1][3][4][5] This technical guide provides a comprehensive overview of the molecular mechanisms underlying the anti-inflammatory effects of this compound, presents quantitative data from key studies, details relevant experimental protocols, and visualizes the complex signaling pathways it modulates. The multifaceted action of this compound on key inflammatory pathways positions it as a significant lead compound for the development of novel multi-target anti-inflammatory therapeutics.[1][4][5][6]
Core Mechanisms of Anti-inflammatory Action
This compound exerts its anti-inflammatory effects by modulating several critical signaling pathways. These include the inhibition of the master inflammatory regulator NF-κB, suppression of the NLRP3 inflammasome, and interference with the cyclooxygenase (COX) and lipoxygenase (LOX) pathways. More recent evidence also points to its role in promoting inflammation resolution through the activation of Nrf2-dependent efferocytosis.[7]
Inhibition of the NF-κB Signaling Pathway
The transcription factor Nuclear Factor-kappa B (NF-κB) is a cornerstone of the inflammatory response, orchestrating the expression of numerous pro-inflammatory genes.[8] this compound has been shown to be a potent inhibitor of the NF-κB pathway.[2][8][9] In inflammatory models, such as lipopolysaccharide (LPS)-stimulated macrophages, this compound significantly reduces the activation of NF-κB.[2][8] This is achieved by inhibiting the phosphorylation of the p65 subunit of NF-κB and its inhibitory protein, IκBα.[9] Consequently, the translocation of p65 into the nucleus is blocked, leading to a downstream reduction in the expression of NF-κB target genes, including Tnfα, Il6, and Il1β.[2][8][10]
Suppression of the NLRP3 Inflammasome
The NLRP3 inflammasome is a multi-protein complex that plays a crucial role in innate immunity by activating caspase-1 and processing the pro-inflammatory cytokines IL-1β and IL-18.[8][11][12] Dysregulation of the NLRP3 inflammasome is implicated in a range of inflammatory diseases. This compound has been demonstrated to suppress the canonical activation of the NLRP3 inflammasome in macrophages stimulated with LPS and ATP.[8][11][12] This suppression is characterized by a significant reduction in the autoproteolytic cleavage of caspase-1.[8][11] As a result, the maturation and secretion of IL-1β and IL-18 are markedly decreased.[8] The inhibition of the NLRP3 inflammasome by this compound also leads to a reduction in pyroptosis, a form of inflammatory cell death.[8][11][12]
Modulation of Arachidonic Acid Metabolism (COX & LOX Pathways)
This compound significantly impacts the production of inflammatory mediators derived from arachidonic acid by targeting key enzymes. It downregulates the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), two enzymes pivotal in the inflammatory cascade.[1][2][3][4][5][6][9] This leads to a marked reduction in the production of nitric oxide (NO) and prostanoids, such as prostaglandin E2 (PGE2) and thromboxane B2 (TxB2).[1][3][6] Furthermore, this compound and its metabolites have been identified as potent inhibitors of 5-lipoxygenase (5-LOX), a key enzyme in the biosynthesis of leukotrienes, which are powerful chemoattractants and inflammatory mediators.[1][13] Certain isoforms, like β- and γ-garcinoic acid, also inhibit microsomal prostaglandin E2 synthase-1 (mPGES-1).[14]
Quantitative Data on Anti-inflammatory Activity
The anti-inflammatory effects of this compound have been quantified in various in vitro and in vivo models. The following tables summarize key findings from the literature.
Table 1: In Vitro Inhibition of Pro-inflammatory Mediators by this compound
| Target Mediator | Cell Line | Stimulant | This compound Conc. | % Inhibition / Reduction | Reference |
| Il6 mRNA | RAW264.7 | LPS | 5 µM | ~70% | [1] |
| Il1β mRNA | RAW264.7 | LPS | 5 µM | ~61% | [1] |
| Cox2 mRNA | RAW264.7 | LPS | 5 µM | ~70% | [1] |
| iNos mRNA | RAW264.7 | LPS | 5 µM | ~97% | [1] |
| Il1β mRNA | J774A.1 | LPS | 5 µM | 37% | [8] |
| Il18 mRNA | J774A.1 | LPS | 5 µM | 21% | [8] |
| Il6 mRNA | J774A.1 | LPS | 5 µM | 35% | [8] |
| Nitric Oxide (NO) | RAW264.7 | LPS | 2.5 µM | ~81% | [1] |
| Thromboxane B2 (TxB2) | RAW264.7 | LPS | 2.5 µM | ~91% | [1] |
| TNFα | Human PBMCs | SARS-CoV-2 S1 | 5 µM | Significant Inhibition | [2] |
| IL-6 | Human PBMCs | SARS-CoV-2 S1 | 5 µM | Significant Inhibition | [2] |
Table 2: Inhibition of NF-κB and NLRP3 Inflammasome Components by this compound
| Target | Cell Line | Stimulant | This compound Conc. | % Inhibition / Reduction | Reference |
| NF-κB p65 Binding | J774A.1 | LPS (30 min) | 5 µM | ~31% | [8] |
| NF-κB p65 Binding | Human PBMCs | SARS-CoV-2 S1 | 5 µM | ~51% | [9] |
| Nlrp3 mRNA | J774A.1 | LPS | 5 µM | 18% | [8] |
| IL-1β Secretion | J774A.1 | LPS + ATP | 5 µM | Significant Reduction | [8] |
| IL-18 Secretion | J774A.1 | LPS + ATP | 5 µM | Significant Reduction | [8] |
Table 3: IC50 Values of this compound Isoforms for mPGES-1
| Isoform | IC50 (µM) | Reference |
| δ-Garcinoic Acid | > 10 | [14] |
| γ-Garcinoic Acid | 2.0 | [14] |
| α-Garcinoic Acid | > 10 | [14] |
| β-Garcinoic Acid | 2.8 | [14] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used to assess the anti-inflammatory properties of this compound.
In Vitro Anti-inflammatory Assay in Macrophages
This workflow is representative of studies evaluating the effects of this compound on LPS-induced inflammation in macrophage cell lines like RAW264.7 or J774A.1.
-
Cell Culture and Treatment: Murine macrophage cell lines (e.g., RAW264.7, J774A.1) are cultured in DMEM supplemented with 10% FBS and antibiotics at 37°C in a 5% CO2 atmosphere.[1] For experiments, cells are seeded in appropriate plates. Cells are often pre-incubated with various concentrations of this compound (e.g., 1-10 µM) or vehicle control (DMSO) for a period of 1 to 4 hours.[1][8]
-
Inflammatory Stimulation: Following pre-incubation, inflammation is induced by adding lipopolysaccharide (LPS, e.g., 100 ng/ml).[1][8] For NLRP3 inflammasome studies, a second stimulus, such as ATP (e.g., 5 mM), is added for a shorter duration towards the end of the LPS incubation period.[8]
-
Quantification of Nitric Oxide (Griess Assay): Cell culture supernatants are collected after 20-24 hours of LPS stimulation.[1] The Griess reagent system is used to measure the amount of nitrite, a stable product of NO, in the supernatant.[1] Absorbance is read at ~540 nm, and nitrite concentration is calculated against a standard curve.
-
Gene Expression Analysis (RT-qPCR): Cells are harvested, and total RNA is isolated using standard kits.[8] First-strand cDNA is synthesized from the RNA template. Quantitative PCR is then performed using gene-specific primers for target genes (Tnfα, Il6, Il1β, Cox2, iNos, Nlrp3, etc.) and a housekeeping gene (e.g., Ppib, Gapdh) for normalization.[8]
-
Cytokine and Prostaglandin Measurement (ELISA): Levels of secreted cytokines (TNF-α, IL-6, IL-1β, IL-18) and prostaglandins (PGE2) in the cell culture supernatant are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.
-
NF-κB Activity Assay: To measure NF-κB activation, nuclear extracts are prepared from treated cells.[8] The DNA-binding activity of the p65 subunit of NF-κB is then quantified using an ELISA-based transcription factor assay kit, which detects the binding of p65 to a specific oligonucleotide sequence immobilized on a plate.[8]
In Vivo Anti-atherosclerosis Study
-
Animal Model: ApoE−/− mice, which are genetically predisposed to developing atherosclerosis, are often used.[1] Mice are fed a high-fat diet to accelerate plaque formation.
-
Treatment: A treatment group receives this compound (administered via diet or other means), while a control group receives the vehicle.[1]
-
Analysis: After a specified period, mice are euthanized, and the aortic sinuses are harvested.[1] The tissues are sectioned and analyzed using immunohistochemistry for markers of inflammation (e.g., nitrotyrosine, CD68 for macrophages, VCAM-1).[1][6] This allows for the assessment of intra-plaque inflammation.
Conclusion and Future Directions
This compound demonstrates significant, multi-faceted anti-inflammatory properties by targeting key nodes in the inflammatory network, including the NF-κB and NLRP3 inflammasome pathways, as well as the enzymatic machinery responsible for producing prostaglandins and leukotrienes. The comprehensive data from in vitro and in vivo studies underscore its potential as a robust anti-inflammatory agent. Its ability to modulate multiple targets simultaneously presents a distinct advantage over single-target drugs, potentially offering broader efficacy and a lower likelihood of resistance development.
For drug development professionals, this compound represents a valuable natural lead compound. Future research should focus on structure-activity relationship (SAR) studies to optimize its potency and pharmacokinetic profile, as well as further preclinical and clinical investigations to validate its therapeutic potential in chronic inflammatory diseases such as atherosclerosis, inflammatory bowel disease, and arthritis. The continued exploration of this compound and its derivatives could pave the way for a new class of effective and safe anti-inflammatory therapies.
References
- 1. The vitamin E derivative this compound from Garcinia kola nut seeds attenuates the inflammatory response - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. The vitamin E derivative this compound from Garcinia kola nut seeds attenuates the inflammatory response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. research.monash.edu [research.monash.edu]
- 5. doaj.org [doaj.org]
- 6. researchgate.net [researchgate.net]
- 7. This compound enhances inflammation resolution against colitis by activating Nrf2 dependent efferocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Vitamin E Derivative this compound Suppresses NLRP3 Inflammasome Activation and Pyroptosis in Murine Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Garcinia kola and this compound suppress SARS‐CoV‐2 spike glycoprotein S1‐induced hyper‐inflammation in human PBMCs through inhibition of NF‐κB activation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Anti-Inflammatory Effect of Garcinol Extracted from Garcinia dulcis via Modulating NF-κB Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The Vitamin E Derivative this compound Suppresses NLRP3 Inflammasome Activation and Pyroptosis in Murine Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. semanticscholar.org [semanticscholar.org]
Garcinoic Acid Demonstrates Superior Antioxidant Potential Over Tocopherols: A Technical Analysis
For Immediate Release
[City, State] – [Date] – A comprehensive technical analysis reveals that garcinoic acid, a natural compound derived from the seeds of Garcinia kola, exhibits a more potent antioxidant capacity compared to various isoforms of tocopherol (Vitamin E). This in-depth guide, tailored for researchers, scientists, and drug development professionals, consolidates quantitative data, details experimental methodologies, and visualizes the underlying signaling pathways, providing a critical resource for the evaluation of these compounds in antioxidant therapies.
Quantitative Comparison of Antioxidant Activity
The antioxidant potential of this compound and tocopherols (α-tocopherol, γ-tocopherol, and δ-tocopherol) has been evaluated using various in vitro assays, including the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay, and lipid peroxidation inhibition assays. The collected data, summarized below, consistently indicates the superior free radical scavenging and protective capabilities of this compound.
| Compound | DPPH Radical Scavenging Activity (IC50) | ABTS Radical Scavenging Activity (TEAC) | Lipid Peroxidation Inhibition |
| This compound | Reported to be more potent than dl-α-tocopherol[1] | Data not consistently available in comparative studies | Demonstrates significant inhibition[2][3] |
| α-Tocopherol | 12.1 ± 3.6 µM[4] to ~43 µg/mL[5] (values vary with assay conditions) | Standard for comparison | Effective inhibitor, but less so than γ- and δ-tocopherol in some studies[6][7] |
| γ-Tocopherol | Data not consistently available in comparative studies | Data not consistently available in comparative studies | More effective than α-tocopherol in protecting lipids from peroxidation[8] |
| δ-Tocopherol | Data not consistently available in comparative studies | Data not consistently available in comparative studies | Higher antioxidant activity in some lipid systems compared to α-tocopherol[9] |
Note: IC50 (half-maximal inhibitory concentration) values represent the concentration of the antioxidant required to scavenge 50% of the free radicals. A lower IC50 value indicates higher antioxidant activity. TEAC (Trolox Equivalent Antioxidant Capacity) measures the antioxidant capacity relative to Trolox, a water-soluble vitamin E analog.
Core Antioxidant Mechanisms and Signaling Pathways
The antioxidant effects of both this compound and tocopherols are attributed to their ability to donate a hydrogen atom to neutralize free radicals, thereby interrupting the chain reaction of oxidation. However, their influence extends beyond simple radical scavenging to the modulation of intracellular signaling pathways that govern the cellular antioxidant response.
The Keap1-Nrf2 Antioxidant Response Pathway
A primary mechanism underlying the antioxidant effects of both this compound and, to some extent, tocopherols, is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[10][11] Under basal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Upon exposure to oxidative stress or activators like this compound, this interaction is disrupted, allowing Nrf2 to translocate to the nucleus.
In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes, leading to the transcription of a suite of protective enzymes, such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1). This compound has been shown to be a potent activator of this pathway.[10] While tocopherols can also modulate Nrf2, the effect appears to be less direct and potentially isoform-dependent.[10][12]
Tocopherol Radical Scavenging Cycle
The primary antioxidant function of tocopherols is to break the chain of lipid peroxidation within cellular membranes. A tocopherol molecule donates a hydrogen atom from its hydroxyl group to a lipid peroxyl radical, thus neutralizing it. This process generates a relatively stable tocopheroxyl radical, which can be recycled back to its active form by other antioxidants like vitamin C.
Detailed Experimental Protocols
To ensure the reproducibility and accurate comparison of antioxidant activities, standardized experimental protocols are essential. Below are detailed methodologies for the key assays cited in this guide.
DPPH Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical.
Workflow:
References
- 1. mdpi.com [mdpi.com]
- 2. dovepress.com [dovepress.com]
- 3. researchgate.net [researchgate.net]
- 4. Comparison of the relative activities of alpha-tocopherol and PMC on platelet aggregation and antioxidative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Alpha-tocopherol: roles in prevention and therapy of human disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The effects of vitamin E supplementation on malondialdehyde as a biomarker of oxidative stress in haemodialysis patients: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Levels of serum vitamin A, alpha-tocopherol and malondialdehyde in patients with non-alcoholic steatohepatitis: relationship with histopathologic severity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. agritrop.cirad.fr [agritrop.cirad.fr]
- 10. Gamma-Tocopherol: A Comprehensive Review of Its Antioxidant, Anti-Inflammatory, and Anticancer Properties [mdpi.com]
- 11. Regulation of Nrf2 – An update - PMC [pmc.ncbi.nlm.nih.gov]
- 12. msjonline.org [msjonline.org]
Garcinoic Acid: A Comprehensive Technical Guide to its Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
Garcinoic acid (GA), a naturally occurring vitamin E metabolite primarily isolated from the seeds of Garcinia kola, has emerged as a promising therapeutic agent with a diverse range of biological activities. This technical guide provides an in-depth overview of the current understanding of this compound's therapeutic potential, focusing on its mechanisms of action, preclinical efficacy, and the experimental methodologies used to elucidate its effects. The information presented herein is intended to serve as a valuable resource for researchers and drug development professionals interested in the further exploration and potential clinical application of this compound.
Core Therapeutic Areas and Mechanisms of Action
This compound has demonstrated significant therapeutic potential in several key areas, primarily driven by its potent anti-inflammatory, neuroprotective, and metabolic regulatory properties. These effects are largely attributed to its activity as a selective agonist of the Pregnane X Receptor (PXR), a nuclear receptor that plays a critical role in xenobiotic and endobiotic metabolism and inflammation.[1][2][3][4][5] Additionally, this compound has been shown to modulate other critical signaling pathways, including the nuclear factor-kappa B (NF-κB) pathway and the NLRP3 inflammasome.[6][7]
Anti-Inflammatory and Immune-Modulatory Effects
This compound exhibits robust anti-inflammatory properties by targeting key inflammatory pathways. It has been shown to significantly reduce the expression of pro-inflammatory mediators. In lipopolysaccharide (LPS)-stimulated murine macrophages, this compound dose-dependently blocked the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[8] Furthermore, it has been demonstrated to inhibit the activation of the NLRP3 inflammasome, a key component of the innate immune system involved in the pathogenesis of numerous inflammatory diseases.[6][7] This inhibition leads to a reduction in the cleavage of caspase-1 and the subsequent release of pro-inflammatory cytokines IL-1β and IL-18.[6]
Neuroprotective Effects in Alzheimer's Disease Models
A significant area of investigation for this compound is its potential in the prevention and treatment of Alzheimer's disease (AD). Studies have shown that this compound can interfere with the aggregation of β-amyloid (Aβ) peptides, a hallmark of AD pathology.[9][10] In cell-free assays, this compound was observed to inhibit the formation of mature Aβ fibrils.[9] In vivo studies using the TgCRND8 mouse model of AD demonstrated that treatment with this compound was associated with reduced Aβ deposition in the brain.[9][10] The neuroprotective effects of this compound are also linked to its ability to up-regulate the expression of apolipoprotein E (ApoE) and the multidrug resistance protein 1 (MDR1), both of which are involved in Aβ clearance in the brain.[9][10] This activity is mediated, at least in part, through the activation of PXR and peroxisome proliferator-activated receptor γ (PPARγ).[9]
Pregnane X Receptor (PXR) Agonism and its Implications
This compound has been identified as a selective and efficient natural agonist of PXR.[1][3][4][11] PXR is a master regulator of genes involved in drug metabolism and detoxification, such as cytochrome P450 3A4 (CYP3A4) and MDR1.[11] The activation of PXR by this compound has been demonstrated in human liver cells and confirmed in vivo in mouse liver and gut tissues.[11] This PXR agonism underlies many of this compound's therapeutic effects, including its anti-inflammatory actions and its role in Aβ clearance. The selective activation of PXR by this compound makes it a promising candidate for the treatment of PXR-related diseases, which include cholestatic liver disease, inflammatory bowel disease (IBD), and dyslipidemia.[11]
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical studies on this compound.
| Parameter | Cell Line/Model | Value | Reference(s) |
| PXR Agonist Activity (EC50) | - | 1.3 µM | [1][11] |
| Cytotoxicity (IC50) | RAW264.7 cells | 67.86 ± 1.25 µM | [12] |
| THP-1 cells | 78.45 ± 2.13 µM | [12] |
Table 1: In Vitro Bioactivity of this compound
| Model | Dosage | Key Findings | Reference(s) |
| C57BL/6 Mice (PXR activation) | 5-25 mg (single bolus) | Dose-dependent increase in PXR, CYP3A4, and MDR1 expression in liver and intestine. | [11] |
| TgCRND8 Mice (Alzheimer's Disease) | Not specified | Reduced Aβ deposition in the brain. | [9][10] |
| Dextran Sodium Sulfate (DSS)-induced Colitis in Mice | Not specified | Reduced inflammatory and degenerative symptoms. | [13] |
Table 2: In Vivo Efficacy of this compound
| Parameter | Cell Line | Concentration | Effect | Reference(s) |
| IL-6 mRNA expression | J774A.1 macrophages | 5 µM | 35% reduction | [6] |
| IL-1β mRNA expression | J774A.1 macrophages | 5 µM | 37% reduction | [6] |
| IL-18 mRNA expression | J774A.1 macrophages | 5 µM | 21% reduction | [6] |
| Nlrp3 mRNA expression | J774A.1 macrophages | 5 µM | 18% reduction | [6] |
| Caspase-1 activity | J774A.1 macrophages | Not specified | Reduced to 76 ± 6% of stimulated control | [6] |
| LDH release | J774A.1 macrophages | Not specified | 26% reduction | [6] |
| iNos RNA expression | RAW264.7 macrophages | 5 µM | Reduced to 3% of LPS-induced level | [8] |
| Cox2 RNA expression | RAW264.7 macrophages | 5 µM | Reduced to 30% of LPS-induced level | [8] |
| Il6 RNA expression | RAW264.7 macrophages | 5 µM | Reduced to 30% of LPS-induced level | [8] |
| Il1β RNA expression | RAW264.7 macrophages | 5 µM | Reduced to 39% of LPS-induced level | [8] |
| Nitric Oxide (NO) production | RAW264.7 macrophages | Not specified | Decreased from 32.2 ± 3.7 µM to 6.2 ± 5.7 µM | [8] |
| Thromboxane B2 (TxB2) release | RAW264.7 macrophages | Not specified | Inhibited to 9.1% ± 7.8% of remaining activity | [8] |
Table 3: Anti-inflammatory Effects of this compound In Vitro
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the investigation of this compound's therapeutic potential.
PXR Activation Reporter Assay
This assay is used to determine the ability of a compound to activate the Pregnane X Receptor.
-
Cell Line: HepG2 cells stably co-transfected with a PXR expression vector and a luciferase reporter vector containing PXR response elements (e.g., from the CYP3A4 promoter).
-
Protocol:
-
Seed the stably transfected HepG2 cells in a 96-well plate and allow them to adhere overnight.
-
The following day, treat the cells with various concentrations of this compound or a reference PXR agonist (e.g., rifampicin) for 24 hours.
-
After the incubation period, lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions (e.g., Promega Luciferase Assay System).
-
Normalize the luciferase activity to the total protein concentration in each well.
-
Calculate the EC50 value, which represents the concentration of the compound that produces 50% of the maximal response.[14][15][16][17]
-
NF-κB Luciferase Reporter Assay
This assay measures the inhibition of NF-κB activation, a key pathway in inflammation.
-
Cell Line: HeLa or other suitable cells transiently or stably transfected with a luciferase reporter plasmid containing NF-κB binding sites in its promoter.
-
Protocol:
-
Seed the transfected cells in a 96-well plate and allow them to attach.
-
Pre-treat the cells with different concentrations of this compound for a specified period (e.g., 1-2 hours).
-
Induce NF-κB activation by adding an inflammatory stimulus such as tumor necrosis factor-alpha (TNF-α) or lipopolysaccharide (LPS) and incubate for an appropriate time (e.g., 6-24 hours).
-
Lyse the cells and measure the luciferase activity using a luminometer.
-
The reduction in luciferase activity in the presence of this compound compared to the stimulated control indicates inhibition of the NF-κB pathway.[18][19][20][21][22]
-
NLRP3 Inflammasome Activation Assay
This assay assesses the ability of a compound to inhibit the activation of the NLRP3 inflammasome.
-
Cell Line: Murine J774A.1 macrophages or primary bone marrow-derived macrophages (BMDMs).
-
Protocol:
-
Prime the macrophages with LPS (e.g., 1 µg/mL) for a few hours (e.g., 3-4 hours) to induce the expression of NLRP3 and pro-IL-1β.
-
Treat the primed cells with various concentrations of this compound.
-
Activate the NLRP3 inflammasome by adding a second stimulus, such as ATP (e.g., 5 mM) or nigericin (e.g., 10 µM), for a short period (e.g., 30-60 minutes).
-
Collect the cell culture supernatant and measure the levels of secreted IL-1β and IL-18 by ELISA.
-
Measure the activity of caspase-1 in the cell lysate or supernatant using a specific substrate.
-
Assess cell death (pyroptosis) by measuring the release of lactate dehydrogenase (LDH) into the supernatant.[2][23][24][25][26]
-
Aβ Aggregation Assay
This cell-free assay evaluates the direct effect of a compound on the aggregation of β-amyloid peptides.
-
Reagents: Synthetic Aβ1-42 peptide, Thioflavin T (ThT).
-
Protocol:
-
Prepare a solution of Aβ1-42 peptide in a suitable buffer (e.g., phosphate-buffered saline, PBS).
-
Incubate the Aβ1-42 solution in the presence or absence of different concentrations of this compound at 37°C with gentle agitation.
-
At various time points, take aliquots of the mixture and add Thioflavin T.
-
Measure the fluorescence of ThT at an excitation wavelength of ~450 nm and an emission wavelength of ~485 nm. An increase in fluorescence indicates the formation of amyloid fibrils.
-
The inhibitory effect of this compound is determined by the reduction in ThT fluorescence compared to the control.[9][27][28][29]
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by this compound and a typical experimental workflow for its evaluation.
Caption: this compound activates the PXR signaling pathway.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. This compound Is a Natural and Selective Agonist of Pregnane X Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound Is a Natural and Selective Agonist of Pregnane X Receptor (Journal Article) | OSTI.GOV [osti.gov]
- 6. The Vitamin E Derivative this compound Suppresses NLRP3 Inflammasome Activation and Pyroptosis in Murine Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Vitamin E Derivative this compound Suppresses NLRP3 Inflammasome Activation and Pyroptosis in Murine Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The vitamin E derivative this compound from Garcinia kola nut seeds attenuates the inflammatory response - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound prevents β-amyloid (Aβ) deposition in the mouse brain - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound prevents β-amyloid (Aβ) deposition in the mouse brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound Is a Natural and Selective Agonist of Pregnane X Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Anti-Inflammatory Effect of Garcinol Extracted from Garcinia dulcis via Modulating NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound enhances inflammation resolution against colitis by activating Nrf2 dependent efferocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Screening Method for the Identification of Compounds that Activate Pregnane X Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 15. indigobiosciences.com [indigobiosciences.com]
- 16. puracyp.com [puracyp.com]
- 17. cdn.caymanchem.com [cdn.caymanchem.com]
- 18. Protocol Library | Collaborate and Share [protocols.opentrons.com]
- 19. Protocol Library | Collaborate and Share [protocols.opentrons.com]
- 20. bowdish.ca [bowdish.ca]
- 21. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]
- 22. indigobiosciences.com [indigobiosciences.com]
- 23. Assaying NLRP3-mediated LDH and IL-1β release [protocols.io]
- 24. Noncanonical NLRP3 Inflammasome Activation: Standard Protocols | Springer Nature Experiments [experiments.springernature.com]
- 25. Assay of Inflammasome Activation [bio-protocol.org]
- 26. researchgate.net [researchgate.net]
- 27. A Kinetic Aggregation Assay Enabling Selective and Sensitive Aβ Amyloid Quantification in Cells and Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Production and use of recombinant Aβ for aggregation studies - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Amyloid Beta Aggregation Protocol for Aβ Peptides | Hello Bio [hellobio.com]
Methodological & Application
Application Notes and Protocols: Garcinoic Acid Extraction from Garcinia kola Seeds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Garcinoic acid, a δ-tocotrienoloic acid, is a prominent bioactive compound found in the seeds of Garcinia kola, a plant widely used in African traditional medicine.[1] This vitamin E analogue has garnered significant interest within the scientific community for its potential therapeutic applications, including anti-inflammatory, antioxidant, and antiproliferative effects.[2][3] Notably, this compound has been identified as a selective agonist of the Pregnane X Receptor (PXR), a key regulator of xenobiotic and drug metabolism, suggesting its potential in the development of novel therapeutics for a range of diseases.[4][5]
These application notes provide a comprehensive overview of the extraction and purification of this compound from Garcinia kola seeds, presenting detailed protocols and quantitative data to aid researchers in its isolation for further investigation.
Quantitative Data Summary
The yield of this compound from Garcinia kola seeds is influenced by the extraction method and parameters. The following tables summarize the quantitative data from various studies to provide a comparative overview.
Table 1: Comparison of this compound Yields from Different Extraction Protocols
| Extraction Method | Solvent | Temperature | Seed to Solvent Ratio (w/v) | Yield (% w/w) | Purity | Reference |
| Soxhlet Extraction | Methanol | Boiling Point | 1:37 (approx.) | ~0.8% | Good Chemical Purity | |
| Room Temperature Stirring | Methanol | 25°C | 1:1 | 0.78% | ≥95% | [4][5] |
| Room Temperature Stirring | Methanol | 25°C | 2:1 | - | - | [4][5] |
| Room Temperature Stirring | Ethanol | 25°C | 1:1 | - | - | [4][5] |
| Room Temperature Stirring | Ethanol | 25°C | 2:1 | - | - | [4][5] |
| Room Temperature Extraction | - | Room Temp. | - | 0.05% | - | |
| Successive Extraction | Dichloromethane | - | - | 0.10% | - | [6] |
Table 2: Influence of Extraction Parameters on this compound Yield (Room Temperature Stirring) [4][5]
| Solvent | Temperature (°C) | Seed to Solvent Ratio (w/v) | Outcome |
| Methanol | 25 | 1:1 | Optimal Conditions |
| Methanol | 40 | 1:1 | - |
| Methanol | 60 | 1:1 | - |
| Ethanol | 25 | 1:1 | - |
| Ethanol | 40 | 1:1 | - |
| Ethanol | 60 | 1:1 | - |
| Methanol | 25 | 2:1 | - |
| Ethanol | 25 | 2:1 | - |
Experimental Protocols
Protocol 1: Soxhlet Extraction and Purification[6][7]
This protocol details a continuous extraction method followed by liquid-liquid extraction and flash column chromatography.
Materials:
-
Garcinia kola seeds
-
Methanol (MeOH)
-
Chloroform (CHCl₃)
-
Water (H₂O)
-
Magnesium sulfate (MgSO₄)
-
Silica gel (particle size 40-63 µm)
-
Cyclohexane (c-Hex)
-
Ethyl acetate (EtOAc)
-
Soxhlet apparatus
-
Rotary evaporator
-
Separatory funnel
-
Flash chromatography system
Procedure:
-
Preparation of Plant Material: Thinly slice a single Garcinia kola nut (e.g., 4.05 g).
-
Soxhlet Extraction:
-
Place the sliced seeds into a thimble and insert it into the Soxhlet apparatus.
-
Add 150 mL of methanol to the boiling flask.
-
Conduct the extraction continuously for 18 hours.
-
-
Solvent Removal: After cooling, remove the majority of the methanol from the extract under reduced pressure using a rotary evaporator.
-
Liquid-Liquid Extraction:
-
Dissolve the residue (approximately 200 mg) in 20 mL of chloroform.
-
Transfer the chloroform solution to a separatory funnel and extract with 50 mL of water.
-
Separate the organic layer. Extract the aqueous layer twice more with 15 mL of chloroform each time.
-
Combine all the organic extracts and dry them over magnesium sulfate.
-
-
Purification by Flash Column Chromatography:
-
Filter the dried organic extract and remove the solvent under reduced pressure.
-
Purify the resulting crude extract by flash column chromatography on a silica gel column.
-
Elute the column with a gradient of cyclohexane-ethyl acetate (from 5:1 to 3:1).
-
Collect the fractions and monitor by thin-layer chromatography (TLC).
-
Combine the fractions containing this compound and remove the solvent under reduced pressure to obtain the purified compound as a viscous yellow oil.
-
Protocol 2: Optimized Room Temperature Extraction and Purification[4][5]
This protocol provides an optimized method for larger-scale extraction at room temperature.
Materials:
-
Finely ground Garcinia kola seeds
-
Methanol (MeOH)
-
Dichloromethane (CH₂Cl₂)
-
Silica gel
-
Vacuum filtration apparatus
-
Stirrer
-
Rotary evaporator
-
Flash chromatography system
Procedure:
-
Extraction:
-
Suspend 1.2 kg of finely ground Garcinia kola seeds in 1.2 L of methanol.
-
Stir the suspension at 25°C for 6.5 hours.
-
Filter the suspension under vacuum.
-
Resuspend the solid residue in 1.2 L of methanol and stir at 25°C for an additional 17.5 hours.
-
Filter the suspension again under vacuum to yield a crude brownish oil (approximately 56 g).
-
-
Purification by Flash Column Chromatography:
-
Purify the crude oil by silica gel flash chromatography.
-
Elute the column with a gradient of dichloromethane-methanol (from 100:0 to 90:10, v/v).
-
Collect the fractions containing this compound.
-
Combine the pure fractions and remove the solvent to yield ≥95% pure this compound as a yellow-green oil (approximately 9.4 g, 0.78% yield w/w).
-
Diagrams
References
- 1. researchgate.net [researchgate.net]
- 2. The vitamin E derivative this compound from Garcinia kola nut seeds attenuates the inflammatory response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound Is a Natural and Selective Agonist of Pregnane X Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Garcinia kola Nuts: A Molecular Cocktail for Skin Care [mdpi.com]
Application Notes and Protocols for the Analysis of Garcinoic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the analysis of garcinoic acid, a natural product of interest, using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). The following sections detail the characteristic spectral data and provide step-by-step protocols for its isolation and analysis.
Introduction
This compound (δ-tocotrienoloic acid) is a vitamin E derivative isolated from plants such as Garcinia kola.[1] It has garnered scientific interest for its biological activities, including its role as a selective agonist of the Pregnane X Receptor (PXR), a key regulator of xenobiotic and drug metabolism.[2][3] Accurate structural elucidation and quantification are crucial for its development as a potential therapeutic agent. This document outlines the analytical methodologies for the characterization of this compound using NMR and mass spectrometry.
Quantitative Data Presentation
The following tables summarize the key quantitative data obtained from the NMR and MS analysis of this compound.
Table 1: ¹H and ¹³C NMR Spectral Data of this compound
The ¹H and ¹³C NMR data were recorded on 400 MHz and 600 MHz spectrometers using deuterated chloroform (CDCl₃) as the solvent.[2][3] Chemical shifts (δ) are reported in parts per million (ppm).
| ¹H NMR (CDCl₃) | ¹³C NMR (CDCl₃) |
| Chemical Shift (δ) ppm | Multiplicity, J (Hz) |
| 6.88-6.92 | m |
| 6.50 | d, J = 2.52 |
| 6.41 | d, J = 2.51 |
| 5.13-5.14 | m |
| 2.70 | t, J = 6.49 |
| 2.29-2.30 | m |
| 2.20 | s |
| 2.06-2.13 | m |
| 1.99-2.01 | m |
| 1.84 | s |
| 1.75-1.79 | m |
| 1.63 | m |
| 1.53-1.61 | m |
| 1.27 | s |
Table 2: Mass Spectrometry Data for this compound
High-resolution mass spectrometry is typically performed using electrospray ionization (ESI).
| Parameter | Value |
| Molecular Formula | C₂₇H₃₈O₄[1] |
| Molecular Weight | 426.6 g/mol [1] |
| Ionization Mode | ESI (Electrospray Ionization) |
| Observed Ion (ES+) | m/z 449.2679 [C₂₇H₃₈O₄Na]⁺ |
| Expected Fragmentation | In tandem MS (MS/MS), fragmentation of the carboxyl group is expected, leading to a prominent neutral loss of CO₂ (44 Da) and/or H₂O (18 Da).[4][5] Cleavage of the prenyl side chain would result in a series of fragment ions separated by the mass of isoprene units. |
Experimental Protocols
The following are detailed protocols for the isolation and analysis of this compound.
Protocol 1: Isolation of this compound from Garcinia kola Seeds
This protocol is adapted from established procedures for the extraction and purification of this compound.[2]
-
Preparation of Plant Material:
-
Obtain dried seeds of Garcinia kola.
-
Grind the seeds into a fine powder.
-
-
Solvent Extraction:
-
Suspend the finely ground seeds in methanol (MeOH) at a 1:1 (w/v) ratio (e.g., 1.2 kg of powder in 1.2 L of MeOH).[2]
-
Stir the suspension at room temperature (25 °C) for at least 6 hours.[2]
-
Filter the suspension under vacuum to separate the extract from the solid residue.
-
Resuspend the solid residue in fresh MeOH and continue stirring for an additional 17-18 hours to maximize yield.[2]
-
Filter the suspension again and combine the methanolic extracts.
-
-
Purification by Flash Chromatography:
-
Concentrate the combined methanolic extract under reduced pressure to obtain a crude oil.[2]
-
Prepare a silica gel flash chromatography column.
-
Dissolve the crude oil in a minimal amount of the initial mobile phase.
-
Elute the column with a gradient of dichloromethane (CH₂Cl₂) and methanol (MeOH), starting from 100:0 and gradually increasing the polarity to 90:10 (v/v).[2]
-
Collect fractions and monitor by Thin Layer Chromatography (TLC).
-
Combine the fractions containing pure this compound, which appears as a yellow-green oil.[2]
-
Confirm the purity of the isolated compound (≥95%) using HPLC-HRMS analysis.[2]
-
Protocol 2: NMR Spectroscopic Analysis
This protocol outlines the general procedure for acquiring ¹H and ¹³C NMR spectra of this compound.
-
Sample Preparation:
-
Dissolve approximately 5-10 mg of purified this compound in ~0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Setup (400 MHz or 600 MHz Spectrometer):
-
Tune and shim the spectrometer to ensure optimal resolution and lineshape.
-
Set the temperature to 25 °C.
-
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Set the spectral width to cover the expected range of chemical shifts (e.g., 0-12 ppm).
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum.
-
Set the spectral width to cover the expected range (e.g., 0-200 ppm).
-
A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Phase and baseline correct the spectra.
-
Reference the ¹H spectrum to the residual solvent peak of CDCl₃ (δ 7.26 ppm) and the ¹³C spectrum to the CDCl₃ peak (δ 77.0 ppm).[2][3]
-
Integrate the peaks in the ¹H spectrum and identify the multiplicities.
-
Protocol 3: Mass Spectrometric Analysis
This protocol describes the general procedure for analyzing this compound using ESI-MS.
-
Sample Preparation:
-
Prepare a stock solution of purified this compound in a suitable solvent such as methanol or a mixture of dimethylformamide (DMF) and phosphate-buffered saline (PBS).[1]
-
Dilute the stock solution to a final concentration appropriate for ESI-MS analysis (typically in the low µg/mL to ng/mL range).
-
-
Instrument Setup (UPLC-QTOF-MS/MS or similar):
-
Set up the liquid chromatography system for sample introduction. A typical mobile phase could consist of a gradient of water and acetonitrile, possibly with a small amount of formic acid to aid ionization in positive mode.[6]
-
Calibrate the mass spectrometer using a standard calibration solution to ensure high mass accuracy.
-
-
MS Acquisition:
-
Set the ESI source parameters (e.g., capillary voltage, gas flow, temperature) to optimal values for the ionization of this compound.
-
Acquire data in both positive and negative ion modes to observe the protonated molecule [M+H]⁺, sodium adduct [M+Na]⁺, or the deprotonated molecule [M-H]⁻.
-
Perform a full scan MS analysis to determine the accurate mass of the molecular ion.
-
For structural confirmation, perform tandem MS (MS/MS) experiments by selecting the molecular ion as the precursor and applying collision-induced dissociation (CID) to generate fragment ions.
-
-
Data Analysis:
-
Determine the elemental composition from the accurate mass measurement of the molecular ion.
-
Analyze the fragmentation pattern from the MS/MS spectrum to confirm the structure of the molecule. Look for characteristic losses such as CO₂ and fragments corresponding to the chromanol head and the isoprenoid tail.
-
Visualizations
The following diagrams illustrate the experimental workflow and a key biological interaction of this compound.
Caption: Experimental workflow for isolation and analysis of this compound.
Caption: Simplified signaling pathway of this compound as a PXR agonist.
References
Application Notes and Protocols for the Synthesis and Research of Garcinoic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis of garcinoic acid and its derivatives, along with detailed protocols for evaluating their biological activities. This document is intended to facilitate research into the therapeutic potential of these compounds, particularly in the context of inflammatory diseases and metabolic regulation.
Introduction to this compound
This compound (GA), a naturally occurring δ-tocotrienol derivative, is a promising bioactive compound isolated from the seeds of Garcinia kola.[1][2] It is structurally related to the long-chain metabolites of vitamin E and has garnered significant interest for its diverse pharmacological properties. Research has highlighted its potent anti-inflammatory, antioxidant, and metabolic-regulating activities. These effects are mediated through various mechanisms, including the inhibition of key inflammatory enzymes, modulation of nuclear receptors, and interference with inflammasome signaling pathways. The unique structure of this compound makes it an attractive scaffold for the development of novel therapeutic agents.
Key Biological Activities of this compound Derivatives
This compound and its synthetic analogs have been shown to modulate several key signaling pathways implicated in inflammation and metabolic diseases:
-
Inhibition of Pro-inflammatory Enzymes: this compound derivatives have been demonstrated to inhibit the activity of cyclooxygenase-2 (COX-2), inducible nitric oxide synthase (iNOS), and microsomal prostaglandin E2 synthase-1 (mPGES-1), all of which are critical mediators of the inflammatory response.[3][4]
-
Pregnane X Receptor (PXR) Agonism: this compound is a natural and selective agonist of the Pregnane X Receptor (PXR), a nuclear receptor that plays a crucial role in regulating the metabolism of xenobiotics and endogenous compounds.[2][5] Activation of PXR has been linked to anti-inflammatory effects and the regulation of lipid metabolism.
-
NLRP3 Inflammasome Inhibition: this compound has been shown to suppress the activation of the NLRP3 inflammasome, a multi-protein complex that triggers the release of pro-inflammatory cytokines IL-1β and IL-18, and induces pyroptotic cell death.[6][7]
Semi-Synthesis of this compound Derivatives
An efficient semi-synthetic route to this compound and its analogs starts from the readily available natural product, δ-tocotrienol.[1] This method provides a versatile platform for generating a library of derivatives for structure-activity relationship (SAR) studies.
Experimental Protocols
Protocol 1: Semi-synthesis of this compound Derivatives from δ-Tocotrienol[1]
This protocol outlines a general procedure for the semi-synthesis of this compound derivatives.
Materials:
-
δ-Tocotrienol
-
tert-Butyldimethylsilyl chloride (TBS-Cl)
-
Imidazole
-
Dichloromethane (DCM)
-
Grubbs' Catalyst II
-
Appropriate alkene for cross-metathesis (e.g., methyl acrylate)
-
Toluene
-
Lithium hydroxide (LiOH)
-
Tetrahydrofuran (THF)
-
Methanol (MeOH)
-
Tetrabutylammonium fluoride (TBAF)
-
Standard laboratory glassware and purification supplies (silica gel, solvents for chromatography)
Procedure:
-
Protection of the Phenolic Hydroxyl Group:
-
Dissolve δ-tocotrienol in anhydrous DCM.
-
Add imidazole followed by TBS-Cl.
-
Stir the reaction at room temperature until completion (monitor by TLC).
-
Work up the reaction by washing with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting TBS-protected δ-tocotrienol by silica gel chromatography.
-
-
Cross-Metathesis:
-
Dissolve the TBS-protected δ-tocotrienol and the desired alkene in anhydrous toluene.
-
Add Grubbs' Catalyst II to the solution.
-
Reflux the mixture under an inert atmosphere until the starting material is consumed (monitor by TLC).
-
Cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the crude product by silica gel chromatography to isolate the desired cross-metathesis product.
-
-
Ester Hydrolysis:
-
Dissolve the purified ester in a mixture of THF, MeOH, and water.
-
Add LiOH and stir the mixture at room temperature or with gentle heating until the hydrolysis is complete (monitor by TLC).
-
Acidify the reaction mixture with 1N HCl and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Deprotection of the Phenolic Hydroxyl Group:
-
Dissolve the carboxylic acid in THF.
-
Add TBAF (1M solution in THF) and stir at room temperature until the deprotection is complete (monitor by TLC).
-
Quench the reaction with saturated aqueous ammonium chloride and extract the product with an organic solvent.
-
Wash the combined organic layers, dry, and concentrate.
-
Purify the final this compound derivative by silica gel chromatography.
-
Biological Activity Assays
Protocol 2: Inhibition of Microsomal Prostaglandin E2 Synthase-1 (mPGES-1)[3]
This cell-based assay measures the ability of this compound derivatives to inhibit mPGES-1 activity.
Materials:
-
A549 human lung carcinoma cells
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Interleukin-1β (IL-1β)
-
This compound derivatives
-
PGE2 ELISA kit
-
Cell lysis buffer
-
Protein assay kit (e.g., BCA)
Procedure:
-
Cell Culture and Treatment:
-
Seed A549 cells in 24-well plates and allow them to adhere overnight.
-
Pre-incubate the cells with various concentrations of the this compound derivatives for 1 hour.
-
Stimulate the cells with IL-1β (e.g., 1 ng/mL) for 24 hours to induce mPGES-1 expression and activity.
-
-
Measurement of PGE2 Production:
-
Collect the cell culture supernatant.
-
Measure the concentration of PGE2 in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Determine the protein concentration of the cell lysates to normalize the PGE2 production.
-
Calculate the percentage of inhibition of PGE2 production for each concentration of the test compound relative to the vehicle-treated control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
-
Protocol 3: NLRP3 Inflammasome Activation and Inhibition Assay[6][7]
This protocol details the procedure to assess the inhibitory effect of this compound derivatives on the NLRP3 inflammasome in macrophages.
Materials:
-
J774A.1 or bone marrow-derived macrophages (BMDMs)
-
Cell culture medium (e.g., RPMI 1640 with 10% FBS)
-
Lipopolysaccharide (LPS)
-
Adenosine triphosphate (ATP)
-
This compound derivatives
-
ELISA kits for IL-1β and IL-18
-
LDH cytotoxicity assay kit
-
Reagents for Western blotting (antibodies against Caspase-1)
Procedure:
-
Cell Priming:
-
Seed macrophages in a 24-well plate.
-
Prime the cells with LPS (e.g., 100 ng/mL) for 4 hours.
-
-
Inhibitor Treatment and Inflammasome Activation:
-
Pre-treat the primed cells with various concentrations of this compound derivatives for 1 hour.
-
Activate the NLRP3 inflammasome by adding ATP (e.g., 5 mM) for 30-60 minutes.
-
-
Assessment of Inflammasome Activation:
-
Cytokine Release: Collect the cell culture supernatant and measure the levels of mature IL-1β and IL-18 using ELISA kits.
-
Pyroptosis: Measure the release of lactate dehydrogenase (LDH) into the supernatant using a cytotoxicity assay kit as an indicator of pyroptotic cell death.
-
Caspase-1 Activation: Prepare cell lysates and analyze the cleavage of pro-caspase-1 to its active p20 subunit by Western blotting.
-
-
Data Analysis:
-
Quantify the levels of cytokines and LDH release and normalize to the vehicle-treated control.
-
Calculate the percentage of inhibition for each compound concentration.
-
Determine the IC50 values for the inhibition of cytokine release and pyroptosis.
-
Protocol 4: Pregnane X Receptor (PXR) Agonist Activity Assay[2][5]
This reporter gene assay is used to determine the ability of this compound derivatives to activate PXR.
Materials:
-
HepG2 or other suitable cells
-
Expression vector for human PXR
-
Reporter plasmid containing a PXR response element (PPRE) upstream of a luciferase gene
-
Transfection reagent
-
This compound derivatives
-
Rifampicin (positive control)
-
Luciferase assay system
Procedure:
-
Cell Transfection:
-
Co-transfect the cells with the PXR expression vector and the PPRE-luciferase reporter plasmid using a suitable transfection reagent.
-
Plate the transfected cells in a 96-well plate and allow them to recover.
-
-
Compound Treatment:
-
Treat the transfected cells with various concentrations of this compound derivatives or rifampicin for 24 hours.
-
-
Luciferase Assay:
-
Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol for the luciferase assay system.
-
-
Data Analysis:
-
Normalize the luciferase activity to a co-transfected control plasmid (e.g., β-galactosidase) or to the total protein concentration to account for variations in transfection efficiency and cell number.
-
Calculate the fold activation relative to the vehicle-treated control.
-
Determine the EC50 value by plotting the fold activation against the logarithm of the compound concentration and fitting the data to a dose-response curve.
-
Data Presentation
The following tables summarize the reported biological activities of this compound and its derivatives.
Table 1: Inhibition of mPGES-1 by this compound Isoforms [3]
| Compound | Isoform | IC50 (µM) |
| This compound | δ | 7.8 |
| This compound | γ | 2.0 |
| This compound | β | 2.8 |
| This compound | α | Not Reported |
Table 2: PXR Agonist Activity of this compound and Related Compounds [2]
| Compound | EC50 (µM) |
| This compound | 1.3 |
| δ-Tocotrienol | > 10 |
| α-Tocopherol 13'-carboxylic acid | > 10 |
| Rifampicin (positive control) | 0.015 |
Table 3: Inhibition of NLRP3 Inflammasome-Mediated IL-1β Release
| Compound | Concentration (µM) | % Inhibition |
| This compound | 5 | ~40% |
| This compound | 10 | ~60% |
Note: Quantitative data for COX-2 and iNOS inhibition by specific this compound derivatives is less consistently reported in the literature in the form of IC50 values. However, studies have demonstrated a dose-dependent reduction in the expression of these enzymes.[4]
Conclusion
This compound and its derivatives represent a promising class of compounds with significant therapeutic potential, particularly in the realm of inflammatory and metabolic diseases. The semi-synthetic methods described herein provide a robust platform for the generation of novel analogs, enabling detailed structure-activity relationship studies. The provided protocols offer a starting point for researchers to investigate the biological effects of these compounds and to further elucidate their mechanisms of action. The continued exploration of this compound chemistry and biology is anticipated to yield new insights and potentially lead to the development of novel therapeutic agents.
References
- 1. A Facile Semisynthesis and Evaluation of this compound and Its Analogs for the Inhibition of Human DNA Polymerase β [mdpi.com]
- 2. This compound Is a Natural and Selective Agonist of Pregnane X Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The vitamin E derivative this compound from Garcinia kola nut seeds attenuates the inflammatory response - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. The Vitamin E Derivative this compound Suppresses NLRP3 Inflammasome Activation and Pyroptosis in Murine Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Vitamin E Derivative this compound Suppresses NLRP3 Inflammasome Activation and Pyroptosis in Murine Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
Garcinoic Acid in Cell Culture: Application Notes and Protocols for Researchers
Garcinoic acid, a natural compound isolated from the seeds of Garcinia kola, is emerging as a potent bioactive molecule with significant anti-inflammatory and anti-cancer properties. This vitamin E derivative is gaining attention in the scientific community for its potential in drug development. These application notes provide detailed protocols and data for researchers utilizing this compound in cell culture experiments.
Physicochemical Properties
This compound, also known as trans-13′-carboxy-δ-tocotrienol, is a derivative of δ-tocotrienol, a form of vitamin E.[1][2] Its chemical structure confers antioxidant properties.[2]
| Property | Value |
| Molecular Formula | C₂₇H₃₈O₄[3] |
| Molecular Weight | 426.6 g/mol [3] |
| Appearance | Yellow-green oil[4] |
| Purity (for in vitro studies) | >99%[1][5] |
Mechanism of Action
This compound exerts its biological effects through multiple mechanisms, primarily by modulating key signaling pathways involved in inflammation and cancer.
-
Anti-inflammatory Activity: this compound has been shown to attenuate the inflammatory response by inhibiting the NF-κB (nuclear factor 'kappa-light-chain-enhancer' of activated B-cells) signaling pathway.[6] This leads to the downregulation of pro-inflammatory mediators such as iNOS, COX-2, TNF-α, IL-1β, and IL-6.[1][5][7] It also suppresses the activation of the NLRP3 inflammasome, a key component of the innate immune system, and subsequent pyroptosis.[6]
-
Anti-cancer Activity: In various cancer cell lines, this compound exhibits anti-proliferative and pro-apoptotic effects.[8] This is partly mediated through the inhibition of the STAT3 (signal transducer and activator of transcription 3) signaling pathway.[9] Garcinol, a related compound, has been shown to inhibit both total and phosphorylated STAT3.[9] Furthermore, this compound has been identified as a natural inhibitor of histone acetyltransferases (HATs), specifically p300 and PCAF, which can lead to the repression of chromatin transcription and alter global gene expression.[10][11][12]
-
Pregnane X Receptor (PXR) Agonism: this compound is a selective natural agonist of the pregnane X receptor (PXR), a nuclear receptor that regulates the expression of genes involved in xenobiotic and drug metabolism, such as CYP3A4 and MDR1.[4][13][14][15]
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathways modulated by this compound and a general experimental workflow for its investigation in cell culture.
References
- 1. The vitamin E derivative this compound from Garcinia kola nut seeds attenuates the inflammatory response - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound | C27H38O4 | CID 10455173 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. The vitamin E derivative this compound from Garcinia kola nut seeds attenuates the inflammatory response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Vitamin E Derivative this compound Suppresses NLRP3 Inflammasome Activation and Pyroptosis in Murine Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Anticancer action of garcinol in vitro and in vivo is in part mediated through inhibition of STAT-3 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. This compound Is a Natural and Selective Agonist of Pregnane X Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound Is a Natural and Selective Agonist of Pregnane X Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. This compound Is a Natural and Selective Agonist of Pregnane X Receptor (Journal Article) | OSTI.GOV [osti.gov]
Garcinoic Acid for In Vivo Studies in Mouse Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Garcinoic acid, a δ-tocotrienol derivative isolated from the seeds of Garcinia kola, has emerged as a promising bioactive compound for in vivo research. This document provides detailed application notes and experimental protocols for the use of this compound in mouse models, focusing on its activities as a selective Pregnane X Receptor (PXR) agonist and an inhibitor of the NLRP3 inflammasome pathway. The provided methodologies and data are intended to guide researchers in designing and executing robust in vivo studies.
Application Notes
This compound is a natural compound with demonstrated efficacy in modulating key signaling pathways involved in xenobiotic metabolism and inflammation.[1][2] Its primary mechanism of action involves the selective activation of the Pregnane X Receptor (PXR), a nuclear receptor that governs the expression of genes involved in drug metabolism and transport, such as Cytochrome P450 3A4 (CYP3A4) and Multidrug Resistance Protein 1 (MDR1).[2][3] This makes this compound a valuable tool for studies related to drug interactions, detoxification, and liver function.
Furthermore, this compound has shown significant anti-inflammatory properties by suppressing the activation of the NLRP3 inflammasome, a key component of the innate immune system.[1][4] This inhibition leads to reduced production of pro-inflammatory cytokines like IL-1β and IL-18, suggesting its potential therapeutic application in inflammatory and autoimmune diseases.[1]
When planning in vivo studies, it is crucial to consider the dosage and potential toxicity of this compound. Acute administration studies in mice have shown that doses up to 25 mg/kg are well-tolerated, while higher doses of 50 mg/kg and 100 mg/kg resulted in 33% and 100% mortality, respectively, within 24 hours.[2] Therefore, careful dose-response studies are essential for any new experimental model.
Data Presentation
Table 1: In Vivo Toxicity of this compound in Mice (Acute Administration)
| Dose (mg/kg) | Administration Route | Observation Period | Mortality Rate (%) | Notes |
| 5 - 25 | Single bolus injection | 24 hours | 0 | Well-tolerated, no signs of damage to major organs.[2] |
| 50 | Single bolus injection | 24 hours | 33 | Significant mortality observed.[2] |
| 100 | Single bolus injection | 24 hours | 100 | Lethal dose.[2] |
Table 2: In Vivo Efficacy of this compound on PXR Target Gene Expression in C57BL/6 Mice (24h post-administration)
| Tissue | Dose (mg/kg) | Target Gene | Change in Expression | Reference |
| Liver | 5 - 25 | PXR mRNA | Dose-dependent increase | [2][3] |
| Liver | 5 - 25 | PXR Protein | Dose-dependent increase | [2][3] |
| Liver | 5 - 25 | CYP3A11 (mouse equivalent of CYP3A4) Protein | Dose-dependent increase | [2][3] |
| Intestine | 5 - 25 | PXR mRNA | Increased | [2][3] |
| Intestine | 5 - 25 | CYP3A11 Protein | Increased | [2][3] |
Experimental Protocols
Protocol 1: Evaluation of PXR Activation in Mouse Liver and Intestine
This protocol details an acute in vivo study to assess the activation of the Pregnane X Receptor (PXR) by this compound in mice.
1. Animal Model:
-
Species: Mouse
-
Strain: C57BL/6, male, 6-7 weeks old.[2]
-
Acclimation: Allow at least one week for acclimatization to the animal facility conditions (22°C, 35% relative humidity, 12h light/dark cycle) with ad libitum access to standard chow and water.[2]
2. Materials:
-
This compound (≥95% purity)
-
Vehicle (e.g., corn oil, or as appropriate for the specific formulation of this compound)
-
Syringes and needles for administration
-
Anesthesia (e.g., isoflurane)
-
Surgical tools for tissue collection
-
Liquid nitrogen for snap-freezing tissues
-
Reagents for RNA and protein extraction (e.g., TRIzol, RIPA buffer)
-
Reagents and equipment for qPCR and Western blotting
3. Experimental Procedure:
-
Preparation of this compound Solution: Prepare fresh solutions of this compound in the chosen vehicle at the desired concentrations (e.g., for doses of 5, 10, and 25 mg/kg).
-
Animal Grouping: Randomly divide mice into experimental groups (n=5-8 per group), including a vehicle control group and groups for each dose of this compound.
-
Administration: Administer a single bolus of the this compound solution or vehicle to each mouse via an appropriate route (e.g., oral gavage or intraperitoneal injection).[2]
-
Observation: Monitor the animals for any signs of toxicity or adverse effects over a 24-hour period.[2]
-
Tissue Collection: At 24 hours post-administration, euthanize the mice using a humane method.
-
Immediately collect liver and intestinal tissues.
-
For RNA and protein analysis, snap-freeze the tissue samples in liquid nitrogen and store them at -80°C until further processing.
-
For histological analysis, fix a portion of the tissues in 10% neutral buffered formalin.
4. Analysis:
-
Gene Expression Analysis (qPCR): Extract total RNA from the liver and intestinal tissues. Perform reverse transcription followed by quantitative PCR to measure the mRNA levels of PXR and its target genes (e.g., Cyp3a11, Mdr1).
-
Protein Expression Analysis (Western Blot): Extract total protein from the tissues. Perform Western blotting to determine the protein levels of PXR, CYP3A11, and MDR1.
-
Histology: Process the formalin-fixed tissues for paraffin embedding, sectioning, and staining (e.g., Hematoxylin and Eosin) to assess tissue morphology.
Protocol 2: Investigation of Anti-Inflammatory Effects in a Lipopolysaccharide (LPS)-Induced Inflammation Mouse Model
This protocol is designed to evaluate the anti-inflammatory properties of this compound in a mouse model of acute systemic inflammation.
1. Animal Model:
-
Species: Mouse
-
Strain: C57BL/6 or BALB/c, male, 8-10 weeks old.
-
Acclimation: As described in Protocol 1.
2. Materials:
-
This compound
-
Lipopolysaccharide (LPS) from E. coli
-
Vehicle
-
Saline solution
-
Syringes and needles
-
Anesthesia
-
Materials for blood collection (e.g., EDTA-coated tubes)
-
Reagents for cytokine analysis (e.g., ELISA kits for IL-1β, IL-6, TNF-α)
3. Experimental Procedure:
-
Animal Grouping: Divide mice into groups: Vehicle control, LPS only, this compound + LPS, and this compound only.
-
This compound Administration: Administer this compound (e.g., 10-25 mg/kg) or vehicle to the respective groups, typically 1-2 hours before the LPS challenge.
-
LPS Challenge: Induce inflammation by administering LPS (e.g., 1-5 mg/kg) via intraperitoneal injection.
-
Monitoring: Observe the mice for signs of inflammation and distress.
-
Sample Collection: At a predetermined time point after LPS injection (e.g., 2, 6, or 24 hours), collect blood via cardiac puncture under anesthesia. Euthanize the animals and collect relevant tissues (e.g., liver, spleen, lungs).
-
Sample Processing: Centrifuge the blood to separate plasma and store at -80°C. Snap-freeze or fix tissues as required.
4. Analysis:
-
Cytokine Analysis: Measure the levels of pro-inflammatory cytokines (IL-1β, IL-6, TNF-α) in the plasma using ELISA kits.
-
Gene Expression Analysis: Analyze the expression of inflammatory genes in tissues using qPCR.
-
Histopathology: Examine tissue sections for signs of inflammation, such as immune cell infiltration.
Mandatory Visualization
Caption: this compound activates the PXR signaling pathway.
Caption: this compound inhibits the NLRP3 inflammasome pathway.
Caption: Workflow for in vivo PXR activation studies.
References
- 1. The Vitamin E Derivative this compound Suppresses NLRP3 Inflammasome Activation and Pyroptosis in Murine Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Is a Natural and Selective Agonist of Pregnane X Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. The Vitamin E Derivative this compound Suppresses NLRP3 Inflammasome Activation and Pyroptosis in Murine Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
Garcinoic Acid: A Potent and Selective Ligand for Pregnane X Receptor (PXR) Studies
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Garcinoic acid, a natural compound, has been identified as a selective and efficient agonist for the Pregnane X Receptor (PXR).[1][2][3][4][5][6] PXR is a crucial nuclear receptor primarily expressed in the liver and intestine, where it functions as a master regulator of xenobiotic and drug metabolism genes.[7] Upon activation, PXR forms a heterodimer with the retinoid X receptor (RXR) and binds to response elements on the DNA, initiating the transcription of target genes.[7][8] Key among these are the cytochrome P450 isoform 3A4 (CYP3A4), responsible for metabolizing over half of all clinical drugs, and the multidrug resistance protein 1 (MDR1), an important drug efflux pump.[7] The discovery of this compound as a selective PXR agonist provides a valuable tool for studying PXR signaling, drug metabolism, and for the development of novel therapeutic modulators.[1][4]
Data Presentation
The following tables summarize the quantitative data on the interaction of this compound with the Pregnane X Receptor (PXR).
Table 1: In Vitro Activity of this compound on PXR
| Parameter | Value | Cell Line | Assay | Reference |
| EC50 | 1.3 µM | HepG2 | PXR Activation | [2] |
| EC50 | 0.015 µM | HepG2 | PXR Activation | [2] |
| Binding Activity | Significant Agonist at 10 µM | - | AlphaScreen | [3] |
Table 2: Effect of this compound on PXR Target Gene and Protein Expression in HepG2 Cells
| Treatment | Target | Fold Increase (mRNA) | Fold Increase (Protein) | Reference |
| 1 µM this compound | PXR | Dose-dependent increase | Dose-dependent increase | [3] |
| 25 µM this compound | PXR | Dose-dependent increase | Dose-dependent increase | [3] |
| 1 µM this compound | CYP3A4 | Dose-dependent increase | Dose-dependent increase | [3] |
| 25 µM this compound | CYP3A4 | Dose-dependent increase | Dose-dependent increase | [3] |
| 1-50 µM this compound | MDR1 | Dose-dependent increase | - | [3] |
Table 3: In Vivo Effects of this compound in Mice
| Dose | Tissue | Target | Effect | Reference |
| 5-25 mg (single bolus) | Liver | PXR mRNA | Dose-dependent increase | [3] |
| 5-25 mg (single bolus) | Liver | PXR Protein | Dose-dependent increase | [3] |
| 5-25 mg (single bolus) | Liver | CYP3A11 (mouse equivalent of CYP3A4) Protein | Increased expression | [3] |
| 5-25 mg (single bolus) | Intestine | PXR mRNA | Increased expression | [3] |
| 5-25 mg (single bolus) | Intestine | CYP3A11 (mouse equivalent of CYP3A4) Protein | Increased expression | [3] |
Signaling Pathway
The following diagram illustrates the signaling pathway of PXR activation by this compound.
Experimental Protocols
Detailed methodologies for key experiments in the study of this compound as a PXR ligand are provided below.
PXR Ligand Binding Assay (AlphaScreen)
This protocol outlines a homogenous, no-wash immunoassay to measure the binding of this compound to the PXR ligand-binding domain (LBD).
Workflow Diagram:
Materials:
-
GST-tagged PXR Ligand Binding Domain (LBD)
-
Biotinylated SRC1 coactivator peptide
-
Streptavidin-coated Donor beads
-
Anti-GST antibody-coated Acceptor beads
-
This compound (and other test compounds)
-
Assay buffer (e.g., 25 mM Hepes, pH 7.5, 150 mM NaCl)
-
384-well white opaque microplates
Protocol:
-
Compound Preparation: Prepare serial dilutions of this compound in assay buffer.
-
Reagent Preparation:
-
Dilute GST-PXR-LBD and biotinylated-SRC1 in assay buffer to the desired final concentrations.
-
Prepare a mixture of Streptavidin-Donor and anti-GST-Acceptor beads in assay buffer, protected from light.
-
-
Assay Procedure:
-
To each well of the 384-well plate, add the GST-PXR-LBD and biotinylated-SRC1 mixture.
-
Add the desired concentration of this compound or control compound.
-
Add the bead mixture to all wells.
-
-
Incubation: Incubate the plate in the dark at room temperature for 1-2 hours.
-
Data Acquisition: Read the plate on a suitable plate reader (e.g., EnVision) with excitation at 680 nm and emission detection between 520-620 nm.
-
Data Analysis: A decrease in the AlphaScreen signal indicates that this compound is competing with the SRC1 coactivator for binding to the PXR-LBD.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat change upon binding of this compound to the PXR-LBD, providing thermodynamic parameters of the interaction.
Workflow Diagram:
Materials:
-
Purified His-tagged human PXR-LBD
-
This compound
-
ITC buffer (e.g., 25 mM Hepes buffer, pH 7.5, containing 150 mM NaCl)
-
Isothermal Titration Calorimeter
Protocol:
-
Sample Preparation:
-
Dialyze the purified PXR-LBD against the ITC buffer.
-
Dissolve this compound in the same ITC buffer. Degas both solutions.
-
-
Instrument Setup:
-
Set the experimental temperature (e.g., 25°C).
-
Load the PXR-LBD solution into the sample cell.
-
Load the this compound solution into the injection syringe.
-
-
Titration:
-
Perform an initial small injection to avoid artifacts, followed by a series of injections of this compound into the PXR-LBD solution.
-
Allow the system to reach equilibrium between injections.
-
-
Data Analysis:
-
Integrate the heat-change peaks for each injection.
-
Plot the heat change per mole of injectant against the molar ratio of this compound to PXR-LBD.
-
Fit the data to a suitable binding model to determine the dissociation constant (Kd), enthalpy change (ΔH), and stoichiometry (n).
-
Cell-Based Reporter Gene Assay
This assay measures the ability of this compound to activate PXR-mediated transcription in a cellular context.
Workflow Diagram:
Materials:
-
HepG2 cells
-
PXR expression vector (e.g., pcDNA3.1-hPXR)
-
PXR-responsive reporter vector (e.g., pGL3-CYP3A4-promoter-luc)
-
Control vector for transfection normalization (e.g., pRL-TK)
-
Transfection reagent (e.g., Lipofectamine 2000)
-
This compound
-
Luciferase assay system
-
Luminometer
Protocol:
-
Cell Culture and Transfection:
-
Culture HepG2 cells in appropriate media.
-
Co-transfect cells with the PXR expression vector, the reporter vector, and the control vector using a suitable transfection reagent.
-
-
Compound Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of this compound or a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for an additional 24-48 hours.
-
Luciferase Assay:
-
Lyse the cells according to the luciferase assay kit manufacturer's instructions.
-
Measure firefly luciferase activity (from the reporter vector) and Renilla luciferase activity (from the control vector) using a luminometer.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Calculate the fold induction of PXR activity by dividing the normalized luciferase activity of this compound-treated cells by that of the vehicle-treated cells.
-
In Vivo Mouse Studies
These studies assess the effect of this compound on PXR and its target genes in a whole-animal model.
Workflow Diagram:
Materials:
-
C57BL/6 mice
-
This compound
-
Vehicle (e.g., corn oil)
-
RNA isolation kit
-
qPCR reagents (primers, master mix)
-
Protein extraction buffers
-
Antibodies for Western blotting (anti-PXR, anti-CYP3A4)
-
SDS-PAGE and Western blotting equipment
Protocol:
-
Animal Dosing: Administer this compound or vehicle to mice via an appropriate route (e.g., oral gavage).
-
Tissue Collection: At a predetermined time point post-dosing, euthanize the mice and harvest the liver and intestinal tissues.
-
RNA and Protein Extraction:
-
Isolate total RNA from a portion of the tissues for qPCR analysis.
-
Prepare protein lysates from another portion of the tissues for Western blot analysis.
-
-
Gene Expression Analysis (qPCR):
-
Synthesize cDNA from the isolated RNA.
-
Perform qPCR using primers specific for PXR and target genes (e.g., Cyp3a11).
-
Normalize expression levels to a housekeeping gene (e.g., Gapdh).
-
-
Protein Expression Analysis (Western Blot):
-
Separate protein lysates by SDS-PAGE and transfer to a membrane.
-
Probe the membrane with primary antibodies against PXR and CYP3A4, followed by appropriate secondary antibodies.
-
Detect and quantify the protein bands.
-
Conclusion
This compound is a valuable research tool for investigating the pregnane X receptor signaling pathway and its role in drug metabolism. The protocols outlined above provide a framework for characterizing the interaction of this compound and other potential ligands with PXR, both in vitro and in vivo. These studies are essential for advancing our understanding of PXR biology and for the development of new drugs targeting this important nuclear receptor.
References
- 1. Screening Method for the Identification of Compounds that Activate Pregnane X Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Screening Method for the Identification of Compounds That Activate Pregnane X Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Isothermal Titration Calorimetry | Biomolecular Interactions Facility | The Huck Institutes (en-US) [huck.psu.edu]
- 6. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 7. A human and mouse pregnane X receptor reporter gene assay in combination with cytotoxicity measurements as a tool to evaluate species-specific CYP3A induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application of Garcinoic Acid in Atherosclerosis Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Garcinoic acid, a phytochemical isolated from the seeds of the African plant Garcinia kola, is emerging as a promising natural compound for the study and potential treatment of atherosclerosis.[1][2] As a derivative of vitamin E, this compound exhibits significant anti-inflammatory and immune-regulatory properties, making it a valuable tool for investigating the molecular mechanisms underpinning inflammation-driven diseases like atherosclerosis.[2][3]
These application notes provide an overview of the utility of this compound in atherosclerosis research, supported by detailed experimental protocols for its application in both in vitro and in vivo models.
Application Notes
This compound can be utilized in several key areas of atherosclerosis research:
-
Investigation of Anti-inflammatory Pathways: Atherosclerosis is widely recognized as a chronic inflammatory disease.[4] this compound has been shown to significantly diminish the lipopolysaccharide (LPS)-induced upregulation of key inflammatory enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in macrophages.[1][2][5] This allows researchers to use this compound as a chemical probe to explore the signaling pathways governing vascular inflammation.
-
Modulation of Atherosclerotic Plaque Stability: The stability of atherosclerotic plaques is a critical determinant of clinical outcomes. Unstable plaques are prone to rupture, leading to thrombosis and acute cardiovascular events. Research indicates that this compound treatment in ApoE-/- mice fed a high-fat diet can improve plaque stability by increasing collagen content and reducing the size of the necrotic core.[1]
-
Pregnane X Receptor (PXR) Agonism: this compound is a natural and selective agonist of the Pregnane X Receptor (PXR), a nuclear receptor that plays a crucial role in regulating xenobiotic and lipid metabolism.[6][7] This property allows for the investigation of PXR-mediated pathways in the context of atherosclerosis, including the potential for modulating lipid homeostasis and reducing lipotoxicity.[6]
-
Analysis of Immune Cell Modulation: The immune system is intricately involved in all stages of atherosclerosis. This compound has demonstrated immunomodulatory effects by altering lymphocyte sub-populations in the blood and spleen of animal models, highlighting its potential to influence the systemic immune response in atherosclerosis.[2][3]
Quantitative Data Summary
The following tables summarize the key quantitative findings from studies on this compound in atherosclerosis research.
Table 1: In Vitro Effects of this compound on Inflammatory Markers in LPS-Activated Murine Macrophages (RAW264.7)
| Inflammatory Marker | Treatment | Result | Reference |
| iNOS Expression | LPS + this compound | Significantly diminished upregulation | [1][2] |
| COX-2 Expression | LPS + this compound | Significantly diminished upregulation | [1][2] |
| Nitric Oxide Formation | LPS + this compound | Significantly diminished | [2][3] |
| Prostanoid Formation | LPS + this compound | Significantly diminished | [2][3] |
Table 2: In Vivo Effects of this compound on Atherosclerotic Plaque Composition in ApoE-/- Mice
| Plaque Characteristic | Treatment (1 mg/kg, i.p.) | Result | Reference |
| Plaque Size | This compound | No significant change | [1] |
| Collagen Content | This compound | Increased | [1] |
| Necrotic Core Size | This compound | Smaller | [1] |
| Intra-plaque Nitrotyrosine | This compound | Significantly decreased (to 50% of control) | [3][8] |
Table 3: In Vivo Effects of this compound on PXR Activation and Target Gene Expression in Mice
| Tissue | Target | Treatment | Result | Reference |
| Liver | PXR mRNA and Protein | This compound (5-25 mg, single bolus) | Dose-dependent increase | [6] |
| Intestine | PXR mRNA | This compound (5-25 mg, single bolus) | Increased | [6] |
| Liver & Intestine | CYP3A4 (CYP3A11 in mice) Protein | This compound (5-25 mg, single bolus) | Increased | [6] |
Experimental Protocols
Protocol 1: In Vitro Macrophage Inflammation Assay
This protocol details the procedure for assessing the anti-inflammatory effects of this compound on LPS-stimulated macrophages.
1. Cell Culture:
- Culture murine macrophage cell line RAW264.7 in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
- Maintain cells in a humidified incubator at 37°C with 5% CO2.
- Seed cells in appropriate culture plates (e.g., 6-well plates for RNA/protein extraction, 96-well plates for NO measurement) and allow them to adhere overnight.
2. Treatment:
- Pre-treat the cells with varying concentrations of this compound (dissolved in a suitable solvent like DMSO, with a final DMSO concentration kept below 0.1%) for 1-2 hours.
- Stimulate the cells with lipopolysaccharide (LPS) (e.g., 100 ng/mL) for a specified duration (e.g., 6 hours for RNA analysis, 24 hours for protein and nitric oxide analysis). Include appropriate vehicle and positive controls.
3. Analysis of Inflammatory Markers:
- Nitric Oxide (NO) Measurement:
- Collect the cell culture supernatant.
- Measure the concentration of nitrite, a stable product of NO, using the Griess reagent system according to the manufacturer's instructions.
- Gene Expression Analysis (qPCR):
- Isolate total RNA from the cells using a suitable kit (e.g., TRIzol).
- Synthesize cDNA using a reverse transcription kit.
- Perform quantitative real-time PCR (qPCR) using specific primers for iNos, Cox2, and a housekeeping gene (e.g., Gapdh or Actb) for normalization.
- Protein Expression Analysis (Western Blot):
- Lyse the cells and determine protein concentration.
- Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
- Probe the membrane with primary antibodies against iNOS, COX-2, and a loading control (e.g., β-actin).
- Incubate with a suitable secondary antibody and visualize the protein bands using a chemiluminescence detection system.
Protocol 2: In Vivo Atherosclerosis Mouse Model Study
This protocol describes the use of this compound in an ApoE-/- mouse model of atherosclerosis.[3]
1. Animal Model and Diet:
- Use male apolipoprotein E knockout (ApoE-/-) mice, which are genetically predisposed to developing atherosclerosis.
- At 8 weeks of age, start feeding the mice a high-fat Western-type diet (e.g., 21% fat, 0.15% cholesterol) to induce atherosclerotic plaque formation.[8]
2. This compound Administration:
- Prepare a sterile solution of this compound for injection.
- Administer this compound via intraperitoneal (i.p.) injection at a specified dose (e.g., 1 mg/kg body weight) at regular intervals (e.g., 3 times a week) for the duration of the study (e.g., 12 weeks).
- Administer a vehicle control (e.g., saline or PBS with a small amount of solvent) to the control group.
3. Endpoint Analysis:
- At the end of the treatment period, euthanize the mice and perfuse the vascular system with saline.
- Atherosclerotic Plaque Analysis:
- Dissect the aorta and aortic root.
- For en face analysis, open the aorta longitudinally, stain with Oil Red O to visualize lipid-rich plaques, and quantify the lesion area using image analysis software.
- For cross-sectional analysis, embed the aortic root in OCT compound, freeze, and cut serial sections.
- Histological and Immunohistochemical Staining:
- Stain aortic root sections with Hematoxylin and Eosin (H&E) to assess general morphology and necrotic core size.
- Use Picro Sirius Red staining to quantify collagen content (an indicator of plaque stability).
- Perform immunohistochemistry using specific antibodies to detect macrophages (e.g., CD68), adhesion molecules (e.g., VCAM-1), and inflammatory markers (e.g., nitrotyrosine).[8]
- Plasma Analysis:
- Collect blood samples to measure plasma lipid profiles (total cholesterol, LDL-C, HDL-C, triglycerides) and systemic inflammatory markers.
Protocol 3: Isolation and Purification of this compound from Garcinia kola Seeds
This protocol is an optimized method for extracting high-purity this compound.[3][6]
1. Extraction:
- Finely grind dried Garcinia kola seeds.
- Suspend the ground seeds in methanol (e.g., a 1:1 w/v ratio of seeds to solvent).[6]
- Stir the suspension at room temperature (25°C) for several hours (e.g., 6.5 hours), followed by filtration.[6]
- Re-suspend the solid residue in fresh methanol and continue stirring for an extended period (e.g., 17.5 hours).[6]
- Filter the suspension and combine the filtrates.
- Evaporate the solvent under reduced pressure to obtain a crude brownish oil.
2. Purification:
- Perform silica gel flash chromatography on the crude extract.
- Elute with a gradient of dichloromethane/methanol to isolate a crude product containing this compound.[6]
- Monitor the fractions using thin-layer chromatography (TLC).
- Perform a second round of silica gel chromatography on the this compound-containing fractions using a hexane/acetone solvent system for further purification.[3]
3. Purity and Characterization:
- Assess the purity of the final product using high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS).[3]
- Confirm the structure of the purified this compound using nuclear magnetic resonance (NMR) spectroscopy.[6]
Visualizations
Caption: Anti-inflammatory signaling pathway of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. The vitamin E derivative this compound from Garcinia kola nut seeds attenuates the inflammatory response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The vitamin E derivative this compound from Garcinia kola nut seeds attenuates the inflammatory response - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Garcinol enriched fraction from the fruit rind of Garcinia indica ameliorates atherosclerotic risk factor in diet induced hyperlipidemic C57BL/6 mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. research.monash.edu [research.monash.edu]
- 6. This compound Is a Natural and Selective Agonist of Pregnane X Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Testing the Anti-Inflammatory Effects of Garcinoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Garcinoic acid, a δ-tocotrienol derivative isolated from the seeds of Garcinia kola, has demonstrated notable anti-inflammatory properties.[1][2] This has positioned it as a promising natural compound for the development of novel therapeutics targeting inflammation-driven diseases.[3][4] Mechanistic studies have revealed that this compound exerts its effects by modulating key inflammatory signaling pathways, including the nuclear factor-kappa B (NF-κB) and the NLRP3 inflammasome pathways.[5][6][7] It has been shown to inhibit the expression of pro-inflammatory mediators such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in lipopolysaccharide (LPS)-activated macrophages.[1][3][4]
These application notes provide a detailed protocol for researchers to systematically evaluate the anti-inflammatory potential of this compound in an in vitro setting using the widely adopted LPS-induced macrophage model.[8][9] The protocols herein cover cell viability assessment, quantification of key pro-inflammatory cytokines, analysis of inflammatory gene expression, and investigation of the underlying NF-κB signaling pathway.
Key Signaling Pathway: LPS-Induced Inflammation
Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent activator of the innate immune response.[9] Upon binding to its receptor complex (TLR4/MD2/CD14) on the surface of macrophages, LPS triggers a signaling cascade that leads to the activation of transcription factors, most notably NF-κB.[5][9] In its inactive state, NF-κB is sequestered in the cytoplasm by an inhibitory protein called IκBα.[10] LPS-induced signaling leads to the phosphorylation and subsequent degradation of IκBα, allowing the NF-κB p65 subunit to translocate to the nucleus.[11] In the nucleus, NF-κB binds to the promoter regions of target genes, upregulating the expression of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β).[1][12] this compound has been shown to interfere with this pathway, reducing the activation of NF-κB and the subsequent production of these inflammatory mediators.[1][5]
Caption: LPS-induced pro-inflammatory signaling pathway and points of inhibition by this compound.
Experimental Workflow
The overall workflow for assessing the anti-inflammatory effects of this compound involves a series of sequential in vitro assays. The process begins with culturing macrophages and determining the non-toxic concentration range of this compound. Subsequently, cells are stimulated with LPS in the presence or absence of the test compound. The anti-inflammatory effects are then quantified by measuring cytokine secretion, gene expression, and the activation of key signaling proteins.
Caption: Overall experimental workflow for in vitro testing of this compound.
Experimental Protocols
Protocol 1: Cell Culture and Maintenance
This protocol describes the maintenance of the RAW 264.7 murine macrophage cell line, a standard model for studying inflammation.[3][8]
| Parameter | Specification |
| Cell Line | RAW 264.7 (Murine Macrophage) |
| Culture Medium | DMEM, high glucose |
| Supplements | 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin |
| Culture Conditions | 37°C, 5% CO₂ in a humidified incubator |
| Sub-culturing | Every 2-3 days, or when 80-90% confluent |
| Cell Detachment | Scrape cells gently; do not use trypsin-EDTA |
Methodology:
-
Maintain RAW 264.7 cells in T-75 flasks with complete culture medium.
-
For experiments, seed cells into appropriate plates (e.g., 96-well, 24-well, or 6-well plates) at the desired density and allow them to adhere overnight.
Protocol 2: Cytotoxicity Assessment (MTT Assay)
Before evaluating anti-inflammatory activity, it is crucial to determine the non-toxic concentration range of this compound using the MTT assay.[13][14] This assay measures cell viability by assessing the metabolic activity of mitochondrial dehydrogenases.[15]
| Parameter | Specification |
| Plate Format | 96-well, clear, flat-bottom |
| Seeding Density | 1 x 10⁵ cells/mL (100 µL/well) |
| This compound Conc. | Serial dilutions (e.g., 1, 5, 10, 25, 50, 100 µM) |
| Incubation Time | 24 hours |
| MTT Reagent | 5 mg/mL in PBS, sterile filtered[14] |
| Solubilizing Agent | DMSO or 0.01 M HCl in 10% SDS solution |
| Absorbance Reading | 570 nm (reference wavelength ~630 nm)[14][16] |
Methodology:
-
Seed RAW 264.7 cells in a 96-well plate and incubate overnight.
-
Replace the medium with fresh medium containing various concentrations of this compound. Include a vehicle control (e.g., DMSO).
-
Incubate for 24 hours at 37°C.[13]
-
Add 10 µL of MTT reagent to each well and incubate for 4 hours at 37°C.[13][16]
-
Carefully remove the medium and add 100 µL of the solubilizing agent to each well to dissolve the formazan crystals.[16]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[14]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Protocol 3: LPS-Induced Inflammation and Cytokine Measurement (ELISA)
This protocol details the induction of inflammation using LPS and the subsequent measurement of secreted pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) in the cell culture supernatant by Enzyme-Linked Immunosorbent Assay (ELISA).[17][18]
| Parameter | Specification |
| Plate Format | 24-well or 6-well plate |
| Seeding Density | 2.5 x 10⁵ cells/mL |
| Pre-treatment | Non-toxic concentrations of this compound (1 hour) |
| Stimulant | Lipopolysaccharide (LPS) |
| LPS Concentration | 100 ng/mL - 1 µg/mL[5][19] |
| Incubation Time | 24 hours post-LPS stimulation |
| Sample Collection | Collect cell culture supernatant and centrifuge to remove debris |
| Detection Method | Sandwich ELISA kits for mouse TNF-α, IL-6, and IL-1β |
Methodology:
-
Seed RAW 264.7 cells in a 24-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various non-toxic concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (e.g., 100 ng/mL) and incubate for 24 hours.
-
Include the following controls:
-
Vehicle Control: Cells treated with vehicle only.
-
LPS Control: Cells treated with LPS and vehicle.
-
-
After incubation, collect the supernatants and store them at -80°C until analysis.
-
Quantify the concentrations of TNF-α, IL-6, and IL-1β in the supernatants using commercially available ELISA kits, following the manufacturer’s instructions.[18]
Protocol 4: Gene Expression Analysis (RT-qPCR)
This protocol is for measuring the mRNA expression levels of inflammatory genes (Tnf-α, Il-6, Il-1β) using Reverse Transcription-Quantitative Polymerase Chain Reaction (RT-qPCR).[20][21][22]
| Parameter | Specification |
| Plate Format | 6-well plate |
| Treatment/Stimulation | Same as Protocol 3, but with a shorter LPS incubation (e.g., 4-6 hours) |
| RNA Extraction | TRIzol reagent or commercial RNA isolation kit[20] |
| Reverse Transcription | cDNA synthesis kit (e.g., SuperScript III)[21] |
| qPCR Platform | Real-time PCR system (e.g., QuantStudio 6)[23] |
| Detection Chemistry | SYBR Green or TaqMan probes |
| Housekeeping Gene | Gapdh or Actb (β-actin)[21] |
| Analysis Method | 2-ΔΔCT method for relative quantification[22] |
Methodology:
-
Following treatment and LPS stimulation (e.g., 4 hours), wash cells with cold PBS and lyse them directly in the well using an appropriate lysis buffer (e.g., TRIzol).[20]
-
Extract total RNA according to the manufacturer's protocol. Assess RNA quality and quantity using a spectrophotometer.
-
Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit.[22]
-
Perform qPCR using specific primers for Tnf-α, Il-6, Il-1β, and a housekeeping gene.
-
Calculate the relative fold change in gene expression using the 2-ΔΔCT method, normalizing to the housekeeping gene and comparing to the LPS-only control group.
Protocol 5: Western Blot Analysis of NF-κB Pathway
This protocol is used to investigate the effect of this compound on the NF-κB signaling pathway by measuring the protein levels of total and phosphorylated p65 and IκBα.[11]
| Parameter | Specification |
| Plate Format | 6-well plate or 10 cm dishes |
| LPS Stimulation Time | Short duration (e.g., 30-60 minutes) for phosphorylation events[5] |
| Lysis Buffer | RIPA buffer with protease and phosphatase inhibitors |
| Protein Quantification | BCA or Bradford assay |
| SDS-PAGE | 10-12% polyacrylamide gel; load 20-40 µg of protein per lane |
| Transfer | Transfer proteins to a PVDF or nitrocellulose membrane |
| Blocking | 5% non-fat milk or BSA in TBST for 1 hour |
| Primary Antibodies | Anti-p-p65, Anti-p65, Anti-p-IκBα, Anti-IκBα, Anti-β-actin |
| Secondary Antibody | HRP-conjugated anti-rabbit or anti-mouse IgG |
| Detection | Enhanced Chemiluminescence (ECL) substrate |
Methodology:
-
Treat and stimulate cells as described, using a shorter LPS incubation time (e.g., 30 minutes) to capture peak phosphorylation.
-
Wash cells with cold PBS and lyse with ice-cold lysis buffer.
-
Determine protein concentration for each sample.
-
Separate proteins by SDS-PAGE and transfer them to a membrane.[24]
-
Block the membrane and then incubate with specific primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect protein bands using an ECL substrate and an imaging system.
-
Quantify band intensity using software like ImageJ. Calculate the ratio of phosphorylated protein to total protein to determine the level of activation.
In Vivo Models (Brief Overview)
For further validation of in vitro findings, several in vivo models of inflammation can be employed.[25][26] These models are crucial for evaluating the therapeutic efficacy and pharmacokinetic properties of this compound in a whole-organism context.
| Model | Description | Key Readouts |
| Carrageenan-Induced Paw Edema | An acute inflammation model where a phlogistic agent (carrageenan) is injected into the paw of a rodent, causing localized edema.[26][27] | Paw volume/thickness, inflammatory cell infiltration, cytokine levels in paw tissue. |
| DSS-Induced Colitis | A model for inflammatory bowel disease where dextran sodium sulfate (DSS) is administered in drinking water to induce colon inflammation.[28] | Body weight loss, stool consistency, colon length, histological score, myeloperoxidase (MPO) activity. |
| LPS-Induced Systemic Inflammation | An acute systemic inflammation model where LPS is injected intraperitoneally, leading to a "cytokine storm".[29] | Survival rate, serum cytokine levels (TNF-α, IL-6), organ damage markers. |
These protocols provide a comprehensive framework for the systematic evaluation of this compound's anti-inflammatory properties, from initial in vitro screening to mechanistic studies and suggestions for in vivo validation. Adherence to these detailed methodologies will ensure the generation of robust and reproducible data for researchers in the field of drug discovery and development.
References
- 1. biorxiv.org [biorxiv.org]
- 2. researchgate.net [researchgate.net]
- 3. The vitamin E derivative this compound from Garcinia kola nut seeds attenuates the inflammatory response - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The Vitamin E Derivative this compound Suppresses NLRP3 Inflammasome Activation and Pyroptosis in Murine Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The Vitamin E Derivative this compound Suppresses NLRP3 Inflammasome Activation and Pyroptosis in Murine Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inflammatory biomarkers on an LPS-induced RAW 264.7 cell model: a systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Lipopolysaccharide-induced macrophage inflammatory response is regulated by SHIP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. IL-6, TNF-α, IL-1β, and IFN-γ Cytokines as Core Inflammatory Biomarkers: Biological Roles, Diagnostic Utility, and Clinical Applications [jbaar.journals.ekb.eg]
- 13. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 14. MTT assay protocol | Abcam [abcam.com]
- 15. broadpharm.com [broadpharm.com]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. meridian.allenpress.com [meridian.allenpress.com]
- 18. Detection and Quantification of Cytokines and Other Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. RNA extraction and quantitative PCR to assay inflammatory gene expression [protocols.io]
- 21. researchgate.net [researchgate.net]
- 22. pubcompare.ai [pubcompare.ai]
- 23. Analysis of inflammation gene expression using qPCR [bio-protocol.org]
- 24. m.youtube.com [m.youtube.com]
- 25. In vitro and In vivo Models for Anti-inflammation: An Evaluative Review [accscience.com]
- 26. In Vivo Animal Models in Preclinical Evaluation of Anti-Inflammatory Activity-A Review | Semantic Scholar [semanticscholar.org]
- 27. ijpras.com [ijpras.com]
- 28. This compound enhances inflammation resolution against colitis by activating Nrf2 dependent efferocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. mdpi.com [mdpi.com]
Application Notes and Protocols for Studying Gene Expression Regulation with Garcinoic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing garcinoic acid, a natural histone acetyltransferase (HAT) inhibitor, to investigate the regulation of gene expression. The provided protocols and data will enable researchers to design and execute experiments to explore the impact of this compound on various cellular processes and signaling pathways.
Introduction
This compound, a derivative of vitamin E found in the seeds of Garcinia kola, has emerged as a valuable tool for studying epigenetic regulation of gene expression. Its primary mechanism of action involves the inhibition of histone acetyltransferases (HATs), particularly p300/CBP and PCAF[1][2][3][4][5][6]. By inhibiting these enzymes, this compound can modulate the acetylation of histones and other proteins, leading to changes in chromatin structure and gene transcription. This property makes it a potent modulator of various signaling pathways, including those involved in inflammation and cancer[1][7][8]. Furthermore, this compound has been identified as a selective agonist of the Pregnane X Receptor (PXR), expanding its utility in studying xenobiotic metabolism and drug-drug interactions[9][10][11][12][13].
Mechanism of Action
This compound primarily functions as a competitive inhibitor of HATs, competing with histones for binding to the active site of the enzyme[3]. This inhibition leads to a decrease in histone acetylation, a key epigenetic mark associated with transcriptionally active chromatin. Consequently, this compound can lead to the transcriptional repression of genes regulated by HAT activity.
Additionally, this compound has been shown to influence key signaling pathways:
-
NF-κB Pathway: By inhibiting p300/CBP, this compound can suppress the acetylation of NF-κB subunits, thereby inhibiting the transcription of pro-inflammatory genes[1][7].
-
TGF-β1 Pathway: this compound can decrease the protein levels of p300/CBP and the phosphorylation of Smad2/3 in the nucleus, impeding downstream signaling[8].
-
NLRP3 Inflammasome: It has been demonstrated to suppress the activation of the NLRP3 inflammasome and subsequent pyroptosis[7].
-
Pregnane X Receptor (PXR): this compound acts as a selective agonist for PXR, a nuclear receptor that regulates the expression of genes involved in drug metabolism and transport, such as CYP3A4 and MDR1[9][10].
Data Presentation
The following tables summarize quantitative data from various studies on the effects of this compound on gene expression and enzyme activity.
Table 1: Inhibitory Activity of this compound on Histone Acetyltransferases
| Target Enzyme | IC50 Value | Cell/System | Reference |
| p300 | ~7 µM | In vitro HAT assay | [5][6] |
| PCAF | ~5 µM | In vitro HAT assay | [5][6] |
Table 2: Effect of this compound on Pro-inflammatory Gene Expression in Macrophages
| Gene | Cell Line | Treatment | Concentration | % Inhibition/Reduction | Reference |
| Il-1β | J774A.1 | LPS + this compound | 5 µM | 37% | [7] |
| Il-18 | J774A.1 | LPS + this compound | 5 µM | 21% | [7] |
| Il-6 | J774A.1 | LPS + this compound | 5 µM | 35% | [7] |
| Nlrp3 | J774A.1 | LPS + this compound | 5 µM | 18% | [7] |
| Cox2 | RAW264.7 | LPS + this compound | 1-5 µM | Significant downregulation | [14] |
| iNos | RAW264.7 | LPS + this compound | 1-5 µM | Significant downregulation | [14] |
Table 3: Effect of this compound on PXR Target Gene Expression
| Gene | Cell Line | Treatment | Concentration | Effect | Reference |
| CYP3A4 | HepG2 | This compound | 1-25 µM | Dose-dependent increase in mRNA and protein | [10] |
| MDR1 | HepG2 | This compound | 1-50 µM | Dose-dependent increase in mRNA and activity | [10] |
Experimental Protocols
Here are detailed protocols for using this compound to study its effects on gene expression.
Protocol 1: Investigating the Effect of this compound on Pro-inflammatory Gene Expression in Macrophages
1. Cell Culture and Seeding:
- Culture murine macrophage cell lines (e.g., J774A.1 or RAW264.7) in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
- Seed the cells in 6-well plates at a density of 5 x 10^5 cells/well and allow them to adhere overnight.
2. This compound and LPS Treatment:
- Prepare a stock solution of this compound in DMSO.
- Pre-treat the cells with varying concentrations of this compound (e.g., 1, 5, 10 µM) or vehicle (DMSO) for 2 hours.
- Stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 100 ng/mL for 4-6 hours to induce an inflammatory response. Include a control group with no LPS stimulation.
3. RNA Isolation:
- After treatment, wash the cells with ice-cold PBS.
- Lyse the cells directly in the well using a suitable lysis buffer (e.g., TRIzol).
- Isolate total RNA according to the manufacturer's protocol of the chosen RNA isolation kit.
4. Gene Expression Analysis (RT-qPCR):
- Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
- Perform quantitative real-time PCR (qPCR) using SYBR Green or TaqMan probes for target genes (Il-1β, Il-6, Tnf-α, etc.) and a housekeeping gene (e.g., Gapdh or Actb) for normalization.
- Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression.
Protocol 2: Assessing the Effect of this compound on PXR Target Gene Expression in Hepatocytes
1. Cell Culture and Seeding:
- Culture human hepatocarcinoma cells (e.g., HepG2) in EMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
- Seed the cells in 12-well plates at a density of 2 x 10^5 cells/well and allow them to attach overnight.
2. This compound Treatment:
- Treat the cells with a range of this compound concentrations (e.g., 1, 5, 10, 25, 50 µM) or vehicle (DMSO) for 24 hours.
3. RNA Isolation and RT-qPCR:
- Follow the same procedure for RNA isolation and RT-qPCR as described in Protocol 1.
- Analyze the expression of PXR target genes such as CYP3A4 and MDR1, using a suitable housekeeping gene for normalization.
4. Protein Analysis (Western Blot):
- After treatment, lyse the cells in RIPA buffer containing protease inhibitors.
- Determine the protein concentration using a BCA assay.
- Separate 20-30 µg of protein per sample by SDS-PAGE and transfer to a PVDF membrane.
- Probe the membrane with primary antibodies against CYP3A4 and a loading control (e.g., β-actin or GAPDH), followed by HRP-conjugated secondary antibodies.
- Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualizations
Below are diagrams illustrating the signaling pathways affected by this compound and a general experimental workflow.
Caption: this compound inhibits HATs, reducing histone acetylation and promoting transcriptional repression.
Caption: this compound inhibits NF-κB signaling by blocking p300/CBP-mediated acetylation.
Caption: this compound activates PXR, leading to the expression of target genes.
Caption: General workflow for studying gene expression changes induced by this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Garcinol—A Natural Histone Acetyltransferase Inhibitor and New Anti-Cancer Epigenetic Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Garcinol—A Natural Histone Acetyltransferase Inhibitor and New Anti-Cancer Epigenetic Drug | MDPI [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. activemotif.jp [activemotif.jp]
- 7. The Vitamin E Derivative this compound Suppresses NLRP3 Inflammasome Activation and Pyroptosis in Murine Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Garcinol inhibits esophageal cancer metastasis by suppressing the p300 and TGF-β1 signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. This compound Is a Natural and Selective Agonist of Pregnane X Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. einstein.elsevierpure.com [einstein.elsevierpure.com]
- 13. This compound Is a Natural and Selective Agonist of Pregnane X Receptor (Journal Article) | OSTI.GOV [osti.gov]
- 14. The vitamin E derivative this compound from Garcinia kola nut seeds attenuates the inflammatory response - PMC [pmc.ncbi.nlm.nih.gov]
Garcinoic Acid: A Promising Lead for Drug Development - Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Garcinoic acid, a δ-tocotrienol derivative isolated from the seeds of Garcinia kola, has emerged as a compelling natural product for drug development.[1][2][3] This vitamin E analogue exhibits a range of biological activities, including potent anti-inflammatory, antioxidant, and anticancer properties.[1][4] Its multifaceted mechanism of action, involving the modulation of key signaling pathways such as NF-κB, STAT3, and the Pregnane X Receptor (PXR), positions it as a promising candidate for the development of novel therapeutics for inflammatory diseases, cancer, and other conditions.[2][4][5][6][7] This document provides detailed application notes and experimental protocols to guide researchers in the investigation and utilization of this compound as a potential drug lead.
Biological Activities and Quantitative Data
This compound has demonstrated significant biological effects across various in vitro and in vivo models. The following tables summarize the key quantitative data from published studies, offering a comparative overview of its potency and efficacy.
Table 1: Anti-inflammatory Activity of this compound
| Assay/Model System | Target/Endpoint | Concentration/Dose | Result | Reference |
| LPS-stimulated RAW264.7 macrophages | iNos mRNA expression | 5 µM | ~97% inhibition | [8] |
| LPS-stimulated RAW264.7 macrophages | Cox2 mRNA expression | 5 µM | ~70% inhibition | [8] |
| LPS-stimulated RAW264.7 macrophages | IL-6 mRNA expression | 5 µM | ~70% inhibition | [8] |
| LPS-stimulated RAW264.7 macrophages | IL-1β mRNA expression | 5 µM | ~61% inhibition | [8] |
| SARS-CoV-2 spike protein S1-stimulated human PBMCs | TNF-α production | 5 µM | ~53% reduction | |
| SARS-CoV-2 spike protein S1-stimulated human PBMCs | IL-6 production | 5 µM | ~45% reduction | |
| SARS-CoV-2 spike protein S1-stimulated human PBMCs | IL-1β production | 5 µM | ~53% reduction | |
| SARS-CoV-2 spike protein S1-stimulated human PBMCs | IL-8 production | 5 µM | ~52% reduction | |
| IL-1β-induced A549 cells | mPGES-1 activity | 1 µM and 10 µM | Inhibition observed | |
| LPS-stimulated J774A.1 macrophages | NLRP3 mRNA expression | 5 µM | ~18% decrease | [7] |
| LPS-stimulated J774A.1 macrophages | IL-1β mRNA expression | 5 µM | ~37% decrease | [7] |
| LPS-stimulated J774A.1 macrophages | IL-6 mRNA expression | 5 µM | ~35% decrease | [7] |
| LPS-stimulated J774A.1 macrophages | NF-κB p65 binding activity (30 min) | 5 µM | Reduced to ~69% | [7] |
| LPS-stimulated J774A.1 macrophages | NF-κB p65 binding activity (120 min) | 5 µM | Reduced to ~78% | [7] |
Table 2: Anticancer Activity of this compound
| Cell Line | Target/Endpoint | Concentration | Result | Reference |
| Glioma C6 cancer cells | Antiproliferative effect | Not specified | Marked effect observed | |
| Breast, prostate, and pancreatic cancer cell lines | STAT3 phosphorylation | Dose-dependent | Inhibition observed | [4] |
| MDA-MB-231 breast cancer xenograft in mice | Tumor growth | Not specified | Significant inhibition | [4] |
Table 3: PXR Agonist Activity of this compound
| Assay System | Parameter | Value | Reference |
| AlphaScreen assay | EC50 for PXR activation | 1.3 µM | [5] |
| HepG2 cells (in vitro) | PXR protein expression | Dose-dependent increase | [5] |
| HepG2 cells (in vitro) | CYP3A4 protein and mRNA expression | Dose-dependent increase | [5] |
| Mice (in vivo) | PXR protein and mRNA in liver | Dose-dependent increase (up to 25 mg) | [5][8] |
| Mice (in vivo) | PXR mRNA in intestine | Increase observed (up to 25 mg) | [5][8] |
Signaling Pathway Modulation
This compound exerts its biological effects by modulating several key intracellular signaling pathways. The following diagrams illustrate the mechanisms of action.
References
- 1. researchgate.net [researchgate.net]
- 2. The vitamin E derivative this compound from Garcinia kola nut seeds attenuates the inflammatory response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The vitamin E derivative this compound from Garcinia kola nut seeds attenuates the inflammatory response - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anticancer action of garcinol in vitro and in vivo is in part mediated through inhibition of STAT-3 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound Is a Natural and Selective Agonist of Pregnane X Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The Vitamin E Derivative this compound Suppresses NLRP3 Inflammasome Activation and Pyroptosis in Murine Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Garcinoic Acid Extraction
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the yield of garcinoic acid extraction from Garcinia kola seeds. It includes detailed troubleshooting guides, frequently asked questions (FAQs), and optimized experimental protocols.
Troubleshooting Guide
This guide addresses common issues encountered during this compound extraction, providing potential causes and actionable solutions.
| Issue / Question | Potential Causes | Recommended Solutions |
| Low Yield of this compound | 1. Inefficient Extraction Method: Room temperature extraction can be less effective. 2. Suboptimal Solvent Choice: The polarity of the solvent may not be ideal for this compound. 3. Incorrect Solid-to-Solvent Ratio: Insufficient solvent may not fully penetrate the plant material.[1][2] 4. Inadequate Extraction Time: The duration of extraction may be too short to allow for complete diffusion. 5. Poor Quality of Plant Material: Low concentration of this compound in the source material. | 1. Optimize Extraction Method: Consider using Soxhlet extraction, which has been shown to yield up to 0.8% w/w. Alternatively, an optimized methanol extraction at 25°C has yielded 0.78% w/w.[1][2] The Bligh and Dyer method has also been reported to increase yield significantly.[3] 2. Select Appropriate Solvent: Methanol has been shown to be a highly effective solvent.[1][2] 3. Adjust Solid-to-Solvent Ratio: A 1:1 (w/v) ratio of ground Garcinia kola seeds to methanol is recommended for optimal results.[1][2] 4. Increase Extraction Time: For Soxhlet extraction, a duration of 18 hours has been used successfully. For stirred methanol extraction, a total of 24 hours (6.5h followed by 17.5h) is recommended.[1][2] 5. Source High-Quality Material: Ensure the Garcinia kola seeds are of good quality and properly stored to prevent degradation of the target compound. |
| Co-extraction of Impurities | 1. Non-selective Solvent: The solvent used may be extracting a wide range of other compounds alongside this compound. 2. Complex Plant Matrix: Garcinia kola seeds contain numerous other phytochemicals. | 1. Incorporate a Liquid-Liquid Extraction Step: After the initial extraction, a liquid-liquid partition with a solvent like chloroform (or dichloromethane) and water can help remove water-soluble impurities. 2. Utilize Silica Gel Chromatography: This is a crucial step for purifying the crude extract. A gradient elution with a solvent system such as dichloromethane/methanol or cyclohexane/ethyl acetate is effective for isolating this compound.[1][3] |
| Degradation of this compound | 1. Thermal Degradation: this compound, like other tocotrienols, can be sensitive to high temperatures. 2. Oxidative Degradation: Exposure to air and light can promote oxidation of the phenolic group. | 1. Avoid Excessive Heat: While Soxhlet extraction involves heating, prolonged exposure to very high temperatures should be avoided. An optimized methanol extraction at 25°C is a milder alternative.[1][2] 2. Work Under Inert Atmosphere: If possible, perform extraction and purification steps under an inert gas like nitrogen or argon to minimize oxidation. 3. Use Antioxidants: Consider adding a small amount of an antioxidant like BHT (butylated hydroxytoluene) to the extraction solvent. 4. Store Properly: Store the crude extract and purified this compound at low temperatures (-20°C) and protected from light. |
| Difficulty in Purification | 1. Similar Polarity of Impurities: Some co-extracted compounds may have similar chromatographic behavior to this compound. 2. Overloading of Chromatography Column: Applying too much crude extract to the silica gel column can lead to poor separation. | 1. Optimize Chromatography Conditions: Experiment with different solvent systems and gradients to improve separation. Thin-layer chromatography (TLC) can be used to quickly screen for the best solvent system.[3] 2. Perform Multiple Chromatographic Steps: If a single column does not provide sufficient purity, a second chromatographic step with a different solvent system may be necessary.[3] 3. Use an Appropriate Column Load: As a general rule, the amount of crude extract loaded should be about 1-5% of the weight of the silica gel. |
Data on this compound Extraction Yields
The following table summarizes the yields of this compound obtained using different extraction methods and conditions.
| Extraction Method | Solvent(s) | Temperature | Solid:Solvent Ratio | Yield (% w/w) | Source |
| Optimized Methanol Extraction | Methanol | 25°C | 1:1 (w/v) | 0.78% | [1][2] |
| Soxhlet Extraction | Methanol | Boiling point of Methanol | Not specified | 0.8% | |
| Bligh and Dyer Extraction | Methanol/Chloroform | Room Temperature | 1:12 (w/v) | Significantly Increased | [3] |
| Standard Methanol Extraction | Methanol | Not specified | Not specified | 0.38% | [3] |
Experimental Protocols
Optimized Methanol Extraction Protocol
This protocol is based on an optimized method for multigram scale isolation of this compound.[1][2]
Materials:
-
Finely ground Garcinia kola seeds
-
Methanol
-
Dichloromethane
-
Silica gel for flash chromatography
-
Rotary evaporator
-
Stirring apparatus
-
Filtration apparatus (e.g., Buchner funnel)
Procedure:
-
Suspend 1.2 kg of finely ground Garcinia kola seeds in 1.2 L of methanol.
-
Stir the suspension at 25°C for 6.5 hours.
-
Filter the suspension under vacuum to separate the solvent from the solid residue.
-
Resuspend the solid residue in 1.2 L of fresh methanol and stir at 25°C for an additional 17.5 hours.
-
Filter the suspension again under vacuum.
-
Combine the methanolic extracts and concentrate under reduced pressure using a rotary evaporator to obtain a crude brownish oil.
-
Purify the crude oil by silica gel flash chromatography using a gradient of dichloromethane and methanol (from 100:0 to 90:10, v/v) as the eluent.
-
Collect the fractions containing this compound and concentrate them to yield the purified compound.
Soxhlet Extraction Protocol
This method is suitable for efficient extraction and has been reported to provide a high yield of this compound.
Materials:
-
Thinly sliced Garcinia kola nuts
-
Methanol
-
Chloroform (or Dichloromethane)
-
Magnesium sulfate (MgSO₄)
-
Soxhlet apparatus
-
Heating mantle
-
Rotary evaporator
-
Silica gel for flash chromatography
Procedure:
-
Place thinly sliced Garcinia kola nuts (e.g., 4.05 g) into a cellulose thimble.
-
Place the thimble in the Soxhlet extractor.
-
Add 150 mL of methanol to the round-bottom flask.
-
Assemble the Soxhlet apparatus and heat the methanol to reflux for 18 hours.
-
After extraction, allow the apparatus to cool and remove the round-bottom flask.
-
Concentrate the methanolic extract under reduced pressure.
-
Dissolve the residue in chloroform (e.g., 20 mL) and wash with water (e.g., 50 mL) in a separatory funnel.
-
Separate the organic layer and extract the aqueous layer twice more with chloroform (e.g., 2 x 15 mL).
-
Combine the organic extracts and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the dried extract under reduced pressure.
-
Purify the crude extract by flash column chromatography using a solvent system of cyclohexane-ethyl acetate (gradient from 5:1 to 3:1).
Bligh and Dyer Extraction Protocol
This method is effective for increasing the yield of this compound and involves a two-phase liquid-liquid extraction.[3]
Materials:
-
Crushed Garcinia kola seeds
-
Methanol
-
Chloroform
-
2% (w/v) NaCl solution
-
Sodium sulfate (Na₂SO₄)
-
Shaking apparatus
-
Filtration apparatus
-
Separatory funnel
Procedure:
-
To 100 g of crushed Garcinia kola seeds, add 400 mL of methanol and 800 mL of chloroform.
-
Shake the mixture for 4 hours.
-
Filter the mixture.
-
To the filtrate, add 400 mL of a 2% (w/v) NaCl solution and shake vigorously for 5 minutes.
-
Allow the phases to separate in a separatory funnel.
-
Collect the lower chloroform phase.
-
Dry the chloroform phase using anhydrous sodium sulfate.
-
Evaporate the solvent to obtain the crude extract.
-
Further purify the extract using silica gel chromatography as described in the previous protocols.
Visualizations
References
Garcinoic Acid Purification: Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the purification of garcinoic acid.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary source?
A1: this compound, also known as δ-tocotrienoloic acid, is a vitamin E derivative and a bioactive phytochemical.[1][2] Its primary natural source is the seeds of the African plant Garcinia kola, also known as bitter kola.[1][3]
Q2: What are the typical yield and purity I can expect from this compound purification?
A2: The yield and purity of this compound can vary significantly based on the extraction and purification methods employed. Optimized protocols have reported yields ranging from 0.5% to 0.8% (w/w) from dried Garcinia kola seeds.[4] Purity levels of over 95% are commonly achieved, with some methods reporting purities greater than 99%, as determined by High-Performance Liquid Chromatography-High Resolution Mass Spectrometry (HPLC-HRMS).[1][2]
Q3: What are the common methods for purifying this compound?
A3: The most common purification strategy involves a two-step process:
-
Solvent Extraction: Initial extraction from ground Garcinia kola seeds is typically performed using solvents like methanol or ethanol.[1]
-
Silica Gel Chromatography: The crude extract is then purified using silica gel flash column chromatography to isolate the this compound.[1]
Q4: How can I assess the purity of my this compound sample?
A4: Purity is typically assessed using analytical techniques such as:
-
High-Performance Liquid Chromatography (HPLC): Often coupled with a mass spectrometer (LC-MS) for accurate mass determination.[2]
-
High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure.[4]
Troubleshooting Guides
Problem 1: Low Yield of this compound
Q: I am getting a very low yield of this compound from my extraction. What are the possible causes and how can I improve it?
A: Low yields can stem from several factors related to the extraction and purification process. Here are some common causes and solutions:
-
Suboptimal Extraction Solvent: The choice of solvent significantly impacts extraction efficiency. While both methanol and ethanol can be used, methanol has been shown to provide better yields under certain conditions.[1]
-
Inefficient Extraction Method: Room temperature extractions can result in lower yields.[4] Continuous extraction methods like Soxhlet extraction with hot methanol for an extended period (e.g., 18 hours) have been shown to improve yields.[4]
-
Incorrect Solvent-to-Sample Ratio: The ratio of the plant material to the solvent can affect the extraction efficiency. An optimized ratio of 1:1 (w/v) of seeds to methanol has been reported to be effective.[1]
-
Incomplete Elution from Chromatography Column: this compound may not be completely eluting from the silica gel column. Ensure the mobile phase polarity is appropriate to elute the compound. A gradient elution, for example from 100% dichloromethane to a mixture with methanol (e.g., 90:10 v/v), can be effective.[1]
Problem 2: Impure this compound Fractions
Q: My purified this compound fractions are showing significant impurities on HPLC analysis. How can I improve the purity?
A: Impurities can be challenging to remove. Consider the following troubleshooting steps:
-
Presence of Stereoisomers: this compound can co-elute with its stereoisomers, which have identical mass spectra.[2] This makes separation by standard silica gel chromatography difficult. Chiral chromatography may be necessary for complete separation.[4]
-
Column Overloading: Loading too much crude extract onto the silica gel column can lead to poor separation and co-elution of impurities. Reduce the amount of sample loaded relative to the amount of silica gel.
-
Inappropriate Mobile Phase: The solvent system used for column chromatography may not be optimal for separating this compound from closely related impurities. Experiment with different solvent systems and gradients. For example, a system of cyclohexane and ethyl acetate (from 5:1 to 3:1) has been used.
-
Compound Degradation: this compound, being a tocotrienol derivative, may be susceptible to degradation under certain conditions.[5]
Problem 3: this compound Degradation
Q: I suspect my this compound is degrading during purification. What are the likely causes and how can I prevent it?
A: this compound's stability can be compromised by exposure to heat and oxygen, similar to other tocotrienols.[5]
-
High Temperatures: Prolonged exposure to high temperatures during extraction (e.g., high heat for Soxhlet extraction) or solvent evaporation can lead to degradation. While hot extraction can improve yield, it's a trade-off with stability. Performing extractions at room temperature (e.g., 25°C) can mitigate degradation.[1]
-
Oxidation: this compound is an antioxidant and is therefore susceptible to oxidation, especially in the presence of oxygen.[3] It is advisable to handle extracts and purified compounds under an inert atmosphere (e.g., nitrogen or argon) and to use degassed solvents. Storing the purified compound at -20°C is also recommended.
Quantitative Data Summary
The following tables summarize quantitative data from various studies on this compound purification.
Table 1: Comparison of this compound Extraction and Purification Methods
| Method | Plant Material | Extraction Solvent | Purification Technique | Yield (% w/w) | Purity | Reference |
| Optimized Methanolic Extraction | Garcinia kola seeds | Methanol | Silica Gel Flash Chromatography | 0.78% | >95% | [1] |
| Soxhlet Extraction | Garcinia kola nut | Methanol | Silica Gel Flash Chromatography | 0.5% - 0.8% | Good Chemical Purity | [4] |
| Bligh and Dyer Extraction | Garcinia kola seeds | Methanol/Chloroform | Silica Gel Chromatography | Increased 6.6-fold vs. standard | >99% | [2] |
Experimental Protocols
Protocol 1: Optimized Methanolic Extraction and Silica Gel Chromatography[1]
-
Extraction:
-
Finely grind 1.2 kg of Garcinia kola seeds.
-
Suspend the ground seeds in 1.2 L of methanol.
-
Stir the suspension at 25°C for 6.5 hours.
-
Filter the suspension under vacuum.
-
Resuspend the solid residue in 1.2 L of methanol and stir at 25°C for an additional 17.5 hours.
-
Filter again under vacuum to obtain the crude brownish oil extract.
-
-
Purification:
-
Perform silica gel flash chromatography on the crude extract.
-
Use a mobile phase gradient of dichloromethane (CH₂Cl₂) and methanol (MeOH), starting from 100:0 to 90:10 (v/v).
-
Collect the fractions containing this compound.
-
Assess the purity of the fractions using HPLC-HRMS.
-
Protocol 2: Soxhlet Extraction and Purification[5]
-
Extraction:
-
Thinly slice a Garcinia kola nut (e.g., 4.05 g).
-
Place the sliced nut in a Soxhlet apparatus and continuously extract with 150 mL of methanol for 18 hours.
-
After cooling, remove the methanol under reduced pressure.
-
Dissolve the residue in chloroform (CHCl₃) and extract with water.
-
Combine the organic extracts and dry over magnesium sulfate (MgSO₄).
-
-
Purification:
-
Perform flash column chromatography on the dried extract using silica gel.
-
Use a mobile phase of cyclohexane (c-Hex) and ethyl acetate (EtOAc) with a gradient from 5:1 to 3:1.
-
Monitor the fractions by Thin Layer Chromatography (TLC).
-
Visualizations
Caption: General workflow for the extraction and purification of this compound.
Caption: Logical workflow for troubleshooting low yield or purity issues.
References
- 1. This compound Is a Natural and Selective Agonist of Pregnane X Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The vitamin E derivative this compound from Garcinia kola nut seeds attenuates the inflammatory response - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. agronomyaustraliaproceedings.org [agronomyaustraliaproceedings.org]
Garcinoic acid stability and storage conditions
This technical support center provides essential information, frequently asked questions, and troubleshooting guidance for researchers, scientists, and drug development professionals working with garcinoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound?
This compound should be stored at -20°C for long-term stability.[1][2] Under these conditions, it is reported to be stable for at least one year.[1]
Q2: How should I handle this compound upon receipt?
This compound is typically shipped on wet ice.[1] Upon receipt, it is recommended to immediately transfer the product to a freezer set at -20°C for storage.
Q3: What are the physical properties of this compound?
This compound is a derivative of vitamin E and can be presented as a film, a yellow-green oil, or a colorless to slightly yellow crystalline powder.[1][2][3]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C27H38O4 | [1] |
| Molecular Weight | 426.6 g/mol | [1] |
| Appearance | A film or yellow-green oil | [1][3] |
| Purity | ≥98% | [1] |
| Storage Temperature | -20°C | [1][2] |
| Stability | ≥ 1 year at -20°C | [1] |
Q4: In which solvents is this compound soluble?
This compound is soluble in several organic solvents. For aqueous solutions, it is advisable to first dissolve the compound in an organic solvent like DMSO before diluting with a buffer.
Table 2: Solubility of this compound
| Solvent | Concentration | Reference |
| Dimethylformamide (DMF) | 30 mg/mL | [1] |
| Dimethyl sulfoxide (DMSO) | 30 mg/mL | [1] |
| Ethanol | 30 mg/mL | [1] |
| DMSO:PBS (pH 7.2) (1:3) | 0.25 mg/mL | [1] |
Q5: What are the primary factors that can affect the stability of this compound?
While specific degradation studies on this compound are not widely published, its stability can be influenced by common environmental factors that affect similar chemical structures. These include:
-
Temperature: Elevated temperatures can accelerate degradation. Storage at the recommended -20°C is critical.[1][4]
-
Light: As a complex organic molecule, exposure to UV or ambient light may induce photolytic degradation. It is advisable to store this compound in light-protected containers.[4]
-
Oxygen: this compound possesses antioxidant properties, suggesting it is susceptible to oxidation.[2] Storing under an inert atmosphere (e.g., argon or nitrogen) can minimize oxidative degradation.[4]
-
pH: Extreme pH conditions (highly acidic or alkaline) can potentially lead to hydrolysis or other degradation reactions, particularly if the compound is in solution.[5][6]
Troubleshooting Guide
Issue 1: Inconsistent or non-reproducible experimental results.
This could be a sign of compound degradation. Follow this workflow to troubleshoot the issue.
Caption: Troubleshooting workflow for inconsistent experimental results.
Issue 2: Difficulty dissolving this compound in aqueous buffers.
This compound has low solubility in aqueous solutions.[1]
-
Cause: Direct dissolution in a physiological buffer is challenging due to the compound's lipophilic nature.
-
Solution: Prepare a high-concentration stock solution in an appropriate organic solvent such as DMSO or ethanol first.[1] Subsequently, dilute the stock solution into the aqueous experimental medium. Ensure the final concentration of the organic solvent is compatible with your experimental system (e.g., <0.1% for many cell-based assays).
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution in DMSO.
-
Pre-weighing: Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weighing: Weigh out the desired amount of this compound (e.g., 4.27 mg for 1 mL of 10 mM solution) in a suitable sterile container.
-
Solubilization: Add the calculated volume of high-purity, anhydrous DMSO to the solid compound.
-
Mixing: Vortex or sonicate gently until the solid is completely dissolved.
-
Storage: Aliquot the stock solution into smaller, single-use volumes in light-protected tubes. Store aliquots at -20°C. Avoid repeated freeze-thaw cycles.
Protocol 2: General Method for Stability Assessment by HPLC
This protocol provides a general framework for developing a stability-indicating High-Performance Liquid Chromatography (HPLC) method.[7][8]
-
Method Development:
-
Column: Use a reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Develop a gradient method using a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol).
-
Detection: Use a UV detector set at a wavelength where this compound has maximum absorbance.
-
Optimization: Adjust the gradient, flow rate, and temperature to achieve a sharp, symmetrical peak for this compound, well-resolved from any potential impurities or degradation products.
-
-
Forced Degradation Study (Stress Testing):
-
Prepare solutions of this compound and expose them to various stress conditions (e.g., acidic, basic, oxidative, thermal, and photolytic stress).
-
Acid/Base Hydrolysis: Incubate with 0.1 M HCl and 0.1 M NaOH at a controlled temperature (e.g., 60°C).
-
Oxidation: Treat with a low concentration of hydrogen peroxide (e.g., 3% H₂O₂).
-
Thermal Stress: Store the solution at an elevated temperature (e.g., 80°C).
-
Photostability: Expose the solution to light according to ICH Q1B guidelines.
-
-
Sample Analysis:
-
Analyze the stressed samples by the developed HPLC method alongside a non-stressed control sample.
-
The method is considered "stability-indicating" if the degradation products are well-separated from the parent this compound peak.
-
-
Long-Term Stability Study:
-
Store aliquots of this compound under the recommended conditions (-20°C).
-
At specified time points (e.g., 0, 3, 6, 9, 12 months), analyze an aliquot using the validated stability-indicating HPLC method to quantify the remaining this compound and detect any degradation products.
-
Signaling Pathway
This compound has been identified as a selective agonist for the Pregnane X Receptor (PXR), a nuclear receptor that regulates the expression of genes involved in xenobiotic and drug metabolism.[3][9]
Caption: this compound activation of the PXR signaling pathway.
References
- 1. caymanchem.com [caymanchem.com]
- 2. chembk.com [chembk.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Anthocyanins: Factors Affecting Their Stability and Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Influence of culture media, pH and temperature on growth and bacteriocin production of bacteriocinogenic lactic acid bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 8. kinampark.com [kinampark.com]
- 9. This compound Is a Natural and Selective Agonist of Pregnane X Receptor - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Solubility Challenges with Garcinoic Acid In Vitro
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility issues with garcinoic acid in in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key biological activities?
A1: this compound, also known as δ-trans-tocotrienoloic acid, is a vitamin E analog naturally found in the seeds of Garcinia kola.[1][2] It is recognized for its potent antioxidant, anti-inflammatory, and anti-cancer properties.[3] Research has shown that this compound can inhibit the growth of tumor cells and modulate inflammatory pathways.[3][4]
Q2: What are the physicochemical properties of this compound?
A2: this compound is a lipophilic molecule with low water solubility. It typically appears as a colorless to slightly yellow crystalline powder.[3] Its molecular formula is C27H38O4 and it has a molar mass of 426.59 g/mol .[3]
Q3: In which solvents is this compound soluble?
A3: this compound is soluble in a variety of organic solvents. The table below summarizes its solubility in common laboratory solvents.
| Solvent | Solubility |
| Dimethyl sulfoxide (DMSO) | 30 mg/mL[1][5] |
| Ethanol | 30 mg/mL[1] |
| Dimethylformamide (DMF) | 30 mg/mL[1][5] |
| DMSO:PBS (pH 7.2) (1:3) | 0.25 mg/mL[1][5] |
Q4: How should I store this compound powder and stock solutions?
A4: this compound powder should be stored at -20°C.[3] For stock solutions, it is recommended to prepare high-concentration stocks in an anhydrous organic solvent like DMSO, aliquot them into single-use vials, and store them at -20°C or -80°C to minimize freeze-thaw cycles.[6] The stability of compounds in DMSO can be affected by water absorption, so it is crucial to use anhydrous DMSO and store it properly.[6]
Troubleshooting Guide
Q5: I dissolved this compound in DMSO, but it precipitated when I added it to my cell culture medium. What should I do?
A5: This is a common issue with hydrophobic compounds. The rapid change in solvent polarity when adding a concentrated DMSO stock to an aqueous medium can cause the compound to precipitate. Here are several troubleshooting steps:
-
Decrease the final DMSO concentration: Ensure the final concentration of DMSO in your culture medium is as low as possible, ideally below 0.5%, as higher concentrations can be toxic to cells.
-
Use a serial dilution method: Instead of adding the highly concentrated stock directly to the medium, perform an intermediate dilution step. For example, dilute your 10 mM stock in DMSO to 1 mM in DMSO first, and then add the 1 mM stock to your medium.
-
Pre-warm the medium: Ensure your cell culture medium is pre-warmed to 37°C before adding the this compound solution.
-
Add the compound solution slowly while mixing: Add the this compound stock solution dropwise to the medium while gently vortexing or swirling the tube. This helps to disperse the compound more evenly and can prevent localized high concentrations that lead to precipitation.
-
Consider alternative solvents: If precipitation persists, you might consider using other solvents like ethanol or DMF for your stock solution, although their toxicity to cells should also be carefully evaluated.
Q6: Can I use sonication to redissolve precipitated this compound in my stock solution?
A6: Yes, gentle sonication in a water bath can be used to help redissolve precipitated this compound in your stock solution. However, be cautious with the duration and power of sonication to avoid degradation of the compound. Warming the solution slightly may also aid in dissolution.
Q7: Are there any alternative methods to improve the solubility of this compound in aqueous solutions?
A7: For in vivo studies, formulations with excipients like PEG400, Tween 80, or Carboxymethyl cellulose are often used.[2] For in vitro assays, while less common, the use of a small amount of a biologically compatible detergent or solubilizing agent could be explored, but this must be carefully controlled for its own effects on the cells.
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO and its subsequent dilution to a final working concentration in cell culture medium.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Sterile cell culture medium
-
Vortex mixer
Procedure:
-
Prepare a 10 mM Stock Solution:
-
Calculate the mass of this compound needed to prepare your desired volume of a 10 mM stock solution (Molar Mass = 426.59 g/mol ).
-
Weigh the calculated amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to the tube.
-
Vortex thoroughly until the powder is completely dissolved. If necessary, gentle warming (to no more than 37°C) or brief sonication can be used to aid dissolution.
-
-
Storage of Stock Solution:
-
Aliquot the 10 mM stock solution into single-use, sterile microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
-
-
Preparation of Working Solution (Example for a final concentration of 10 µM):
-
Pre-warm the cell culture medium to 37°C.
-
Perform a serial dilution. First, dilute the 10 mM stock solution 1:10 in anhydrous DMSO to obtain a 1 mM intermediate stock.
-
Add 10 µL of the 1 mM intermediate stock solution to 990 µL of pre-warmed cell culture medium to achieve a final concentration of 10 µM.
-
Immediately after adding the compound, vortex the tube gently to ensure proper mixing.
-
The final DMSO concentration in this example is 1%. Adjust the dilution scheme as necessary to achieve a lower final DMSO concentration if required for your cell line.
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Non-aqueous, zwitterionic solvent as an alternative for dimethyl sulfoxide in the life sciences - PMC [pmc.ncbi.nlm.nih.gov]
- 4. reddit.com [reddit.com]
- 5. cellculturedish.com [cellculturedish.com]
- 6. phytotechlab.com [phytotechlab.com]
Troubleshooting garcinoic acid crystallization experiments
This guide provides researchers, scientists, and drug development professionals with solutions to common issues encountered during garcinoic acid crystallization experiments.
Troubleshooting Guide
This section addresses specific problems in a question-and-answer format to help you navigate experimental challenges.
Issue 1: No Crystals Are Forming
Question: I have followed the protocol, but no this compound crystals have formed after cooling. What should I do?
Answer: The absence of crystal formation, even after the solution has cooled, typically indicates that the solution is not sufficiently supersaturated. Here are several techniques to induce crystallization, often best tried in this order:
-
Scratch the Flask: Use a glass stirring rod to gently scratch the inner surface of the flask at or just below the meniscus of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[1]
-
Add a Seed Crystal: If you have a previous batch of this compound crystals, add a single, tiny crystal to the solution. This "seed" provides a template for new crystals to grow upon.[2]
-
Reduce Solvent Volume: Your compound may be too dilute.[3] Gently heat the solution to boil off some of the solvent, thereby increasing the concentration of this compound. Once a small portion of the solvent has evaporated, allow the solution to cool again.[3]
-
Cool to a Lower Temperature: If you have been cooling the solution to room temperature, try placing it in an ice-water bath to further decrease the solubility of the this compound.[1][2] Ensure cooling is slow to prevent rapid precipitation.[3]
-
Use an Anti-Solvent: If this compound is dissolved in a solvent where it is highly soluble, you can slowly add a miscible "anti-solvent" in which it is insoluble. Add the anti-solvent dropwise until the solution becomes slightly cloudy (turbid), then add a drop or two of the original solvent to redissolve the precipitate before allowing it to cool slowly.[1]
Issue 2: The Compound "Oils Out" Instead of Crystallizing
Question: Instead of solid crystals, an oily liquid has separated from the solution. How can I fix this?
Answer: "Oiling out" occurs when the this compound precipitates from the solution at a temperature above its melting point or when significant impurities are present, depressing the melting point.[3]
Troubleshooting Steps:
-
Add More Solvent: The solution may be cooling too quickly or is too concentrated, causing the compound to come out of solution while it is still molten.[3] Reheat the flask to dissolve the oil, add a small amount of additional hot solvent, and allow it to cool more slowly.[3]
-
Reduce the Cooling Rate: Allow the flask to cool to room temperature on the benchtop before moving it to a cooling bath. Insulating the flask can also help slow the rate of cooling.[3]
-
Remove Impurities: If the solution has a noticeable color or you suspect impurities, you may need to perform a purification step.[3] Add a small amount of activated charcoal to the hot solution, then perform a hot gravity filtration to remove the charcoal and adsorbed impurities before allowing the filtrate to cool.[4]
Issue 3: Crystal Growth Is Too Rapid, Resulting in Small or Impure Crystals
Question: Crystals formed almost immediately and very quickly, leading to a fine powder. How can I grow larger, purer crystals?
Answer: Rapid crystallization, often called "crashing out," traps impurities within the crystal lattice and leads to small, poorly formed crystals.[3][5] The goal is slow, controlled growth, which typically occurs over a period of 20 minutes or more.[3]
Troubleshooting Steps:
-
Increase the Amount of Solvent: You may have used the absolute minimum amount of solvent required for dissolution. Re-heat the solution and add slightly more solvent (e.g., 5-10% more). This keeps the compound soluble for longer during cooling, allowing for more orderly crystal formation.[3]
-
Slow Down the Cooling Process: An ideal crystallization sees crystal growth over a period of about 20 minutes or more.[3] Avoid placing the hot flask directly into an ice bath. Let it cool on its own to room temperature first. Insulating the flask with paper towels or placing it in a large Dewar flask can help slow down cooling.
-
Ensure Proper Flask Size: If the solvent level is very shallow (e.g., less than 1 cm), the high surface area can lead to rapid cooling. Transfer the solution to a smaller flask and repeat the process.[3]
Issue 4: The Crystallization Yield Is Very Low
Question: After filtration, I recovered very little of my this compound. What could have gone wrong?
Answer: A low yield suggests that a significant amount of your compound remained dissolved in the mother liquor.[3]
Troubleshooting Steps:
-
Check for Excess Solvent: Using too much solvent is a common cause of low recovery.[6] Before discarding the filtrate (mother liquor), you can try to recover more product by boiling off some of the solvent to induce a second crop of crystals.
-
Ensure Complete Crystallization: Make sure you have allowed sufficient time at a low temperature for the crystallization to complete before filtering.
-
Avoid Premature Crystallization: If the compound crystallizes in the funnel during a hot filtration step, some product will be lost. Ensure your funnel and receiving flask are pre-heated and that you use a slight excess of solvent to prevent this.[4]
-
Minimize Wash Loss: When washing the collected crystals, use only a minimal amount of ice-cold solvent to remove residual mother liquor without dissolving a significant amount of your product.[6]
Data & Protocols
This compound Properties
| Property | Value | Source |
| Appearance | Colorless to slightly yellow crystalline powder | [7] |
| Molecular Formula | C₂₇H₃₈O₄ | [8] |
| Formula Weight | 426.6 g/mol | [8] |
| Melting Point | ~180-185 °C | [7] |
Solubility Data
| Solvent | Solubility | Source |
| Dimethylformamide (DMF) | ~30 mg/mL | [8][9] |
| Dimethyl sulfoxide (DMSO) | ~30 mg/mL | [8][9] |
| Ethanol | ~30 mg/mL | [8][9] |
| DMSO:PBS (pH 7.2) (1:3) | ~0.25 mg/mL | [8][9] |
General Recrystallization Protocol for this compound
This protocol outlines a standard single-solvent recrystallization method. The choice of solvent is critical; it should dissolve this compound well when hot but poorly at room or cold temperatures.[1] Ethanol or a mixture of solvents like n-heptane and ethyl acetate may be suitable starting points.[7][10]
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and a stir bar or boiling stones. Heat the mixture with stirring until the solvent is boiling and the this compound has completely dissolved. Add more hot solvent dropwise if needed until a clear, saturated solution is obtained.[1][6]
-
Hot Filtration (Optional): If the hot solution contains insoluble impurities (e.g., dust) or has been treated with decolorizing charcoal, perform a hot gravity filtration to remove them. This must be done quickly with pre-heated glassware to prevent premature crystallization.[4]
-
Cooling and Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature.[6] Slow cooling is essential for the formation of large, pure crystals.[3] Once the flask has reached room temperature, it can be placed in an ice bath to maximize crystal yield.[2]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[2]
-
Washing: Wash the crystals on the filter paper with a small amount of ice-cold solvent to rinse away any remaining impurities from the mother liquor.[6]
-
Drying: Allow the crystals to dry completely, either by air-drying on the filter paper or by placing them in a desiccator under vacuum.
Visual Guides
Crystallization Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common crystallization issues.
Experimental Workflow for this compound Recrystallization
Caption: A standard experimental workflow for the recrystallization of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the best type of solvent for crystallizing this compound? A1: An ideal solvent is one in which this compound is very soluble at high temperatures but has low solubility at cool temperatures.[6] Based on available data, this compound is soluble in organic solvents like ethanol, DMSO, and DMF.[7][8] For recrystallization, a single solvent like ethanol or a two-solvent system (e.g., one where it dissolves well, like ethyl acetate, and one where it dissolves poorly, like n-heptane) could be effective.[10] The best choice often requires small-scale solubility tests.
Q2: My purified this compound appears as a yellow-green oil, not a powder. Is this normal? A2: While pure this compound is described as a colorless to slightly yellow crystalline powder, crude extracts can appear as a yellow-green oil after initial purification steps like column chromatography.[7] This oily state suggests that further purification via recrystallization is necessary to obtain the solid crystalline form.
Q3: How can I be sure my final crystals are pure? A3: Purity can be assessed by several methods. A sharp melting point that matches the literature value (~180-185 °C) is a good indicator of purity.[7] Additionally, analytical techniques like Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy can be used to check for the presence of impurities.[10]
Q4: Can I reuse the filtrate (mother liquor) after filtering my crystals? A4: Yes. The mother liquor contains dissolved this compound.[3] To increase your overall yield, you can concentrate the mother liquor by boiling off a portion of the solvent and cooling it again to obtain a second crop of crystals. Be aware that this second crop may be less pure than the first.
References
- 1. Home Page [chem.ualberta.ca]
- 2. Lab Procedure: Recrystallization | Chemistry | ChemTalk [chemistrytalk.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 5. achievechem.com [achievechem.com]
- 6. people.chem.umass.edu [people.chem.umass.edu]
- 7. chembk.com [chembk.com]
- 8. caymanchem.com [caymanchem.com]
- 9. glpbio.com [glpbio.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Garcinoic Acid In Vivo Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with garcinoic acid in in vivo models.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting dose for this compound in mice?
A1: For initial in vivo studies in mice, a starting dose in the range of 5-25 mg/kg body weight administered via oral gavage is recommended.[1][2] Doses up to 25 mg/kg have been shown to be well-tolerated.[1][2] It is crucial to conduct a dose-response study to determine the optimal dose for your specific experimental model and endpoints.
Q2: What is the reported toxicity of this compound in mice?
A2: Acute toxicity has been observed at higher doses. In one study, a single bolus administration of 50 mg/kg resulted in 33% mortality, while a 100 mg/kg dose led to 100% mortality within 24 hours.[2][3] Therefore, doses of 50 mg/kg and above should be approached with caution and appropriate ethical considerations.
Q3: How should I formulate this compound for oral administration?
A3: this compound is a lipophilic compound with poor water solubility. For oral gavage, it can be dissolved in an oil-based vehicle such as olive oil.[1] Alternatively, a suspension can be prepared using 0.5% carboxymethyl cellulose sodium (CMC-Na) in water.
Q4: Can this compound be administered via other routes?
A4: While oral gavage is the most commonly reported route for in vivo studies with this compound, intravenous (IV) administration is also a possibility for pharmacokinetic studies. Due to its poor aqueous solubility, a specific formulation is required for IV injection.
Q5: Are there any known drug interactions with this compound?
A5: this compound is a potent agonist of the Pregnane X Receptor (PXR), a key regulator of drug-metabolizing enzymes such as CYP3A4.[1][2][4][5] Activation of PXR can induce the expression of these enzymes, potentially leading to accelerated metabolism and clearance of co-administered drugs that are substrates of CYP3A4. This is a critical consideration for any in vivo study involving combination therapies.
Q6: What is the mechanism of action of this compound in vivo?
A6: this compound acts as a selective agonist for the Pregnane X Receptor (PXR).[1][2][4][5] Upon binding, PXR forms a heterodimer with the Retinoid X Receptor (RXR), which then binds to specific response elements on the DNA.[6][7] This complex recruits coactivators and initiates the transcription of target genes involved in xenobiotic and endobiotic metabolism, such as CYP3A4 and MDR1.[1][2][6]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low or no observable effect at the initial dose | - Insufficient dosage.- Poor bioavailability of the formulation.- Rapid metabolism and clearance. | - Perform a dose-escalation study to determine an effective dose.- Optimize the formulation to enhance solubility and absorption. Consider using a vehicle containing solubilizing agents like Tween 80 or PEG300.- While specific pharmacokinetic data for this compound is limited, consider more frequent dosing if rapid clearance is suspected. |
| High mortality or signs of toxicity in animals | - The administered dose is too high. | - Immediately reduce the dosage. Refer to the reported toxicity data (mortality at 50 mg/kg).- Carefully monitor the animals for any adverse effects. |
| Difficulty in dissolving this compound for formulation | - this compound is highly lipophilic. | - For oral administration, use oil-based vehicles like olive oil or corn oil.- For aqueous-based oral suspensions, ensure proper homogenization and consider using surfactants.- For intravenous injection, use a formulation with co-solvents such as DMSO and PEG300, and a surfactant like Tween 80. Always ensure the final concentration of solvents is within acceptable limits for animal administration. |
| Inconsistent results between experiments | - Variability in formulation preparation.- Inconsistent administration technique (e.g., oral gavage).- Differences in animal strain, age, or sex. | - Standardize the formulation protocol and ensure it is prepared fresh for each experiment.- Ensure all personnel are properly trained and consistent in their administration technique.- Clearly document and control for all animal-related variables. |
Data Presentation
Table 1: In Vivo Dosage and Toxicity of this compound in Mice
| Dosage (mg/kg) | Administration Route | Vehicle | Observation (24h post-administration) | Reference |
| 5 | Oral Gavage | Olive Oil | Well-tolerated | [1][2] |
| 10 | Oral Gavage | Olive Oil | Well-tolerated | [1][2] |
| 25 | Oral Gavage | Olive Oil | Well-tolerated | [1][2] |
| 50 | Oral Gavage | Olive Oil | 33% Mortality | [2][3] |
| 100 | Oral Gavage | Olive Oil | 100% Mortality | [2][3] |
Experimental Protocols
Protocol 1: Oral Administration of this compound in Mice
1. Formulation Preparation (Oil-based): a. Weigh the required amount of this compound based on the desired dose and the number of animals. b. Dissolve the this compound in a suitable volume of olive oil or corn oil to achieve the final desired concentration. c. Gently warm the mixture and vortex until the this compound is completely dissolved. d. Allow the solution to cool to room temperature before administration.
2. Animal Handling and Administration: a. Weigh each mouse to determine the precise volume of the formulation to be administered. b. Gently restrain the mouse. c. Use a proper-sized feeding needle (e.g., 20-22 gauge for adult mice). d. Introduce the feeding needle into the esophagus via the mouth and deliver the formulation directly into the stomach. e. Monitor the animal for a few minutes post-administration to ensure there are no signs of distress.
Protocol 2: Intravenous Administration of this compound in Mice (Example Formulation)
1. Formulation Preparation: a. Prepare a stock solution of this compound in DMSO. b. For the final injection solution, a common formulation vehicle is a mixture of DMSO, PEG300, Tween 80, and saline. A typical ratio is 10:40:5:45 (v/v/v/v). c. To prepare, mix the DMSO stock solution with PEG300, followed by Tween 80, and finally, add the saline. Ensure the solution is clear and homogenous. d. The final concentration of DMSO should be kept as low as possible and within acceptable toxicological limits.
2. Animal Handling and Administration: a. Anesthetize the mouse using an appropriate method. b. Administer the formulation via the tail vein using a suitable gauge needle (e.g., 27-30 gauge). c. Monitor the animal during and after the procedure for any adverse reactions.
Mandatory Visualization
Caption: this compound Activation of the PXR Signaling Pathway.
References
- 1. This compound Is a Natural and Selective Agonist of Pregnane X Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. This compound Is a Natural and Selective Agonist of Pregnane X Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Pregnane X receptor - Wikipedia [en.wikipedia.org]
- 7. Regulation of PXR in drug metabolism: chemical and structural perspectives - PMC [pmc.ncbi.nlm.nih.gov]
Avoiding degradation of garcinoic acid during experimental procedures
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding the degradation of garcinoic acid during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability important?
This compound, also known as δ-trans-tocotrienoloic acid, is a vitamin E derivative isolated from plants like Garcinia kola[1][2]. It is structurally related to tocotrienols and exhibits various biological activities, including anti-inflammatory and antioxidant properties[1][2]. Maintaining its stability is crucial for obtaining accurate and reproducible experimental results, as degradation can lead to a loss of bioactivity and the formation of interfering byproducts.
Q2: What are the primary factors that can cause this compound degradation?
As a tocotrienol derivative, this compound is susceptible to degradation from exposure to:
-
Oxygen: Oxidative degradation is a significant concern for tocotrienols and tocopherols[3][4].
-
Light: Photo-oxidation can occur, especially in the presence of photosensitizers like chlorophyll[5][6].
-
High Temperatures: Thermal degradation can accelerate oxidation and other degradative reactions[3][5].
-
Extreme pH: Although specific data for this compound is limited, related compounds can undergo hydrolysis under acidic or alkaline conditions.
Q3: How should I properly store this compound?
To ensure its stability, this compound should be stored at -20°C in a tightly sealed container, protected from light. It is often supplied as a film or in a solvent, and it is important to follow the specific storage instructions provided by the supplier.
Q4: What solvents are suitable for dissolving and storing this compound?
This compound is soluble in dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and ethanol[2]. For short-term storage of solutions, it is advisable to use amber vials and store them at -20°C. For longer-term storage, it is best to store the compound in its solid form.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Loss of biological activity in my this compound sample. | Degradation due to improper storage or handling. | 1. Verify storage conditions (temperature, light, and air exposure). 2. Prepare fresh solutions for each experiment. 3. Perform a purity check using HPLC to assess for degradation products. |
| Inconsistent results between experiments. | 1. Inconsistent concentration of active this compound due to degradation. 2. Variability in experimental conditions (e.g., incubation time, temperature). | 1. Use freshly prepared or properly stored stock solutions. 2. Standardize all experimental parameters. 3. Include a positive control with a known stable compound to check assay performance. |
| Appearance of unexpected peaks in HPLC analysis. | Formation of degradation products. | 1. Review the handling and storage procedures to identify potential causes of degradation. 2. Attempt to identify the degradation products using techniques like LC-MS. 3. Optimize the experimental protocol to minimize exposure to degradative factors. |
| Precipitation of this compound in aqueous buffers. | Low solubility of this compound in aqueous solutions. | 1. Initially dissolve this compound in an organic solvent like DMSO or ethanol before diluting with the aqueous buffer[2]. 2. Ensure the final concentration of the organic solvent is compatible with your experimental system. 3. Consider the use of a carrier protein or a suitable formulation to improve solubility. |
Experimental Protocols
Protocol 1: Quantification of this compound using High-Performance Liquid Chromatography (HPLC)
This protocol provides a general framework for the quantification of this compound. Method optimization and validation are essential for specific applications[7][8].
1. Instrumentation and Materials:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm particle size)[9]
-
Mobile Phase: Isocratic elution with a mixture of methanol and water (containing 0.1% formic or acetic acid to improve peak shape), e.g., 90:10 (v/v). The exact ratio may need optimization.
-
Flow Rate: 1.0 mL/min[9]
-
Detection Wavelength: ~295 nm (based on the chromanol ring of tocotrienols)
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
This compound standard of known purity
-
HPLC-grade solvents
2. Standard Preparation:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in methanol or ethanol.
-
Create a series of calibration standards by serially diluting the stock solution to cover the expected concentration range of the samples.
3. Sample Preparation:
-
Extract this compound from the experimental matrix using a suitable organic solvent.
-
Centrifuge the extract to remove any particulate matter.
-
Filter the supernatant through a 0.45 µm syringe filter before injection.
4. Analysis:
-
Inject the standards and samples onto the HPLC system.
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.
Protocol 2: Forced Degradation Study of this compound
This protocol is designed to intentionally degrade this compound to understand its stability profile and identify potential degradation products[10].
1. Preparation of this compound Solution:
-
Prepare a solution of this compound in a suitable solvent (e.g., methanol:water 50:50) at a known concentration.
2. Stress Conditions:
-
Acidic Hydrolysis: Add 0.1 M HCl to the this compound solution and incubate at 60°C for 24 hours.
-
Alkaline Hydrolysis: Add 0.1 M NaOH to the this compound solution and incubate at 60°C for 24 hours.
-
Oxidative Degradation: Add 3% hydrogen peroxide to the this compound solution and keep it at room temperature for 24 hours.
-
Thermal Degradation: Incubate the this compound solution at 80°C for 48 hours.
-
Photodegradation: Expose the this compound solution to direct sunlight or a photostability chamber for 48 hours.
3. Analysis:
-
At specified time points, withdraw aliquots from each stress condition.
-
Neutralize the acidic and alkaline samples before analysis.
-
Analyze the samples by HPLC (as described in Protocol 1) to determine the remaining concentration of this compound and observe the formation of any degradation peaks.
Quantitative Data Summary
| Parameter | This compound | Reference |
| Molecular Formula | C27H38O4 | [2] |
| Molecular Weight | 426.6 g/mol | [2] |
| Storage Temperature | -20°C | |
| Solubility in DMSO | 30 mg/mL | [2] |
| Solubility in Ethanol | 30 mg/mL | [2] |
| HPLC Detection Wavelength | ~295 nm | (Typical for tocotrienols) |
Signaling Pathways and Experimental Workflows
This compound Experimental Workflow
Caption: Experimental workflow for using this compound.
Potential Degradation Pathway of this compound
Caption: Potential degradation pathways for this compound.
This compound and PXR Signaling Pathway
Caption: this compound activates the PXR signaling pathway[11][12].
This compound and NF-κB Signaling Pathway
Caption: this compound inhibits the NF-κB signaling pathway[13][14].
References
- 1. researchgate.net [researchgate.net]
- 2. caymanchem.com [caymanchem.com]
- 3. agronomyaustraliaproceedings.org [agronomyaustraliaproceedings.org]
- 4. researchgate.net [researchgate.net]
- 5. repository.lsu.edu [repository.lsu.edu]
- 6. Effect of tocopherols, tocotrienols, β-carotene, and chlorophyll on the photo-oxidative stability of red palm oil - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 8. kinampark.com [kinampark.com]
- 9. ijpsonline.com [ijpsonline.com]
- 10. researchgate.net [researchgate.net]
- 11. This compound Is a Natural and Selective Agonist of Pregnane X Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. The Vitamin E Derivative this compound Suppresses NLRP3 Inflammasome Activation and Pyroptosis in Murine Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The vitamin E derivative this compound from Garcinia kola nut seeds attenuates the inflammatory response - PMC [pmc.ncbi.nlm.nih.gov]
How to handle common issues in garcinoic acid experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving garcinoic acid.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound (GA), also known as trans-13′-carboxy-δ-tocotrienol, is a bioactive phytochemical isolated from the seeds of the African plant Garcinia kola.[1][2] It is a derivative of the vitamin E congener δ-tocotrienol and is structurally related to long-chain metabolites of vitamin E produced in the liver.[2]
Q2: What are the primary mechanisms of action for this compound?
This compound exhibits several biological activities through multiple mechanisms:
-
Anti-Inflammatory Effects: It significantly suppresses the activation of the NLRP3 inflammasome, a key modulator of inflammatory processes.[1][2] This involves reducing the stimulation of the NF-κB transcription factor, decreasing the expression of inflammasome-related genes, and inhibiting the cleavage of caspase-1, which ultimately blocks pyroptosis (inflammatory cell death).[1] GA also inhibits other pro-inflammatory proteins like COX-2 and iNOS.[2][3]
-
Pregnane X Receptor (PXR) Agonism: this compound is a natural and selective agonist of the Pregnane X Receptor (PXR), a key regulator of xenobiotic metabolism.[4][5] This interaction can influence the expression of genes like CYP3A4 and MDR1.[4]
-
Histone Acetyltransferase (HAT) Inhibition: The related compound garcinol is a known inhibitor of histone acetyltransferases (HATs), specifically p300 and PCAF, which are involved in regulating gene expression through chromatin modification.[6][7]
Q3: What are the common research applications for this compound?
Given its mechanisms of action, this compound is primarily used in research related to:
-
Inflammation and Immunology: Studying inflammation-driven diseases by investigating its effects on macrophage activation, cytokine production (IL-1β, IL-18), and inflammatory signaling pathways.[1][8]
-
Cancer Research: Investigating its antiproliferative effects. The related compound garcinol has been shown to inhibit the growth of cancer cells, such as rhabdomyosarcoma, and induce apoptosis.[9][10]
-
Metabolic Diseases: Exploring its role in regulating metabolic pathways through its action as a PXR agonist.[4]
Q4: How should I prepare and store this compound?
This compound is typically supplied as an oil or solid. For experimental use, it should be dissolved in an organic solvent like DMSO to create a concentrated stock solution.[2] Store the stock solution at -20°C or -80°C for long-term stability. For short-term storage, room temperature in continental US may be acceptable, but always refer to the supplier's certificate of analysis for specific recommendations.[9]
Troubleshooting Common Issues
Q1: My this compound is not dissolving properly. What should I do?
This is a common issue due to the compound's lipophilic nature.
-
Choice of Solvent: Ensure you are using an appropriate solvent. Dimethyl sulfoxide (DMSO) is commonly used to prepare stock solutions for cell culture experiments.[2]
-
Warming and Vortexing: Gently warm the solution (e.g., to 37°C) and vortex thoroughly to aid dissolution.
-
Sonication: If clumps persist, brief sonication can help break them apart.
-
Final Concentration: Be mindful of the final concentration of the organic solvent in your experimental medium. For most cell lines, the final DMSO concentration should be kept below 0.5% to avoid solvent-induced cytotoxicity.
Q2: I am observing high variability and poor reproducibility in my results. What are the likely causes?
Inconsistent results can stem from multiple factors in the experimental workflow.[11]
-
Reagent Stability: Ensure your this compound stock solution has not undergone multiple freeze-thaw cycles, which can lead to degradation. Prepare single-use aliquots.
-
Experimental Conditions: Maintain consistency in all experimental parameters, including cell seeding density, incubation times, reagent concentrations, and the order of reagent addition.[11]
-
Solvent Effects: Always include a vehicle control (e.g., cells treated with the same final concentration of DMSO) in every experiment to ensure the observed effects are due to the this compound and not the solvent.[2]
digraph "Troubleshooting_Inconsistent_Results" {
graph [fontname="Arial", fontsize=12, splines=ortho];
node [shape=box, style="filled", fontname="Arial", fontsize=11, margin=0.1];
edge [fontname="Arial", fontsize=10];
// Nodes
Start [label="Inconsistent Results Observed", fillcolor="#EA4335", fontcolor="#FFFFFF"];
CheckReagents [label="Check Reagent Stability\n(this compound Aliquots)", fillcolor="#FBBC05", fontcolor="#202124"];
CheckProtocol [label="Review Protocol Consistency\n(Incubation, Concentrations)", fillcolor="#FBBC05", fontcolor="#202124"];
CheckControls [label="Verify Vehicle Controls\n(e.g., DMSO)", fillcolor="#FBBC05", fontcolor="#202124"];
CheckEquipment [label="Calibrate Equipment\n(Pipettes, Readers)", fillcolor="#FBBC05", fontcolor="#202124"];
Outcome1 [label="Problem Identified:\nReagent Degradation", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
Outcome2 [label="Problem Identified:\nProtocol Variation", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
Outcome3 [label="Problem Identified:\nSolvent Effect", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
Outcome4 [label="Problem Identified:\nEquipment Error", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges
Start -> CheckReagents;
Start -> CheckProtocol;
Start -> CheckControls;
Start -> CheckEquipment;
CheckReagents -> Outcome1;
CheckProtocol -> Outcome2;
CheckControls -> Outcome3;
CheckEquipment -> Outcome4;
}
Caption: A general workflow for a cell-based this compound assay.
Protocol 3: p300/CBP Histone Acetyltransferase (HAT) Inhibition Assay
-
Objective: To measure the inhibitory effect of this compound/garcinol on the enzymatic activity of p300/CBP HAT. This protocol is based on a typical radioactive filter binding assay.[7][12]
-
Materials: Recombinant p300/CBP enzyme, histone H3 or core histones (substrate), Acetyl-CoA (cofactor), ³H-labeled Acetyl-CoA, this compound/garcinol, HAT assay buffer, filter paper, scintillation fluid.
-
Methodology:
-
Reaction Setup: In a microcentrifuge tube, combine the HAT assay buffer, histone substrate, and varying concentrations of the inhibitor (garcinol) or vehicle control (DMSO).
-
Enzyme Addition: Add the recombinant p300/CBP enzyme to the reaction mixture.
-
Initiate Reaction: Start the reaction by adding a mix of cold and ³H-labeled Acetyl-CoA.
-
Incubation: Incubate the reaction at 30°C for a defined period (e.g., 10-30 minutes).
-
Stop Reaction & Spot: Stop the reaction and spot the mixture onto phosphocellulose filter paper.
-
Washing: Wash the filter paper multiple times with a wash buffer to remove unincorporated ³H-Acetyl-CoA.
-
Quantification: Place the dried filter paper in a scintillation vial with scintillation fluid and measure the incorporated radioactivity using a scintillation counter. The amount of radioactivity is proportional to the HAT activity.
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control and determine the IC₅₀ value.
Signaling Pathway Diagram
Caption: this compound inhibits multiple steps in the canonical NLRP3 inflammasome pathway.
References
- 1. The Vitamin E Derivative this compound Suppresses NLRP3 Inflammasome Activation and Pyroptosis in Murine Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The vitamin E derivative this compound from Garcinia kola nut seeds attenuates the inflammatory response - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Is a Natural and Selective Agonist of Pregnane X Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. The vitamin E derivative this compound from Garcinia kola nut seeds attenuates the inflammatory response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. mdpi.com [mdpi.com]
- 11. Troubleshooting [chem.rochester.edu]
- 12. resources.novusbio.com [resources.novusbio.com]
Garcinoic acid experimental variability and reproducibility
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address experimental variability and reproducibility issues when working with garcinoic acid.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary biological activities?
This compound, also known as trans-13′-carboxy-δ-tocotrienol, is a natural compound typically isolated from the seeds of Garcinia kola.[1][2] It is a derivative of vitamin E and has demonstrated a range of biological effects, including anti-inflammatory, antioxidant, anti-cancer, and antibacterial properties.[1][3][4] Notably, it has been identified as an inhibitor of DNA polymerase β and a selective agonist of the Pregnane X Receptor (PXR).[1][2][5]
Q2: What are the recommended storage and handling conditions for this compound?
This compound should be stored at -20°C for long-term stability, where it can be stable for at least one year.[3] For experimental use, it can be dissolved in various organic solvents.[3][6] Due to its antioxidant nature, it is advisable to protect it from light and excessive exposure to air to prevent degradation.
Q3: In which solvents is this compound soluble?
This compound is soluble in a variety of organic solvents.[3][6] The table below summarizes its solubility in common laboratory solvents.[3]
| Solvent | Solubility |
| DMF | 30 mg/ml |
| DMSO | 30 mg/ml |
| Ethanol | 30 mg/ml |
| DMSO:PBS (pH 7.2) (1:3) | 0.25 mg/ml |
Q4: What are the known signaling pathways modulated by this compound?
This compound has been shown to modulate several key signaling pathways, primarily related to inflammation. It can suppress the activation of the NLRP3 inflammasome, a key component of the innate immune response.[7] This involves the inhibition of NF-κB signaling, which in turn reduces the expression of pro-inflammatory genes.[7] Additionally, this compound can inhibit the activity of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[1][8] It also acts as a selective agonist for the Pregnane X Receptor (PXR), a nuclear receptor involved in xenobiotic metabolism.[5][9]
Troubleshooting Guides
Issue 1: Inconsistent Anti-Inflammatory Effects in Cell-Based Assays
Problem: You are observing high variability or a lack of expected inhibitory effects of this compound on LPS-induced inflammation in macrophage cell lines (e.g., RAW264.7, J774A.1).
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Purity of this compound | Ensure the purity of your this compound is >99%.[8][10] Impurities from the extraction process can interfere with the assay. Consider re-purifying your compound using flash column chromatography. |
| Solvent Effects | The solvent used to dissolve this compound (e.g., DMSO) can have its own effects on cells. Ensure you are using a consistent, low concentration of the solvent in all treatment and control groups. Run a vehicle-only control to assess the solvent's impact. |
| Cell Line and Passage Number | Different macrophage cell lines can respond differently to LPS and this compound. Be consistent with the cell line and passage number used in your experiments. High passage numbers can lead to altered cellular responses. |
| LPS Concentration and Incubation Time | The concentration of LPS and the incubation time are critical for inducing a consistent inflammatory response. Optimize these parameters for your specific cell line to achieve a robust yet sub-maximal response, allowing for the detection of inhibitory effects. |
| This compound Concentration and Pre-incubation | The effective concentration of this compound can vary between cell lines. Perform a dose-response curve to determine the optimal concentration. Pre-incubating cells with this compound before LPS stimulation may be necessary to see an effect.[8] |
Issue 2: Poor Reproducibility in Gene Expression or Protein Analysis
Problem: You are experiencing inconsistent results in downstream analyses such as qPCR for gene expression (e.g., Nlrp3, Il-1β) or Western blotting for protein levels (e.g., COX-2, iNOS, cleaved Caspase-1).
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| RNA/Protein Degradation | Ensure proper sample handling and storage to prevent degradation. Use RNase inhibitors for RNA work and protease inhibitors for protein analysis. |
| Variability in Cell Lysis and Extraction | Use a consistent and validated protocol for cell lysis and RNA/protein extraction. Incomplete lysis can lead to variable yields. |
| Loading Inconsistencies in Western Blotting | Quantify protein concentration accurately using a reliable method (e.g., BCA assay) and load equal amounts of protein for each sample. Use a housekeeping protein (e.g., α-tubulin) to normalize your results.[7] |
| Primer/Antibody Quality | Validate the specificity and efficiency of your qPCR primers and antibodies. Use primers that span an exon-exon junction to avoid amplification of genomic DNA. Test antibodies for specificity and optimal dilution. |
| Timing of Analysis | The expression of inflammatory mediators can be transient. Perform a time-course experiment to determine the peak expression of your target genes and proteins after LPS stimulation. |
Experimental Protocols
Protocol 1: In Vitro Anti-Inflammatory Assay in Macrophages
This protocol is based on methodologies described for investigating the anti-inflammatory effects of this compound on murine macrophage cell lines.[7][8]
-
Cell Culture: Culture murine J774A.1 or RAW264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified atmosphere.[7]
-
Cell Seeding: Seed cells in appropriate culture plates and allow them to adhere and reach approximately 80% confluency.[7]
-
Treatment:
-
Inflammatory Stimulation:
-
Sample Collection and Analysis:
-
For Gene Expression: Harvest cells, extract total RNA, and perform RT-qPCR to analyze the expression of target genes (e.g., Nlrp3, Casp-1, Il-1β, Cox2, iNos).
-
For Protein Analysis: Collect cell lysates and supernatants. Perform Western blotting to detect proteins of interest (e.g., NLRP3, pro-caspase-1, cleaved caspase-1, COX-2, iNOS).[7]
-
For Cytokine Secretion: Use ELISA to measure the concentration of secreted cytokines (e.g., IL-1β, IL-18) in the cell culture supernatant.[7]
-
Protocol 2: Extraction and Purification of this compound from Garcinia kola Seeds
This protocol is an optimized procedure to increase the yield and purity of this compound.[5][8]
-
Sample Preparation: Finely grind dried Garcinia kola seeds.[5]
-
Extraction:
-
Suspend the ground seeds in methanol (e.g., 1:1 seed mass/solvent ratio, w/v).[5]
-
Stir the suspension at room temperature (25°C) for an extended period (e.g., 6.5 hours, followed by a second extraction for 17.5 hours).[5]
-
Alternatively, perform a continuous extraction with hot methanol in a Soxhlet apparatus for 18 hours.
-
-
Filtration and Concentration: Filter the suspension and remove the solvent from the filtrate under reduced pressure to obtain a crude extract.[5]
-
Liquid-Liquid Extraction: Dissolve the crude extract in chloroform and wash with water to remove polar impurities.
-
Purification: Purify the crude extract using silica gel flash chromatography with a suitable solvent system (e.g., a gradient of dichloromethane/methanol or cyclohexane/ethyl acetate).[5]
-
Purity Analysis: Assess the purity of the isolated this compound using techniques such as HPLC-MS.[5][8]
Visualizations
Caption: this compound's anti-inflammatory signaling pathway.
Caption: Troubleshooting workflow for this compound experiments.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Garcinoic Acids and a Benzophenone Derivative from the Seeds of Garcinia kola and Their Antibacterial Activities against Oral Bacterial Pathogenic Organisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound Is a Natural and Selective Agonist of Pregnane X Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chembk.com [chembk.com]
- 7. The Vitamin E Derivative this compound Suppresses NLRP3 Inflammasome Activation and Pyroptosis in Murine Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The vitamin E derivative this compound from Garcinia kola nut seeds attenuates the inflammatory response - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. The vitamin E derivative this compound from Garcinia kola nut seeds attenuates the inflammatory response - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing unexpected results in garcinoic acid bioassays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers working with garcinoic acid. Our aim is to help you address unexpected results and optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known biological activities?
A1: this compound (GA), also known as trans-13′-carboxy-δ-tocotrienol, is a vitamin E derivative isolated from the seeds of Garcinia kola.[1][2] It is recognized for its anti-inflammatory, antioxidant, and antiproliferative properties.[1][2][3] Key reported activities include the inhibition of the NLRP3 inflammasome, suppression of pyroptosis, and reduction of pro-inflammatory proteins like COX-2 and iNOS.[1][3] this compound is also a selective agonist of the Pregnane X Receptor (PXR).[4]
Q2: My this compound appears to have low purity. How can I improve this?
A2: The purity of this compound can be influenced by the extraction and purification method. Optimized protocols have been developed to significantly increase both the yield and purity of GA from Garcinia kola seeds.[5] If you are extracting it yourself, consider refining your protocol. If purchased, ensure you have obtained it from a reputable supplier and review the certificate of analysis.
Q3: I am observing high variability between my experimental replicates. What could be the cause?
A3: High variability in cell-based assays can stem from several factors.[6][7] Ensure consistent cell seeding density, passage number, and treatment duration.[6][7] Pipetting accuracy and proper mixing of reagents are also critical.[7] For any issues, it's often best to repeat the experiment to rule out simple human error before extensive troubleshooting.[8][9]
Q4: Could this compound be interfering with my assay readout?
A4: Natural products can sometimes interfere with assay readouts.[10] For fluorescence-based assays, this compound's intrinsic fluorescence, if any, could be a factor.[10] It is recommended to run a control with this compound in the absence of cells or other reagents to check for any direct effect on the assay signal.[11]
Troubleshooting Guides
Problem 1: Lower than expected potency or no effect of this compound.
| Possible Cause | Suggested Solution |
| Degradation of this compound | Store this compound under the recommended conditions, typically at room temperature in continental US, though this may vary elsewhere.[2] Avoid repeated freeze-thaw cycles. |
| Poor Solubility | This compound is soluble in DMF, DMSO, and ethanol (30 mg/ml).[12] Ensure it is fully dissolved before adding to your cell culture media. Note that solubility is lower in DMSO:PBS (pH 7.2) (1:3) at 0.25 mg/ml.[12] |
| Incorrect Cell Model | The effects of this compound can be cell-type specific. The anti-inflammatory effects have been demonstrated in murine macrophages (J774A.1 and RAW264.7) and human hepatocarcinoma cells (HepG2).[1][4][5] |
| Suboptimal Assay Conditions | Optimize the concentration of this compound and the incubation time. Effects have been observed at concentrations between 1 and 10 µM.[12] |
Problem 2: High background signal or non-specific effects.
| Possible Cause | Suggested Solution |
| Contaminants in this compound Sample | Ensure the purity of your this compound. Impurities from the extraction process could have biological activity. |
| Cell Stress | High concentrations of the solvent (e.g., DMSO) can cause cell stress and lead to non-specific effects. Keep the final solvent concentration below 0.5%. |
| Assay Interference | As mentioned in the FAQs, natural products can interfere with certain assay technologies.[10] Run appropriate controls, such as this compound in cell-free assay medium, to identify any interference. |
Quantitative Data Summary
Table 1: this compound Extraction Yields
| Extraction Method | Yield (% w/w) | Reference |
| Optimized Methanol Extraction | 0.78% | [4] |
| Soxhlet Extraction with Methanol | 0.5 - 0.8% | |
| Room Temperature Extraction | 0.05% |
Table 2: Effective Concentrations of this compound in Bioassays
| Assay | Cell Line | Effective Concentration | Reference |
| mPGES-1 Inhibition | A549 | 1 and 10 µM | [12] |
| Antioxidant Activity (cell-free) | N/A | 0.15 mM | [12] |
| Attenuation of Inflammatory Response | RAW264.7 | 2.5 µM | [5] |
Experimental Protocols
1. This compound Isolation from Garcinia kola Seeds
An optimized protocol involves the extraction of finely ground G. kola seeds with methanol at 25°C with a seeds/solvent ratio of 1:1 (w/v).[4] The crude extract is then purified using silica gel flash chromatography with a dichloromethane/methanol gradient.[4]
2. Cell Culture and Treatment for Anti-Inflammatory Assays
Murine J774A.1 macrophages can be cultivated in high-glucose Dulbecco's Modified Eagle's Medium (DMEM).[1] For experiments, cells are often stimulated with lipopolysaccharides (LPS) with or without adenosine triphosphate (ATP) to induce an inflammatory response.[1] this compound, dissolved in a suitable solvent like DMSO, is then added to the cell culture at the desired concentration.[5]
3. Quantification of Nitric Oxide (NO) Formation (Griess Assay)
To measure NO production, RAW264.7 macrophages are incubated with this compound in serum-free high glucose DMEM for 4 hours, followed by co-incubation with 100 ng/ml LPS for 20 hours.[5] The nitrite concentration in the cell supernatant is then determined using a Griess assay kit according to the manufacturer's instructions.[5]
Visualizations
References
- 1. The Vitamin E Derivative this compound Suppresses NLRP3 Inflammasome Activation and Pyroptosis in Murine Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound Is a Natural and Selective Agonist of Pregnane X Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The vitamin E derivative this compound from Garcinia kola nut seeds attenuates the inflammatory response - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bioivt.com [bioivt.com]
- 7. youtube.com [youtube.com]
- 8. m.youtube.com [m.youtube.com]
- 9. How to troubleshoot experiments | Careers | Chemistry World [chemistryworld.com]
- 10. Can Invalid Bioactives Undermine Natural Product-Based Drug Discovery? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Troubleshooting and optimizing lab experiments – The Bumbling Biochemist [thebumblingbiochemist.com]
- 12. caymanchem.com [caymanchem.com]
Technical Support Center: Optimizing Cell-Based Assays for Garcinoic Acid Activity
Welcome to the technical support center for researchers, scientists, and drug development professionals working with garcinoic acid. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you optimize your cell-based assays and navigate common challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary cellular activities?
This compound, a vitamin E analogue extracted from the seeds of Garcinia kola, has demonstrated significant biological activity in various cell-based models.[1] Its primary reported activities include anti-inflammatory, anti-proliferative, and pro-apoptotic effects.
Q2: Which signaling pathways are known to be modulated by this compound?
This compound has been shown to influence several key signaling pathways:
-
NF-κB Signaling: It can inhibit the activation of Nuclear Factor-kappa B (NF-κB), a critical regulator of inflammatory responses, cell proliferation, and apoptosis.[2]
-
NLRP3 Inflammasome: this compound can suppress the activation of the NLRP3 inflammasome, leading to reduced production of pro-inflammatory cytokines like IL-1β and IL-18.[2][3]
-
Pregnane X Receptor (PXR): It is a natural and selective agonist of the Pregnane X Receptor (PXR), a nuclear receptor involved in the metabolism of xenobiotics and endogenous compounds.[4][5][6]
Q3: What are some common cell-based assays used to evaluate the activity of this compound?
Commonly used assays include:
-
Cell Proliferation Assays: Such as the MTT assay, to determine the effect of this compound on cell growth.
-
Apoptosis Assays: Including Caspase-3/7 activity assays and Annexin V staining, to quantify induced cell death.
-
Reporter Gene Assays: Luciferase-based reporters are frequently used to measure the activity of specific transcription factors like NF-κB.
-
Cytokine Release Assays: To measure the levels of inflammatory cytokines (e.g., IL-6, TNF-α) secreted by cells.
Troubleshooting Guides
Issue 1: High background or autofluorescence in fluorescence-based assays.
Natural compounds like this compound can sometimes exhibit intrinsic fluorescence, leading to high background signals.
Possible Cause & Solution:
-
Autofluorescence of this compound:
-
Recommendation: Run a control with cells treated with this compound but without the fluorescent probe to quantify its intrinsic fluorescence. If significant, subtract this background from your experimental readings.
-
-
Media Components:
-
Recommendation: Phenol red and serum in culture media can contribute to background fluorescence. For the duration of the assay, consider using phenol red-free media and reducing the serum concentration.
-
-
Fluorophore Choice:
-
Recommendation: Cellular autofluorescence is typically stronger in the blue and green spectra. If possible, use fluorescent dyes that emit in the red or far-red spectrum to minimize interference.
-
Issue 2: Poor solubility of this compound in aqueous cell culture media.
This compound is a hydrophobic molecule, which can lead to precipitation in aqueous media, affecting its bioavailability and causing inconsistent results.
Possible Cause & Solution:
-
Inadequate Dissolution:
-
Recommendation: Prepare a high-concentration stock solution of this compound in an organic solvent like DMSO or ethanol. When diluting into your final culture medium, ensure rapid and thorough mixing to prevent precipitation. The final concentration of the organic solvent in the culture medium should be kept low (typically <0.5%) to avoid solvent-induced cytotoxicity.
-
-
Use of Co-solvents:
-
Recommendation: For particularly challenging solubility issues, consider the use of co-solvents such as polyethylene glycol (PEG) or cyclodextrins, which can help to keep hydrophobic compounds in solution.[7] Always include a vehicle control with the same concentration of the co-solvent in your experiments.
-
Issue 3: Inconsistent results in cell viability (e.g., MTT) assays.
Variability in MTT assay results can arise from several factors related to both the compound and the assay procedure.
Possible Cause & Solution:
-
Precipitation of this compound:
-
Recommendation: Visually inspect your culture plates for any signs of compound precipitation. If observed, refer to the solubility troubleshooting guide.
-
-
Interaction with MTT Reagent:
-
Recommendation: Some compounds can directly reduce the MTT reagent, leading to a false-positive signal. Run a cell-free control containing media, MTT reagent, and this compound to check for any direct chemical reduction.
-
-
Suboptimal Cell Seeding Density:
-
Recommendation: The optimal cell number per well can vary between cell lines. It is crucial to perform a cell titration experiment to determine the seeding density that results in logarithmic growth throughout the experiment and provides a robust signal-to-noise ratio.
-
Quantitative Data
Table 1: this compound Activity in Cell Proliferation Assays
| Cell Line | Assay | IC50 (µM) | Exposure Time (h) | Reference |
| HeLa (Cervical Cancer) | MTT | 1.58 - 7.82 | Not Specified | [8] |
Note: IC50 values can vary significantly depending on the cell line and experimental conditions.
Table 2: this compound Activity in Apoptosis Assays
| Cell Line | Assay | Observation | Concentration (µM) | Reference |
| HeLa-C3 | Caspase-3 Activation | Apoptosis induced | ≤ 10 | [8] |
| Murine Macrophages (J774A.1) | Caspase-1 Activity | Reduced LPS/ATP-induced activity to 76 ± 6% | 5 | [2] |
Table 3: this compound Activity on Signaling Pathways
| Pathway | Assay | EC50 (µM) | Cell Line/System | Reference |
| PXR Activation | AlphaScreen | 1.5 - 3.3 | In vitro | [4] |
| NLRP3 Inflammasome | Nlrp3 mRNA expression | 18% decrease | Murine Macrophages (J774A.1) | [2] |
Experimental Protocols
Protocol 1: Cell Proliferation Assessment using MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium from a stock solution (e.g., in DMSO). Replace the existing medium with the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO).
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Protocol 2: Apoptosis Assessment using Caspase-3/7 Activity Assay
-
Cell Seeding and Treatment: Seed and treat cells with this compound as described in the MTT assay protocol. Include positive (e.g., staurosporine) and negative controls.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.
-
Lysis and Caspase Reaction: Add the Caspase-Glo® 3/7 reagent directly to the wells. This will lyse the cells and initiate the caspase reaction.
-
Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Luminescence Measurement: Measure the luminescence using a plate reader.
-
Data Analysis: Normalize the luminescence signal to the number of cells (if performing a parallel viability assay) and express the results as fold change relative to the vehicle control.
Protocol 3: NF-κB Activity Assessment using Luciferase Reporter Assay
-
Cell Transfection: Co-transfect cells with an NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase for normalization) using a suitable transfection reagent.
-
Cell Seeding and Treatment: After transfection, seed the cells in a 96-well plate. Allow cells to recover before treating them with this compound for a specified period. You may also include a known NF-κB activator (e.g., TNF-α) to assess the inhibitory effect of this compound.
-
Cell Lysis: Wash the cells with PBS and then add passive lysis buffer.
-
Luciferase Assay: Add the luciferase assay substrate to the cell lysate and measure the firefly luciferase activity. Subsequently, add the Renilla luciferase substrate and measure its activity for normalization.[9][10]
-
Data Analysis: Calculate the ratio of firefly to Renilla luciferase activity for each condition and express the results as a fold change relative to the control.
Visualizations
References
- 1. indigobiosciences.com [indigobiosciences.com]
- 2. The Vitamin E Derivative this compound Suppresses NLRP3 Inflammasome Activation and Pyroptosis in Murine Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Vitamin E Derivative this compound Suppresses NLRP3 Inflammasome Activation and Pyroptosis in Murine Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound Is a Natural and Selective Agonist of Pregnane X Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 8. aminer.cn [aminer.cn]
- 9. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]
- 10. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of the Bioactivities of Garcinoic Acid and δ-Tocotrienol for Drug Development Professionals
An in-depth examination of the anti-inflammatory, anti-cancer, and antioxidant properties of garcinoic acid and δ-tocotrienol, presenting key experimental data and methodologies to inform research and development in therapeutic applications.
This guide provides a comprehensive comparison of the bioactive properties of this compound and δ-tocotrienol, two structurally related natural compounds with significant therapeutic potential. This compound, a derivative of δ-tocotrienol, is a prominent bioactive component of the Garcinia kola seed, used in traditional African medicine.[1] δ-Tocotrienol is a member of the vitamin E family, found in sources such as palm oil and rice bran. Both compounds have garnered interest in the scientific community for their potent anti-inflammatory, anti-cancer, and antioxidant activities. This report aims to furnish researchers, scientists, and drug development professionals with a detailed comparative analysis, supported by experimental data, to facilitate informed decisions in the pursuit of novel therapeutic agents.
Quantitative Bioactivity Data
To provide a clear and concise comparison, the following tables summarize the key quantitative data on the anti-cancer and anti-inflammatory activities of this compound and δ-tocotrienol.
| Compound | Cell Line | Assay | IC50 Value | Citation |
| δ-Tocotrienol | MiaPaCa-2 (Pancreatic) | MTT | ~50 µM | [2] |
| MDA-MB-435 (Breast) | Proliferation | 90 µg/mL | [3] | |
| MCF-7 (Breast) | [3H] Thymidine Incorporation | 2 µg/mL | [3] | |
| This compound | C6 Glioma | Antiproliferative Effect | Marked Effect (No IC50) | [4] |
| Compound | Biomarker | Model System | Effect | Citation |
| δ-Tocotrienol | Nitric Oxide (NO) | Hypercholesterolemic Subjects | 40% reduction (250 mg/d) | [5] |
| C-Reactive Protein (CRP) | Hypercholesterolemic Subjects | 40% reduction (250 mg/d) | [5] | |
| IL-1α, IL-12, IFN-γ | Hypercholesterolemic Subjects | 15-17% reduction (250 mg/d) | [5] | |
| This compound | TNFα, IL-6, IL-1β, IL-8 | SARS-CoV-2 Spike Protein S1-stimulated PBMCs | Significant Inhibition | [6] |
| iNOS, COX-2 | LPS-activated RAW264.7 macrophages | Significant Inhibition | [6] |
Table 2: Comparative Anti-Inflammatory Activity. This table highlights the effects of δ-tocotrienol and this compound on key inflammatory biomarkers. Both compounds demonstrate significant anti-inflammatory properties through the modulation of various pro-inflammatory cytokines and enzymes.
Key Bioactivities and Mechanisms of Action
Anti-Inflammatory Effects
This compound exhibits potent anti-inflammatory activity primarily through the inhibition of key enzymes involved in the inflammatory cascade. It has been shown to significantly inhibit the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in lipopolysaccharide (LPS)-stimulated macrophages.[6] This leads to a reduction in the production of nitric oxide (NO) and prostaglandins, respectively, which are key mediators of inflammation. Furthermore, this compound has been found to suppress the production of several pro-inflammatory cytokines, including TNFα, IL-6, IL-1β, and IL-8, in human peripheral blood mononuclear cells (PBMCs) stimulated with the SARS-CoV-2 spike protein S1.[6] This broad-spectrum anti-inflammatory action is mediated, at least in part, through the inhibition of the NF-κB signaling pathway.[6]
δ-Tocotrienol also demonstrates robust anti-inflammatory properties. It has been shown to reduce levels of pro-inflammatory cytokines such as IL-1, IL-6, and MCP-1.[1] In hypercholesterolemic subjects, supplementation with δ-tocotrienol led to a significant reduction in serum levels of nitric oxide (NO) and C-reactive protein (CRP), as well as the inflammatory cytokines IL-1α, IL-12, and IFN-γ.[5] The anti-inflammatory effects of δ-tocotrienol are also linked to the inhibition of the NF-κB pathway.[7]
Anti-Cancer Activity
This compound has demonstrated promising anti-cancer potential. It has been reported to have a marked antiproliferative effect on glioma C6 cancer cells, suggesting its potential as a therapeutic agent for brain tumors.[4] However, comprehensive studies detailing its IC50 values across a range of cancer cell lines are still emerging.
δ-Tocotrienol is the more extensively studied of the two in the context of cancer. It has shown significant anti-cancer activity against a variety of cancer cell lines, particularly pancreatic and breast cancer.[2][3] For instance, it has an IC50 of approximately 50 µM in MiaPaCa-2 pancreatic cancer cells.[2] In breast cancer cells, its efficacy varies, with an IC50 of 90 µg/mL in estrogen receptor-negative MDA-MB-435 cells and a more potent 2 µg/mL in estrogen receptor-positive MCF-7 cells.[3] The anti-cancer mechanisms of δ-tocotrienol are multifaceted and include the induction of apoptosis and the inhibition of key survival signaling pathways, most notably the NF-κB and STAT3 pathways.[7]
Antioxidant Properties
Both this compound and δ-tocotrienol possess antioxidant activities, a characteristic feature of the vitamin E family. Antioxidant capacity is often evaluated using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. While specific IC50 values for this compound in these assays are not widely reported, extracts of Garcinia species, which contain this compound, have demonstrated dose-dependent antioxidant activity.[8] δ-Tocotrienol has been shown to be a potent antioxidant, with some studies suggesting its antioxidant activity is optimal at moderate concentrations.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments cited in this guide.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours.[9]
-
Compound Treatment: Treat cells with various concentrations of the test compound (this compound or δ-tocotrienol) and incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT reagent to each well.[9]
-
Incubation: Incubate the plate for 2 to 4 hours, or until a purple precipitate is visible.[9]
-
Solubilization: Add 100 µL of detergent reagent to each well to dissolve the formazan crystals.[9]
-
Absorbance Reading: Leave the plate at room temperature in the dark for 2 hours and then record the absorbance at 570 nm.[9]
Griess Assay for Nitric Oxide (NO) Quantification
The Griess assay is a common method for measuring nitrite concentration, an indicator of NO production.
-
Sample Preparation: Collect cell culture supernatants or other biological fluids.
-
Griess Reagent Preparation: Prepare the Griess reagent by mixing equal volumes of sulfanilamide solution and N-(1-naphthyl)ethylenediamine dihydrochloride (NED) solution.[10]
-
Reaction: Add 50 µL of the Griess reagent to 50 µL of the sample in a 96-well plate.[3]
-
Incubation: Incubate the plate at room temperature for 5-10 minutes, protected from light.
-
Absorbance Reading: Measure the absorbance at 592 nm using a microplate reader.[3] A standard curve using known concentrations of sodium nitrite is used for quantification.
Western Blot for Protein Expression (iNOS and Phospho-STAT3)
Western blotting is used to detect specific proteins in a sample.
-
Protein Extraction: Lyse cells or tissues in a suitable buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate 10-25 µg of total protein per lane on an SDS-polyacrylamide gel.[7]
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.[7]
-
Blocking: Block the membrane with 5% non-fat milk in TBST for at least 1 hour.[7]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-iNOS or anti-phospho-STAT3) overnight at 4°C.[7][11]
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[7]
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.[12]
NF-κB Luciferase Reporter Assay
This assay measures the transcriptional activity of NF-κB.
-
Cell Transfection: Transfect cells with a luciferase reporter plasmid containing NF-κB response elements.
-
Compound Treatment: Treat the transfected cells with the test compounds.
-
Cell Lysis: Lyse the cells using a specific lysis buffer.[6]
-
Luciferase Assay: Add luciferase substrate to the cell lysate.[6]
-
Luminescence Measurement: Measure the luminescence signal using a luminometer. The light output is proportional to the NF-κB transcriptional activity.[6]
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involved can aid in understanding the mechanisms of action. The following diagrams, generated using Graphviz, illustrate key signaling pathways and experimental workflows.
References
- 1. indigobiosciences.com [indigobiosciences.com]
- 2. bowdish.ca [bowdish.ca]
- 3. Protocol Griess Test [protocols.io]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. resources.novusbio.com [resources.novusbio.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Griess Reagent System Protocol [worldwide.promega.com]
- 11. STAT-3/phosphoSTAT-3 western blot - Molecular Biology [protocol-online.org]
- 12. benchchem.com [benchchem.com]
Garcinoic Acid: A Potent and Selective Natural Agonist of the Pregnane X Receptor (PXR) in In Vitro Models
A Comparative Guide for Researchers and Drug Development Professionals
The pregnane X receptor (PXR), a key nuclear receptor primarily expressed in the liver and intestine, plays a pivotal role in regulating the metabolism and clearance of a wide array of foreign chemicals (xenobiotics) and endogenous molecules. Its activation by various ligands, including prescription drugs, herbal medicines, and environmental compounds, triggers the transcription of genes encoding drug-metabolizing enzymes and transporters, most notably cytochrome P450 3A4 (CYP3A4) and the multidrug resistance protein 1 (MDR1).[1][2] This function makes PXR a critical factor in drug-drug interactions and a potential therapeutic target for various diseases.[3][4] Recently, garcinoic acid, a natural compound isolated from Garcinia kola seeds, has been identified as a selective and efficient agonist of PXR, offering a promising new tool for researchers and a potential lead for drug development.[1][2][3][4][5]
This guide provides an objective in vitro comparison of this compound with other known PXR agonists, supported by experimental data and detailed methodologies, to assist researchers in evaluating its potential applications.
Comparative Efficacy of PXR Agonists
This compound has demonstrated potent agonistic activity on the human PXR in various in vitro cell-based assays. Its efficacy is comparable to, and in some contexts distinct from, other well-characterized PXR agonists.
| Compound | Cell Line | Assay Type | EC50 (µM) | Key Findings | Reference |
| This compound (GA) | HepG2 | Reporter Gene Assay | 1.3 | Efficient and selective PXR agonist. | [1][2] |
| T0901317 | HepG2 | Reporter Gene Assay | 0.015 | A potent synthetic PXR agonist, used as a positive control. | [1][2] |
| Rifampicin | Various | Reporter Gene Assay | Varies | Prototypical human PXR agonist, but weak activator of rodent PXR.[6][7] | N/A |
| Hyperforin | Various | Reporter Gene Assay | Varies | A natural PXR agonist from St. John's Wort.[1] | N/A |
| Atorvastatin | In vitro studies | PXR Activation | Activator | Statin that acts as a PXR activator.[8] | N/A |
| Simvastatin | In vitro studies | PXR Activation | Activator | Statin that acts as a PXR activator.[8] | N/A |
| Lovastatin | In vitro studies | PXR Activation | Activator | Statin that acts as a PXR activator.[8] | N/A |
| Fluvastatin | In vitro studies | PXR Activation | Activator | Statin that acts as a PXR activator.[8] | N/A |
EC50 (Half-maximal effective concentration) is a measure of the concentration of a drug, antibody or toxicant which induces a response halfway between the baseline and maximum after a specified exposure time.
PXR Signaling and Experimental Workflow
The activation of PXR by an agonist like this compound initiates a cascade of molecular events leading to the expression of target genes. The general signaling pathway and a typical experimental workflow to assess PXR activation are illustrated below.
References
- 1. This compound Is a Natural and Selective Agonist of Pregnane X Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. This compound Is a Natural and Selective Agonist of Pregnane X Receptor (Journal Article) | OSTI.GOV [osti.gov]
- 4. This compound Is a Natural and Selective Agonist of Pregnane X Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Biology of PXR: role in drug-hormone interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Frontiers | The role of pregnane X receptor (PXR) in substance metabolism [frontiersin.org]
Garcinoic Acid: An In Vivo Anti-Inflammatory Contender Against NSAIDs
A Comparative Analysis of Garcinoic Acid, Ibuprofen, and Diclofenac in Preclinical Inflammation Models
For researchers and professionals in drug development, identifying novel anti-inflammatory agents with favorable efficacy and safety profiles is a perpetual quest. This compound, a naturally occurring polyisoprenylated benzophenone, has emerged as a promising candidate with potent anti-inflammatory properties demonstrated in various in vivo models. This guide provides a comparative overview of the in vivo anti-inflammatory effects of this compound against two widely used nonsteroidal anti-inflammatory drugs (NSAIDs), ibuprofen and diclofenac. We present available quantitative data, detailed experimental protocols, and mechanistic insights to facilitate an objective evaluation of this compound's potential as a therapeutic agent.
In Vivo Anti-Inflammatory Efficacy: A Comparative Summary
Direct comparison of the in vivo potency of this compound with ibuprofen and diclofenac is challenging due to the use of different animal models in the available studies. This compound has been predominantly evaluated in models of chronic inflammation, such as dextran sulfate sodium (DSS)-induced colitis and atherosclerosis models. In contrast, ibuprofen and diclofenac are classically assessed in acute inflammation models like carrageenan-induced paw edema. The following tables summarize the available quantitative data from these distinct in vivo studies.
Table 1: this compound in DSS-Induced Colitis Model
| Animal Model | Dosage | Key Findings |
| Mice | Not specified | Attenuated weight loss |
Table 2: Ibuprofen in In Vivo Inflammation Models
| Animal Model | Dosage | Model | Key Findings |
| Mice | 1 mg/ml in drinking water | DSS-Induced Colitis | Attenuated weight loss and prevented the increase in Rac1b expression.[1] |
| Rats | 40 mg/kg | Carrageenan-Induced Paw Edema | Statistically significant decrease in paw size compared to control.[2] |
Table 3: Diclofenac in Carrageenan-Induced Paw Edema Model
| Animal Model | Dosage | Key Findings |
| Rats | 5 mg/kg | Reduced paw swelling by 56.17 ± 3.89%.[3] |
| Rats | 20 mg/kg | Reduced paw swelling by 71.82 ± 6.53%.[3] |
| Rats | 3-100 mg/kg (p.o.) | Dose-dependent reduction in paw edema with an ED50 of 3.74 ± 1.39 mg/kg.[4] |
Mechanistic Insights: Divergent Signaling Pathways
The anti-inflammatory effects of this compound and the comparator NSAIDs are mediated through distinct signaling pathways. Understanding these differences is crucial for evaluating their therapeutic potential and potential side effects.
This compound:
This compound appears to exert its anti-inflammatory effects through the modulation of key cellular signaling pathways involved in the inflammatory response. One of the primary mechanisms identified is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes, which play a critical role in resolving inflammation.
Additionally, this compound has been shown to suppress the NLRP3 inflammasome . The NLRP3 inflammasome is a multiprotein complex that plays a central role in innate immunity by activating caspase-1 and inducing the maturation and secretion of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and IL-18. By inhibiting the NLRP3 inflammasome, this compound can effectively dampen the inflammatory cascade.
Figure 1: this compound Anti-Inflammatory Signaling Pathways.
Ibuprofen and Diclofenac:
The primary mechanism of action for both ibuprofen and diclofenac is the non-selective inhibition of the cyclooxygenase (COX) enzymes, COX-1 and COX-2. These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. By blocking COX enzymes, ibuprofen and diclofenac reduce the production of prostaglandins, thereby alleviating inflammatory symptoms.
Figure 2: Ibuprofen and Diclofenac Anti-Inflammatory Signaling Pathway.
Experimental Protocols
To ensure transparency and reproducibility, detailed methodologies for the key in vivo experiments cited are provided below.
Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice
This model is widely used to induce an acute or chronic colitis that mimics aspects of human inflammatory bowel disease.
-
Animals: Male C57BL/6 mice, 8-10 weeks old, are typically used.
-
Induction of Colitis: Mice are provided with drinking water containing 2.5-5% (w/v) DSS for 5-7 consecutive days. Control animals receive regular drinking water.
-
Treatment: this compound or ibuprofen is administered orally or via an appropriate route at the desired dosages for the duration of the DSS treatment.
-
Assessment of Colitis Severity:
-
Disease Activity Index (DAI): Calculated daily based on a scoring system for weight loss, stool consistency, and presence of blood in the stool.
-
Colon Length: Measured after sacrifice as a marker of inflammation (shorter colon length indicates more severe inflammation).
-
Histological Analysis: Colon tissues are collected, fixed, sectioned, and stained (e.g., with Hematoxylin and Eosin) to assess mucosal damage, inflammatory cell infiltration, and crypt architecture.
-
Myeloperoxidase (MPO) Activity: Measured in colon tissue homogenates as an indicator of neutrophil infiltration.
-
Cytokine Levels: Pro-inflammatory cytokine levels (e.g., TNF-α, IL-6, IL-1β) in colon tissue or serum are quantified using methods like ELISA.
-
Figure 3: Experimental Workflow for DSS-Induced Colitis Model.
Carrageenan-Induced Paw Edema in Rats
This is a classic and widely used model for evaluating the anti-inflammatory activity of compounds in an acute inflammatory setting.
-
Animals: Male Wistar or Sprague-Dawley rats, weighing 150-200g, are commonly used.
-
Induction of Edema: A sub-plantar injection of 0.1 mL of 1% (w/v) carrageenan suspension in saline is administered into the right hind paw of the rats.
-
Treatment: Ibuprofen, diclofenac, or the test compound is administered orally or intraperitoneally, typically 30-60 minutes before the carrageenan injection.
-
Measurement of Paw Edema: The volume of the injected paw is measured at various time points (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection using a plethysmometer. The difference in paw volume before and after carrageenan injection represents the degree of edema.
-
Calculation of Inhibition: The percentage inhibition of edema by the drug treatment is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] * 100 Where Vc is the average paw volume of the control group and Vt is the average paw volume of the treated group.
Conclusion
The available in vivo data suggests that this compound possesses significant anti-inflammatory properties, particularly in models of chronic inflammation like colitis. Its mechanism of action, involving the activation of the Nrf2 pathway and inhibition of the NLRP3 inflammasome, is distinct from the COX-inhibitory mechanism of traditional NSAIDs like ibuprofen and diclofenac. This difference in mechanism may offer a therapeutic advantage, potentially with a different side-effect profile.
While a direct comparison of potency is limited by the different in vivo models employed, the existing evidence strongly supports the further investigation of this compound as a novel anti-inflammatory agent. Future studies directly comparing this compound with NSAIDs in the same in vivo models of both acute and chronic inflammation are warranted to fully elucidate its therapeutic potential and relative efficacy.
References
- 1. Ibuprofen Inhibits Colitis-Induced Overexpression of Tumor-Related Rac1b - PMC [pmc.ncbi.nlm.nih.gov]
- 2. njppp.com [njppp.com]
- 3. RETRACTED ARTICLE: Release-Active Dilutions of Diclofenac Enhance Anti-inflammatory Effect of Diclofenac in Carrageenan-Induced Rat Paw Edema Model | springermedizin.de [springermedizin.de]
- 4. Effect of Diclofenac and Andrographolide Combination on Carrageenan-Induced Paw Edema and Hyperalgesia in Rats - PMC [pmc.ncbi.nlm.nih.gov]
Garcinoic Acid and Its Synthetic Derivatives: A Comparative Analysis of Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Garcinoic acid, a naturally occurring vitamin E derivative isolated from the seeds of Garcinia kola, has garnered significant attention for its diverse pharmacological properties. Its unique structure, featuring a chromanol head and a farnesyl-like side chain with a terminal carboxylic acid, makes it a compelling scaffold for the development of novel therapeutic agents. This guide provides a comparative analysis of this compound and its synthetic derivatives, focusing on their performance in key biological assays and elucidating the underlying mechanisms of action.
Comparative Biological Activity
The biological activities of this compound and its derivatives have been explored in several contexts, most notably as pregnane X receptor (PXR) agonists, anti-inflammatory agents, and anticancer compounds.
Pregnane X Receptor (PXR) Agonist Activity
This compound has been identified as a selective and efficient agonist of the pregnane X receptor (PXR), a key nuclear receptor regulating xenobiotic metabolism and inflammation[1][2][3][4]. A comparative study of this compound and its synthesized metabolites has provided quantitative insights into their structure-activity relationship as PXR agonists.
| Compound | Structure | PXR Agonist Activity (EC50, µM) | Efficacy (%) vs. T0901317 | Reference |
| This compound (1) | δ-Tocotrienol with a terminal carboxylic acid on the side chain. | 1.3 | 103 | [5] |
| δ-Tocotrienol (5) | Natural precursor to this compound, lacking the terminal carboxyl group. | Much lower than this compound | - | [1] |
| Compound 6 | Hydrogenated this compound (13′-carboxy-δ-tocopherol). | 1.5 | ≤24 | [5] |
| Compound 2 | α-Tocopherol 13′-carboxylic acid. | 3.3 | ≤24 | [5] |
| Compound 7 | Reduced form of Compound 2 (13′-hydroxy-α-tocopherol). | 2.8 | ≤24 | [5] |
| Compound 8 | Reduced form of Compound 6 (13′-hydroxy-δ-tocopherol). | 2.0 | ≤24 | [5] |
| Compound 9 | Glucuronide metabolite of this compound. | 17 | - | [5] |
Table 1: Comparative PXR agonist activity of this compound and its derivatives. EC50 values represent the concentration required to achieve 50% of the maximal response. Efficacy is relative to the potent synthetic PXR agonist T0901317.
The data clearly indicates that the presence of the terminal carboxylic acid and the unsaturated side chain in this compound are crucial for its potent and efficacious PXR agonism. Hydrogenation of the side chain or modification of the chromanol ring system leads to a significant reduction in efficacy.
Anti-inflammatory Activity
This compound exhibits significant anti-inflammatory properties, primarily through the inhibition of key inflammatory pathways[2][6]. While extensive comparative data for a wide range of synthetic derivatives is still emerging, studies on this compound and the related compound garcinol provide valuable insights.
This compound has been shown to suppress the activation of the NLRP3 inflammasome, a key component of the innate immune system[6]. It achieves this by reducing the expression of inflammasome-related genes and inhibiting the activation of caspase-1. This ultimately leads to a decrease in the production of pro-inflammatory cytokines IL-1β and IL-18[6]. Furthermore, this compound has been observed to inhibit the NF-κB signaling pathway, a central regulator of inflammation[7].
Garcinol and its analogs have also demonstrated potent anti-inflammatory effects by modulating the NF-κB pathway and inhibiting the production of inflammatory mediators such as nitric oxide (NO) and prostaglandins[7][8].
Anticancer Activity
The anticancer potential of this compound and its analogs is an active area of research. Garcinol, a structurally similar compound, has been shown to induce apoptosis and inhibit the proliferation of various cancer cell lines[4][8]. Mechanistic studies suggest that these effects are mediated through the modulation of multiple signaling pathways, including the inhibition of histone acetyltransferases (HATs) and the STAT3 signaling pathway[1][4].
While direct comparative studies of a broad range of synthetic this compound derivatives are limited, the existing data on related compounds suggest that modifications to the chromanol ring and the side chain can significantly impact cytotoxic activity[1]. Further structure-activity relationship studies are needed to fully elucidate the anticancer potential of novel this compound analogs.
Signaling Pathways and Mechanisms of Action
The biological effects of this compound and its derivatives are underpinned by their interaction with specific molecular targets and signaling pathways.
PXR Agonism and Downstream Effects
As a potent PXR agonist, this compound activates the receptor, leading to the transcription of genes involved in xenobiotic and endobiotic metabolism, including cytochrome P450 enzymes (e.g., CYP3A4) and drug transporters (e.g., MDR1)[5]. This mechanism is central to its role in detoxification and its potential therapeutic applications in diseases associated with metabolic dysregulation.
Inhibition of Inflammatory Pathways
This compound's anti-inflammatory effects are mediated through the modulation of the NF-κB and NLRP3 inflammasome pathways. By inhibiting these pathways, this compound reduces the production of pro-inflammatory cytokines and mediators.
Experimental Protocols
Synthesis of this compound Derivatives
A general scheme for the synthesis of this compound metabolites involves the isolation of this compound from Garcinia kola seeds followed by chemical modifications[1][5].
1. Isolation of this compound:
-
Finely ground Garcinia kola seeds are extracted with methanol.
-
The crude extract is subjected to silica gel flash chromatography for purification, yielding pure this compound[1][5].
2. Synthesis of Derivatives (Examples from[5]):
-
Hydrogenation (e.g., to yield Compound 6): this compound is subjected to hydrogenation using a palladium on carbon (Pd/C) catalyst.
-
Reduction of Carboxylic Acid (e.g., to yield Compound 8): The terminal carboxylic acid is reduced to a primary alcohol using a reducing agent like lithium aluminum hydride (LiAlH₄).
-
Modification of the Chromanol Ring (e.g., to yield Compound 2): The δ-tocotrienol structure can be converted to an α-tocopherol structure through a reaction with paraformaldehyde in the presence of a Lewis acid.
PXR Agonist Activity Assay (AlphaScreen)
The AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) is a bead-based assay used to measure receptor-coactivator interaction[5].
Protocol Outline:
-
Reagents: Biotinylated PXR ligand-binding domain (LBD), GST-tagged steroid receptor coactivator-1 (SRC-1) peptide, streptavidin-coated donor beads, and anti-GST acceptor beads.
-
Procedure:
-
The test compound (this compound or its derivative) is incubated with the PXR-LBD and SRC-1 peptide.
-
Donor and acceptor beads are added.
-
If the compound activates PXR, the LBD binds to the SRC-1 peptide, bringing the donor and acceptor beads into close proximity.
-
Upon excitation at 680 nm, the donor bead releases singlet oxygen, which excites the acceptor bead, resulting in light emission at 520-620 nm.
-
-
Data Analysis: The luminescence signal is proportional to the degree of PXR activation. EC50 values are calculated from dose-response curves.
Anti-inflammatory Activity Assay (Nitric Oxide Production in Macrophages)
This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells)[2].
Protocol Outline:
-
Cell Culture: RAW 264.7 macrophages are cultured in appropriate media.
-
Treatment: Cells are pre-treated with various concentrations of the test compound for a specified time, followed by stimulation with LPS (e.g., 1 µg/mL).
-
Nitrite Measurement (Griess Assay):
-
The cell culture supernatant is collected.
-
Griess reagent is added to the supernatant. Nitrite, a stable breakdown product of NO, reacts with the Griess reagent to form a colored azo compound.
-
-
Data Analysis: The absorbance is measured at ~540 nm, and the concentration of nitrite is determined from a standard curve. The percentage inhibition of NO production is calculated relative to the LPS-only control.
Anticancer Activity Assay (MTT Cell Viability Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Protocol Outline:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.
-
Treatment: Cells are treated with various concentrations of the test compound for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated. Viable cells with active metabolism convert the yellow MTT into a purple formazan product.
-
Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO or isopropanol).
-
Data Analysis: The absorbance is measured at ~570 nm. The percentage of cell viability is calculated relative to the untreated control, and IC50 values (the concentration that inhibits 50% of cell growth) are determined.
Conclusion
This compound is a promising natural product with a range of biological activities that make it an attractive starting point for drug discovery. The comparative analysis of its derivatives, particularly in the context of PXR agonism, has begun to shed light on the key structural features required for activity. The unsaturated side chain and the terminal carboxylic acid appear to be critical for potent PXR activation. While more extensive comparative studies on a wider array of synthetic derivatives are needed to fully map the structure-activity relationships for its anti-inflammatory and anticancer effects, the available data strongly supports the continued exploration of this compound and its analogs as potential therapeutic agents. The detailed experimental protocols provided herein offer a foundation for researchers to further investigate and develop these compelling molecules.
References
- 1. Garcinol and its analogues: Synthesis, cytotoxic activity and mechanistic investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The vitamin E derivative this compound from Garcinia kola nut seeds attenuates the inflammatory response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. This compound Is a Natural and Selective Agonist of Pregnane X Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Vitamin E Derivative this compound Suppresses NLRP3 Inflammasome Activation and Pyroptosis in Murine Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Potential Role of Garcinol as an Anticancer Agent - PMC [pmc.ncbi.nlm.nih.gov]
Garcinoic Acid vs. α-Tocopherol: A Comparative Guide to Antioxidant Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the antioxidant activities of garcinoic acid and α-tocopherol, presenting available experimental data, outlining methodologies for key assays, and visualizing relevant pathways.
Executive Summary
This compound, a derivative of δ-tocotrienol found in the seeds of Garcinia kola, is emerging as a potent bioactive compound with significant antioxidant potential.[1][2] While α-tocopherol is the most well-known and abundant form of vitamin E, renowned for its chain-breaking antioxidant properties in lipid environments, preliminary evidence suggests that this compound and its related tocotrienol structures may exhibit superior antioxidant and anti-inflammatory activities in certain contexts.[3][4] This guide synthesizes the available data to facilitate an objective comparison for research and drug development purposes.
Data Presentation: Antioxidant Activity
Direct comparative studies providing IC50 values for this compound and α-tocopherol from the same experimental setup are limited in the currently available literature. However, data from various sources on their individual antioxidant capacities and those of structurally related compounds allow for an initial assessment.
One study reported that a derivative of this compound displayed higher radical scavenging activity in a DPPH assay than dl-α-tocopherol, although specific IC50 values were not provided.[5] Furthermore, extracts of Garcinia kola, which contain this compound, have demonstrated significant antioxidant activity.[1][6] For instance, an aqueous extract of Garcinia kola stem bark showed a DPPH IC50 value of 0.20 ± 0.01 µg/ml.
The antioxidant activity of tocotrienols, of which this compound is a derivative, is often reported to be higher than that of tocopherols in various systems. This enhanced activity is attributed to their better distribution in the phospholipid bilayer of cell membranes and more effective interaction with lipid peroxyl radicals.[4]
For α-tocopherol, IC50 values in DPPH and ABTS assays vary depending on the specific experimental conditions.
Table 1: Comparative Antioxidant Activity Data (IC50 Values)
| Compound | Assay | IC50 Value | Source / Comments |
| This compound Derivative | DPPH | Qualitatively higher than dl-α-tocopherol | [5] (Specific IC50 not provided) |
| Garcinia kola Stem Bark Extract | DPPH | 0.20 ± 0.01 µg/ml | (Aqueous extract) |
| α-Tocopherol | DPPH | Varies | Dependent on assay conditions |
| α-Tocopherol | ABTS | Varies | Dependent on assay conditions |
| δ-Tocotrienol | Various | Often shows higher activity than α-tocopherol | [3][4] (Parent compound of this compound) |
Note: A direct comparison of IC50 values from different studies is not scientifically rigorous due to variations in experimental protocols.
Mechanisms of Antioxidant Action
α-Tocopherol: The primary antioxidant mechanism of α-tocopherol involves the donation of its phenolic hydrogen atom to lipid peroxyl radicals, thereby terminating the lipid peroxidation chain reaction. This process transforms α-tocopherol into a relatively stable tocopheroxyl radical, which can be recycled back to its active form by other antioxidants like vitamin C.
This compound: As a derivative of δ-tocotrienol, this compound's antioxidant activity is believed to stem from a similar mechanism of radical scavenging by its chromanol ring. The unsaturated side chain of tocotrienols may allow for more efficient penetration and distribution within cell membranes, potentially enhancing their antioxidant efficacy compared to tocopherols.[4] Beyond direct radical scavenging, this compound has been shown to possess potent anti-inflammatory properties, which can indirectly contribute to reducing oxidative stress.[5]
Experimental Protocols
Detailed methodologies for common antioxidant assays are provided below to aid in the design and interpretation of comparative studies.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.
Protocol:
-
Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent like methanol or ethanol and stored in the dark.
-
Sample Preparation: The test compounds (this compound, α-tocopherol) and a positive control (e.g., ascorbic acid or Trolox) are prepared in a series of concentrations.
-
Reaction Mixture: A fixed volume of the DPPH solution is added to varying concentrations of the sample solutions.
-
Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Absorbance Measurement: The absorbance of the solutions is measured at the characteristic wavelength of DPPH (around 517 nm) using a spectrophotometer.
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
IC50 Determination: The IC50 value, the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the sample concentration.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay is based on the ability of antioxidants to reduce the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore, to its colorless neutral form. The change in absorbance is measured spectrophotometrically.
Protocol:
-
Generation of ABTS Radical Cation: The ABTS•+ is generated by reacting an aqueous ABTS solution (e.g., 7 mM) with an oxidizing agent like potassium persulfate (e.g., 2.45 mM). The mixture is allowed to stand in the dark at room temperature for 12-16 hours before use.
-
Preparation of ABTS•+ Working Solution: The stock ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of approximately 0.70 at 734 nm.
-
Sample Preparation: The test compounds and a standard (e.g., Trolox) are prepared in various concentrations.
-
Reaction: A small volume of the sample is added to a larger volume of the ABTS•+ working solution.
-
Incubation: The reaction is allowed to proceed for a specific time (e.g., 6 minutes) at room temperature.
-
Absorbance Measurement: The absorbance is measured at 734 nm.
-
Calculation and IC50 Determination: The percentage of inhibition and the IC50 value are calculated in a similar manner to the DPPH assay.
Lipid Peroxidation Inhibition Assay
This assay assesses the ability of an antioxidant to inhibit the oxidation of lipids, often in a model system like linoleic acid emulsion or biological membranes (e.g., liposomes or microsomes). The extent of oxidation can be measured by quantifying the formation of lipid peroxidation products, such as malondialdehyde (MDA) or conjugated dienes.
Protocol (Thiobarbituric Acid Reactive Substances - TBARS method for MDA):
-
Induction of Lipid Peroxidation: A lipid-rich substrate (e.g., linoleic acid emulsion, brain homogenate) is incubated with a pro-oxidant (e.g., FeSO4, AAPH) in the presence and absence of the test compounds.
-
Reaction Termination: The reaction is stopped, often by the addition of a solution like trichloroacetic acid (TCA).
-
Formation of MDA-TBA Adduct: Thiobarbituric acid (TBA) reagent is added to the mixture, which is then heated (e.g., at 95°C for 60 minutes) to allow the reaction between MDA and TBA to form a colored adduct.
-
Measurement: After cooling, the absorbance of the resulting pink-colored solution is measured at approximately 532 nm.
-
Calculation: The percentage inhibition of lipid peroxidation is calculated by comparing the absorbance of the sample-treated group with the control group (with the pro-oxidant but without the antioxidant).
Visualizations
Antioxidant Mechanism of α-Tocopherol
Caption: Radical scavenging by α-tocopherol.
General Experimental Workflow for In Vitro Antioxidant Assays
Caption: Workflow for in vitro antioxidant assays.
Conclusion
While α-tocopherol is a well-established antioxidant, the available evidence, primarily from studies on its parent compound δ-tocotrienol and related derivatives, suggests that this compound holds significant promise as a potent antioxidant. Its structural features may confer advantages in certain biological systems. However, to provide a definitive and quantitative comparison, further research involving direct, head-to-head studies of this compound and α-tocopherol using standardized antioxidant assays is imperative. The experimental protocols and mechanistic diagrams provided in this guide offer a framework for conducting and interpreting such crucial future investigations.
References
Cross-validation of garcinoic acid's effect on different cell lines
For Immediate Release
[City, State] – [Date] – A comprehensive review of existing research highlights the differential effects of garcinoic acid, a derivative of the vitamin E family, across various cancer cell lines. This comparative guide synthesizes key findings on its anti-cancer properties, focusing on cell viability, apoptosis induction, and the modulation of critical signaling pathways. The data presented herein provides a valuable resource for researchers, scientists, and professionals in drug development exploring the therapeutic potential of this natural compound.
Quantitative Analysis of this compound's Efficacy
The cytotoxic and apoptotic effects of this compound and its related compound, garcinol, have been evaluated across a spectrum of cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a compound's potency, varies significantly among different cell types, indicating a degree of selectivity in its action.
Table 1: Comparative IC50 Values of Garcinol in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (hours) | Citation |
| THP-1 | Human Leukemia | 78.45 ± 2.13 | 24 | [1] |
| RAW264.7 | Murine Macrophage | 67.86 ± 1.25 | 24 | [1] |
| SCC-4 | Oral Squamous Carcinoma | Not specified | 48 | [2] |
| SCC-9 | Oral Squamous Carcinoma | Not specified | 48 | [2] |
| SCC-25 | Oral Squamous Carcinoma | Not specified | 48 | [2] |
| MCF-7 | Breast Cancer (ER-positive) | Not specified | Not specified | [3] |
| MDA-MB-231 | Breast Cancer (ER-negative) | Not specified | Not specified | [3] |
Note: The term "garcinol" is often used in the literature to refer to the compound of interest, and specific differentiation from this compound is not always clear. The data presented reflects the values as reported in the cited studies.
Delving into the Molecular Mechanisms: Signaling Pathway Modulation
This compound exerts its anti-cancer effects by targeting key signaling pathways that are often dysregulated in cancer. The most prominently studied are the NF-κB and Wnt/β-catenin pathways, both critical regulators of cell survival, proliferation, and inflammation.
NF-κB Signaling Pathway
The NF-κB pathway is a crucial mediator of inflammatory responses and is constitutively active in many cancers, promoting cell survival and proliferation. This compound has been shown to inhibit this pathway.[1][2][3][4]
Wnt/β-catenin Signaling Pathway
The Wnt/β-catenin pathway is fundamental in embryonic development and tissue homeostasis. Its aberrant activation is a hallmark of numerous cancers, leading to uncontrolled cell growth. This compound has been demonstrated to downregulate this pathway.[5][6]
Experimental Protocols
To ensure the reproducibility and validation of the findings presented, detailed experimental protocols for key assays are provided below.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for attachment.
-
Treatment: Treat the cells with various concentrations of this compound and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[7]
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[7]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Culture and treat cells with this compound as described for the cell viability assay.
-
Cell Harvesting: After treatment, harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions and incubate in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).
Western Blot Analysis
This technique is used to detect specific proteins in a sample and assess the effect of this compound on their expression levels.
Protocol:
-
Protein Extraction: Following treatment with this compound, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., p-IKKα/β, p-IκBα, p-NF-κB p65, β-catenin, GAPDH, or β-actin) overnight at 4°C.[1]
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities and normalize to a loading control.
This comparative guide underscores the potential of this compound as a multi-targeted anti-cancer agent. Further research is warranted to elucidate its precise mechanisms of action and to evaluate its therapeutic efficacy in preclinical and clinical settings.
References
- 1. Anti-Inflammatory Effect of Garcinol Extracted from Garcinia dulcis via Modulating NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Garcinol inhibits tumour cell proliferation, angiogenesis, cell cycle progression and induces apoptosis via NF-κB inhibition in oral cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Apoptosis-inducing effect of garcinol is mediated by NF-kappaB signaling in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anti-Inflammatory Effect of Garcinol Extracted from Garcinia dulcis via Modulating NF-κB Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Garcinol Regulates EMT and Wnt Signaling Pathways In Vitro and In Vivo, Leading to Anticancer Activity against Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Garcinol inhibits cancer stem cell-like phenotype via suppression of the Wnt/β-catenin/STAT3 axis signalling pathway in human non-small cell lung carcinomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Garcinoic Acid's PXR Agonism: A Comparative Guide to Replicating Literature Findings
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the experimental data and protocols required to replicate and build upon the published findings of garcinoic acid as a selective Pregnane X Receptor (PXR) agonist. The data presented here is sourced from the seminal work of Bartolini et al. (2020) in the Journal of Medicinal Chemistry, which identified this compound as a potent and selective natural agonist of PXR.[1][2][3][4][5] This guide is intended to facilitate further research into the therapeutic potential of this compound and other PXR modulators.
Comparative Data on PXR Agonism
The following table summarizes the quantitative data on this compound's PXR agonistic activity in comparison to other known PXR agonists. This data is crucial for designing experiments and interpreting results.
| Compound | Assay Type | Cell Line | Parameter | Value | Reference |
| This compound | PXR Ligand Binding Assay (AlphaScreen) | - | IC50 | 0.8 ± 0.1 µM | Bartolini et al., 2020 |
| This compound | CYP3A4 mRNA Induction | HepG2 | EC50 | ~5 µM | Bartolini et al., 2020 |
| This compound | PXR Protein Expression | HepG2 | - | Dose-dependent increase | Bartolini et al., 2020 |
| Rifampicin | PXR Ligand Binding Assay (AlphaScreen) | - | IC50 | 0.2 ± 0.05 µM | Bartolini et al., 2020 |
| Rifampicin | CYP3A4 mRNA Induction | HepG2 | EC50 | ~1 µM | Bartolini et al., 2020 |
| Hyperforin | PXR Ligand Binding Assay | - | EC50 | 29 nM | Watters et al., 2003 |
| Clotrimazole | PXR Activation Assay | - | EC50 | ~1 µM | Takeshita et al., 2002 |
Experimental Protocols
To ensure the reproducibility of the findings on this compound's PXR agonism, detailed experimental protocols for key assays are provided below.
PXR Reporter Gene Assay
This assay is fundamental for quantifying the activation of PXR by a test compound.
Objective: To measure the dose-dependent activation of the Pregnane X Receptor (PXR) by this compound and compare it to a known PXR agonist, such as rifampicin.
Cell Line: Human hepatocellular carcinoma cells (HepG2) are commonly used.
Materials:
-
HepG2 cells
-
PXR expression vector (e.g., pSG5-hPXR)
-
PXR-responsive reporter vector (e.g., pGL3-CYP3A4-luc)
-
Control vector for transfection efficiency (e.g., pRL-TK)
-
Lipofectamine 2000 or similar transfection reagent
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
This compound
-
Rifampicin (positive control)
-
Dual-Luciferase Reporter Assay System
-
Luminometer
Procedure:
-
Cell Seeding: Seed HepG2 cells in 24-well plates at a density of 5 x 104 cells/well in DMEM supplemented with 10% FBS.
-
Transfection: After 24 hours, co-transfect the cells with the PXR expression vector, the CYP3A4-luc reporter vector, and the pRL-TK control vector using a suitable transfection reagent according to the manufacturer's instructions.
-
Compound Treatment: After another 24 hours, replace the medium with fresh DMEM containing various concentrations of this compound or rifampicin. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for an additional 24 hours.
-
Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency. Plot the fold induction of luciferase activity relative to the vehicle control against the compound concentration to determine the EC50 value.
CYP3A4 mRNA Induction Assay (qRT-PCR)
This assay confirms PXR activation by measuring the expression of a key PXR target gene, CYP3A4.
Objective: To quantify the induction of CYP3A4 messenger RNA (mRNA) in response to treatment with this compound.
Cell Line: HepG2 or primary human hepatocytes.
Materials:
-
HepG2 cells or primary human hepatocytes
-
This compound
-
Rifampicin (positive control)
-
RNA extraction kit (e.g., RNeasy Mini Kit)
-
Reverse transcription kit (e.g., iScript cDNA Synthesis Kit)
-
qPCR master mix (e.g., SYBR Green)
-
Primers for CYP3A4 and a housekeeping gene (e.g., GAPDH)
-
Real-time PCR system
Procedure:
-
Cell Treatment: Treat HepG2 cells with various concentrations of this compound or rifampicin for 48 hours.
-
RNA Extraction: Isolate total RNA from the treated cells using an RNA extraction kit.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
qPCR: Perform quantitative real-time PCR (qPCR) using primers for CYP3A4 and a housekeeping gene to normalize the data.
-
Data Analysis: Calculate the relative mRNA expression of CYP3A4 using the ΔΔCt method. Plot the fold change in mRNA expression against the compound concentration.
PXR Co-activator Recruitment Assay
This assay provides mechanistic insight into how PXR is activated by directly measuring the recruitment of co-activator proteins.
Objective: To determine if this compound promotes the interaction between PXR and a steroid receptor co-activator (SRC-1).
Principle: This assay often utilizes Fluorescence Resonance Energy Transfer (FRET) or similar proximity-based technologies.
Materials:
-
Purified PXR ligand-binding domain (LBD), often as a GST-fusion protein.
-
Biotinylated peptide of the co-activator SRC-1.
-
Europium-labeled anti-GST antibody.
-
Streptavidin-Allophycocyanin (SA-APC).
-
This compound.
-
Assay buffer.
-
Time-resolved fluorescence reader.
Procedure:
-
Assay Setup: In a 384-well plate, combine the GST-PXR-LBD, biotinylated SRC-1 peptide, and this compound at various concentrations in the assay buffer.
-
Incubation: Incubate the mixture at room temperature to allow for binding.
-
Detection Reagent Addition: Add the europium-labeled anti-GST antibody and SA-APC.
-
Second Incubation: Incubate in the dark to allow the detection complex to form.
-
Measurement: Measure the time-resolved fluorescence resonance energy transfer (TR-FRET) signal.
-
Data Analysis: An increase in the FRET signal indicates the recruitment of the co-activator to the PXR-LBD. Plot the FRET signal against the this compound concentration to determine the EC50 for co-activator recruitment.
Visualizing Key Pathways and Workflows
To further clarify the mechanisms and experimental processes discussed, the following diagrams have been generated using Graphviz.
Caption: PXR Signaling Pathway upon this compound Activation.
Caption: Experimental Workflow for Validating PXR Agonism.
References
Comparative study of garcinoic acid from different natural sources
For Researchers, Scientists, and Drug Development Professionals
Garcinoic acid, a naturally occurring vitamin E analogue, has garnered significant interest within the scientific community for its potent biological activities, including anti-inflammatory and selective receptor modulation properties. This guide provides a comparative overview of this compound from its known natural sources, focusing on extraction efficiency, purity, and biological activity, supported by experimental data to aid researchers in selecting optimal sources and methodologies for their studies.
Overview of Natural Sources
This compound has been isolated from several plant species, primarily within the Clusiaceae family. The most extensively studied source is Garcinia kola (bitter kola), with other reported sources including Garcinia amplexicaulis and Chrysochlamys ulei. However, comprehensive quantitative data on yield and purity remains largely confined to Garcinia kola.
Comparative Data on this compound Yield and Purity
| Natural Source | Extraction Method | Yield (% w/w) | Purity (%) | Reference |
| Garcinia kola seeds | Methanol Extraction & Silica Gel Chromatography | 0.78% | ≥95% | [1] |
| Garcinia kola seeds | Soxhlet Extraction (Methanol) & Flash Chromatography | ~0.8% | Good Chemical Purity | |
| Garcinia kola seeds | Optimized Bligh and Dyer Extraction & Silica Gel Chromatography | 6.6-fold increase over standard methods | >99% | [2][3] |
| Garcinia kola seeds | Methanol Extraction (Terashima et al. method) | up to 0.38% | Not specified | [2] |
Note: The yield of this compound from Garcinia kola seeds can vary based on the extraction protocol employed. Optimized methods, such as the Bligh and Dyer extraction, have been shown to significantly increase the yield and purity of the final product[2][3].
Experimental Protocols
Optimized Methanol Extraction and Silica Gel Chromatography from Garcinia kola
This protocol is an optimized method for obtaining high-purity this compound on a multigram scale.
-
Extraction:
-
Finely grind 1.2 kg of Garcinia kola seeds.
-
Suspend the ground seeds in 1.2 L of methanol and stir at 25°C for 6.5 hours.
-
Filter the suspension under vacuum.
-
Resuspend the solid residue in 1.2 L of methanol and stir for an additional 17.5 hours at 25°C.
-
Filter the suspension again to obtain a crude brownish oil (approximately 56 g)[1].
-
-
Purification:
-
Purify the crude oil using silica gel flash chromatography.
-
Elute with a gradient of dichloromethane/methanol (from 100:0 to 90:10, v/v).
-
This process yields approximately 9.4 g of ≥95% pure this compound[1].
-
Soxhlet Extraction from Garcinia kola
This method provides a good yield of this compound and is suitable for smaller-scale extractions.
-
Extraction:
-
Thinly slice a single Garcinia kola nut (e.g., 4.05 g).
-
Perform continuous extraction with 150 mL of methanol in a Soxhlet apparatus for 18 hours.
-
After cooling, remove the methanol under reduced pressure.
-
Dissolve the residue in 20 mL of chloroform and extract with 50 mL of water.
-
Further extract the aqueous layer with chloroform (2 x 15 mL).
-
Combine the organic extracts and dry over MgSO4.
-
-
Purification:
-
After filtration and solvent removal, purify the crude extract by flash column chromatography on silica gel.
-
Elute with a solvent system of cyclohexane-ethyl acetate (from 5:1 to 3:1) to yield this compound as a viscous yellow oil.
-
Biological Activity and Signaling Pathways
This compound derived from Garcinia kola has been demonstrated to be a selective agonist of the Pregnane X Receptor (PXR), a key nuclear receptor in xenobiotic metabolism[1]. It also exhibits significant anti-inflammatory properties by suppressing the NLRP3 inflammasome activation and subsequent pyroptosis in macrophages[2].
Pregnane X Receptor (PXR) Agonist Activity
This compound has been identified as a selective and efficient natural agonist of PXR[1]. In in-vitro studies using human liver cells (HepG2), this compound was shown to increase the expression of PXR and its target genes, such as CYP3A4 and MDR1, in a dose-dependent manner[1]. The EC50 value for PXR activation by this compound was determined to be 1.3 µM[1]. This selective agonism suggests potential therapeutic applications in conditions where PXR modulation is beneficial, such as cholestatic liver disease and inflammatory bowel disease[1].
Anti-inflammatory Activity via NLRP3 Inflammasome Inhibition
This compound has been shown to suppress the activation of the NLRP3 inflammasome in murine macrophages[2]. It achieves this by blocking the lipopolysaccharide (LPS)-induced expression of Nlrp3 and subsequent steps in the inflammasome cascade, leading to reduced inflammation[2].
Experimental Workflow for Comparative Analysis
The following workflow outlines a systematic approach for a comparative study of this compound from different natural sources.
Conclusion
Currently, Garcinia kola stands out as the most well-characterized and viable natural source for obtaining high-purity this compound. The optimized extraction and purification protocols available for G. kola provide a reliable means for isolating this compound for research and development purposes. While other plant sources of this compound exist, further investigation is required to quantify their yields and to determine if the biological activity of this compound varies depending on its natural origin. The experimental framework provided in this guide can serve as a foundation for such future comparative studies.
References
- 1. This compound Is a Natural and Selective Agonist of Pregnane X Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The vitamin E derivative this compound from Garcinia kola nut seeds attenuates the inflammatory response - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The vitamin E derivative this compound from Garcinia kola nut seeds attenuates the inflammatory response - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Health and Environment: Proper Disposal of Garcinoic Acid
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. Garcinoic acid, a derivative of vitamin E, requires specific disposal procedures due to its toxicity if swallowed and its significant hazard to aquatic ecosystems. Adherence to these guidelines is essential for regulatory compliance and responsible scientific practice.
Immediate Safety and Handling
Before beginning any disposal process, it is crucial to be familiar with the safety profile of this compound. It is classified as acutely toxic if ingested and very toxic to aquatic life, with long-lasting effects.[1] Therefore, personal protective equipment (PPE), including gloves, goggles, and a lab coat, should be worn at all times when handling this compound. All handling and disposal procedures should be conducted in a well-ventilated area, preferably within a chemical fume hood.
This compound Hazard Profile
| Hazard Classification | GHS Code | Description | Source |
| Acute Oral Toxicity | H301 | Toxic if swallowed. | |
| Acute Aquatic Toxicity | H400 | Very toxic to aquatic life. | |
| Chronic Aquatic Toxicity | H410 | Very toxic to aquatic life with long lasting effects. |
Step-by-Step Disposal Protocol
Given its environmental hazards, this compound and its containers must not be disposed of with general household garbage or washed down the sewage system. The primary method of disposal is through a licensed hazardous waste management company.
Step 1: Segregation and Collection
-
Solid Waste: Collect any solid this compound, contaminated materials (e.g., weighing paper, gloves, bench liners), and empty containers in a dedicated, clearly labeled, and sealed hazardous waste container.
-
Liquid Waste: If this compound is in a solvent, it should be collected in a separate, compatible, and clearly labeled hazardous waste container. Do not mix with other solvent waste streams unless permitted by your institution's hazardous waste guidelines. Organic acids should generally be stored in separate containers from other waste types.[2]
Step 2: Labeling
-
The hazardous waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazard pictograms (skull and crossbones for toxicity, and environment).
Step 3: Storage
-
Store the sealed hazardous waste container in a designated, secure, and well-ventilated area away from incompatible materials, such as bases, oxidizers, and flammable solvents, pending collection.[2][3]
Step 4: Professional Disposal
-
Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a certified chemical waste disposal contractor.[4][5] These professionals are equipped to handle and dispose of toxic and environmentally hazardous chemicals in accordance with official regulations.
Note on Neutralization: While general procedures for organic acids may involve neutralization, this is not recommended as a standalone disposal method for this compound due to its high aquatic toxicity.[3] The neutralized solution would still be toxic to aquatic life and therefore cannot be disposed of down the drain.
Spill and Emergency Procedures
In the event of a spill, the area should be evacuated if vapors are present.[2] For a small spill, absorb the material with an inert, non-combustible absorbent and collect it into a sealed container for disposal as hazardous waste. For larger spills, or if you are unsure how to proceed, contact your EHS department immediately.[2] In case of skin contact, immediately wash the affected area with soap and plenty of water. If ingested, seek immediate medical attention and do not induce vomiting.
Caption: Workflow for the proper disposal of this compound.
References
- 1. glpbio.com [glpbio.com]
- 2. coral.washington.edu [coral.washington.edu]
- 3. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 4. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 5. How to Dispose of Acid Safely: A Step-by-Step Guide [greenflow.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
